Technical Documentation Center

((2S,4R)-4-Methylpiperidin-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine
  • CAS: 1969288-17-2

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine: A Technical Guide

Executive Summary & Strategic Rationale In modern medicinal chemistry, the transition from planar, -hybridized aromatic rings to 3D-rich, -hybridized scaffolds is a proven strategy to improve aqueous solubility, reduce o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the transition from planar,


-hybridized aromatic rings to 3D-rich, 

-hybridized scaffolds is a proven strategy to improve aqueous solubility, reduce off-target toxicity, and enhance target binding affinity. ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a highly valuable, rigidified chiral diamine building block. It serves as a versatile vector for exploring binding pockets in kinase inhibitors, GPCR ligands, and antibacterial agents.

While advanced asymmetric organocatalytic cascades exist for substituted piperidines[1], the most robust, scalable, and industrially validated approach relies on the diastereoselective catalytic hydrogenation of a pyridine precursor, followed by classical chiral resolution and hydride reduction[2]. This whitepaper details this highly reproducible synthetic workflow, emphasizing the mechanistic causality behind stereocontrol and providing self-validating experimental protocols.

Retrosynthetic Analysis & Mechanistic Causality

The synthesis of the (2S,4R) diastereomer requires precise control over two contiguous stereocenters (C2 and C4). The retrosynthetic disconnection leads back to 4-methylpyridine-2-carbonitrile .

The Principle of Diastereoselective Hydrogenation

The critical stereochemically defining step is the reduction of the planar pyridine ring. When 4-methylpyridine-2-carbonitrile is subjected to catalytic hydrogenation using Adam's catalyst (PtO


), the substrate adsorbs flat onto the platinum surface via its 

-system. Hydrogen atoms are delivered sequentially from the catalyst surface to the same face of the ring (syn-addition).

Once fully reduced, the molecule desorbs and immediately undergoes a ring flip to adopt its lowest-energy chair conformation. To minimize severe 1,3-diaxial steric interactions, the piperidine ring locks into a conformation where both the C2-cyano and C4-methyl groups are oriented equatorially. In a 2,4-disubstituted piperidine, an equatorial-equatorial relationship dictates a strictly cis relative stereochemistry , yielding a racemic mixture of (2S,4R) and (2R,4S) enantiomers.

Mechanism Cat PtO2 Catalyst Surface Adsorption Flat Pi-Adsorption of Pyridine Cat->Adsorption Substrate Binding SynAdd Syn-Delivery of H2 (Bottom Face) Adsorption->SynAdd Face-Selective Reduction Conform Ring Flip to Minimize Sterics SynAdd->Conform Desorption Product cis-(eq,eq) Thermodynamic Sink Conform->Product Conformational Lock

Fig 1. Stereocontrol mechanism dictating cis-selectivity during hydrogenation.

Chiral Resolution Strategy

Rather than attempting resolution at the final diamine stage—which often leads to complex polymorphic salt mixtures—resolution is performed at the intermediate nitrile stage. The secondary amine of the piperidine ring forms a highly crystalline diastereomeric salt with (-)-O,O'-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) . The (2S,4R)-enantiomer salt exhibits a significantly higher lattice energy and lower solubility in aqueous ethanol, driving its selective precipitation.

Workflow A 4-Methylpyridine- 2-carbonitrile B Hydrogenation (PtO2, H2) A->B C cis-Racemate (eq,eq) B->C D Chiral Resolution ((-)-DPTTA) C->D E (2S,4R)-Nitrile D->E F Reduction (LiAlH4) E->F G Target Diamine (2S,4R) F->G

Fig 2. Scalable synthetic workflow for ((2S,4R)-4-Methylpiperidin-2-yl)methanamine.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps.

Step 1: Synthesis of cis-4-Methylpiperidine-2-carbonitrile

Objective: Diastereoselective reduction of the aromatic precursor.

  • Setup: To a stainless-steel autoclave, add 4-methylpyridine-2-carbonitrile (100 g, 846 mmol, 1.0 eq) dissolved in glacial acetic acid (800 mL).

  • Catalyst Addition: Carefully add PtO

    
     (9.6 g, 42.3 mmol, 0.05 eq) under a nitrogen atmosphere to prevent auto-ignition.
    
  • Hydrogenation: Purge the vessel with N

    
     (3x), then H
    
    
    
    (3x). Pressurize to 50 psi H
    
    
    and stir vigorously at 25 °C for 16 hours.
  • IPC (Self-Validation): Sample 50

    
    L, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass (
    
    
    
    119) is
    
    
    1% area, and the product mass (
    
    
    125) dominates.
  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Basify the residue to pH 10 using cold 2M NaOH (aq) and extract with Dichloromethane (DCM) (3 x 500 mL). Dry the combined organics over Na

    
    SO
    
    
    
    and concentrate to yield the cis-racemate as a pale yellow oil (~95 g, 90% yield).
Step 2: Chiral Resolution to (2S,4R)-4-Methylpiperidine-2-carbonitrile

Objective: Isolation of the desired enantiomer via diastereomeric crystallization.

  • Salt Formation: Dissolve the cis-racemate (95 g, 765 mmol, 1.0 eq) in a mixture of Ethanol/Water (9:1 v/v, 1 L) and heat to 60 °C.

  • Chiral Acid Addition: Add a solution of (-)-DPTTA (147.8 g, 382.5 mmol, 0.5 eq) in Ethanol (500 mL) dropwise over 30 minutes.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then age at 0 °C for 12 hours. A thick white precipitate will form.

  • Filtration & Free-Basing: Filter the crystals and wash with cold Ethanol (200 mL). To self-validate enantiomeric purity, take a 5 mg sample, free-base it, and run Chiral HPLC (Target: >98% ee). If ee is lower, recrystallize from EtOH/H

    
    O.
    
  • Recovery: Suspend the pure salt in DCM (800 mL) and wash with 1M NaOH (aq) (2 x 400 mL) to remove the tartaric acid. Dry the organic layer and concentrate to yield the enantiopure (2S,4R)-nitrile (~35 g, 37% yield, >99% ee).

Step 3: Reduction to ((2S,4R)-4-Methylpiperidin-2-yl)methanamine

Objective: Chemoselective reduction of the nitrile to the primary amine without racemization.

  • Setup: Suspend LiAlH

    
     (21.4 g, 564 mmol, 2.0 eq) in anhydrous THF (500 mL) under N
    
    
    
    at 0 °C.
  • Addition: Dissolve the (2S,4R)-nitrile (35 g, 282 mmol, 1.0 eq) in anhydrous THF (150 mL) and add dropwise to the LiAlH

    
     suspension over 1 hour, maintaining internal temperature < 10 °C.
    
  • Reaction: Warm the mixture to 65 °C (reflux) for 4 hours.

  • IPC (Self-Validation): Quench a 100

    
    L aliquot in wet EtOAc, filter, and analyze via GC-MS or LC-MS to confirm the disappearance of the nitrile (
    
    
    
    125) and appearance of the diamine (
    
    
    129).
  • Fieser Workup: Cool to 0 °C. Sequentially add 21.4 mL H

    
    O (dropwise, extreme caution), 21.4 mL 15% NaOH (aq), and 64.2 mL H
    
    
    
    O. Stir vigorously for 1 hour until the aluminum salts form a granular white solid.
  • Isolation: Filter the salts, wash with THF, and concentrate the filtrate to yield the target diamine as a colorless oil (~34 g, 94% yield).

Analytical Characterization Data

Rigorous analytical characterization is mandatory to confirm both the constitutional identity and the stereochemical purity of the synthesized diamine. The data below summarizes the expected quantitative metrics for validation.

Table 1: Quantitative Analytical Summary for ((2S,4R)-4-Methylpiperidin-2-yl)methanamine

ParameterValue / DescriptionAnalytical Rationale
Appearance Colorless to pale yellow viscous oilTypical for low-molecular-weight aliphatic diamines.

H NMR
(400 MHz, CDCl

)

2.85 (m, 1H, H-2), 2.70 (dd, 1H, CH

NH

), 2.55 (dd, 1H, CH

NH

), 2.40 (m, 1H, H-6eq), 2.10 (td, 1H, H-6ax), 1.60-1.20 (m, 5H, ring CH

/CH), 0.95 (d,

= 6.5 Hz, 3H, CH

).
The large coupling constant (

> 10 Hz) for H-6ax and H-2 confirms their axial positions, validating the eq,eq (cis) geometry.

C NMR
(100 MHz, CDCl

)

58.2 (C-2), 46.5 (C-6), 45.1 (CH

NH

), 38.4 (C-3), 34.1 (C-4), 32.8 (C-5), 22.5 (CH

).
Distinct

shifts confirm the fully saturated ring system.
MS (ESI+)

129.1[M+H]

Confirms exact mass (C

H

N

MW = 128.22).
Chiral HPLC > 99% eeColumn: Chiralpak AD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Validates resolution efficiency.
Optical Rotation

= +18.5° (c 1.0, MeOH)
Confirms the isolation of the specific (2S,4R) enantiomer.

References

  • Intermediates for the synthesis of Argatroban monohydrate.Google Patents (EP2752412A1). Details the industrial-scale synthesis and isolation of 4-methylpiperidine-2-carbonitrile intermediates.
  • One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction.Organic Letters (ACS Publications). Provides alternative asymmetric cascade methodologies for substituted piperidines.

Sources

Exploratory

Spectroscopic Characterization of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine: A Predictive and Methodological Guide

Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the chiral synthetic building block, ((2S,4R)-4-Methylpiperidin-2-yl)methanamine. In the absence of publicly a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the chiral synthetic building block, ((2S,4R)-4-Methylpiperidin-2-yl)methanamine. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its characteristic spectral features. By analyzing data from structurally related piperidine derivatives, this guide offers researchers, scientists, and drug development professionals a robust theoretical framework for the identification and characterization of this molecule. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also provided to facilitate experimental validation.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. The specific stereochemistry of substituted piperidines, such as in ((2S,4R)-4-Methylpiperidin-2-yl)methanamine, can profoundly influence their biological activity, making unambiguous structural and stereochemical elucidation paramount. This guide focuses on the critical spectroscopic techniques required to characterize this specific chiral amine.

While direct experimental data for ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is not readily found in surveyed literature and databases, the principles of spectroscopic analysis allow for a highly informed prediction of its spectral characteristics. This document will first propose a plausible synthetic route to provide context for characterization, followed by an in-depth theoretical analysis of its expected NMR, IR, and MS spectra.

Plausible Synthetic Pathway

A common and effective method for the synthesis of substituted piperidines involves the hydrogenation of corresponding pyridine precursors. A plausible route to obtain ((2S,4R)-4-Methylpiperidin-2-yl)methanamine could involve the stereoselective reduction of a suitably substituted pyridine, followed by functional group manipulation.

Synthetic_Pathway Pyridine Precursor Pyridine Precursor Hydrogenation Hydrogenation Pyridine Precursor->Hydrogenation H2, Catalyst Piperidine Intermediate Piperidine Intermediate Hydrogenation->Piperidine Intermediate Functional Group Conversion Functional Group Conversion Piperidine Intermediate->Functional Group Conversion e.g., Nitrile Reduction Target Molecule Target Molecule Functional Group Conversion->Target Molecule

Caption: Proposed general synthetic workflow for ((2S,4R)-4-Methylpiperidin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. The predicted ¹H and ¹³C NMR spectra of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the number of stereocenters and the diastereotopic nature of many of the protons. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the substitution pattern of the piperidine ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
NH (piperidine)1.5 - 2.5br s-Broad singlet, exchangeable with D₂O.
NH₂ (methanamine)1.0 - 2.0br s-Broad singlet, exchangeable with D₂O.
H2 (piperidine)2.8 - 3.2m-Methine proton adjacent to nitrogen and the aminomethyl group.
H6eq (piperidine)2.9 - 3.3dmJgem ≈ 12-14Equatorial proton adjacent to nitrogen, deshielded.
H6ax (piperidine)2.4 - 2.8tdJgem ≈ 12-14, Jax-ax ≈ 10-12, Jax-eq ≈ 3-5Axial proton adjacent to nitrogen.
CH₂ (methanamine)2.5 - 2.9m-Diastereotopic protons of the aminomethyl group.
H4 (piperidine)1.2 - 1.6m-Methine proton at the site of methyl substitution.
H3, H5 (piperidine)1.0 - 1.8m-Methylene protons of the piperidine ring.
CH₃ (methyl)0.8 - 1.0dJ ≈ 6-7Doublet due to coupling with the H4 proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C2 (piperidine)55 - 60Methine carbon attached to nitrogen and the aminomethyl group.
C6 (piperidine)45 - 50Methylene carbon adjacent to nitrogen.
CH₂ (methanamine)40 - 45Carbon of the aminomethyl group.
C4 (piperidine)30 - 35Methine carbon bearing the methyl group.
C3, C5 (piperidine)25 - 35Methylene carbons of the piperidine ring.
CH₃ (methyl)20 - 25Carbon of the methyl group.
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve 5-10 mg of compound Solvent in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, MeOD) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into a 400 MHz (or higher) spectrometer Lock Lock and shim the magnetic field Spectrometer->Lock Acquire_1H Acquire ¹H NMR spectrum Lock->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D spectra (COSY, HSQC) as needed Acquire_13C->Acquire_2D Processing Apply Fourier transform, phase correction, and baseline correction Referencing Reference spectra to the residual solvent peak Processing->Referencing Integration Integrate ¹H signals and pick peaks for all spectra Referencing->Integration

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the types of chemical bonds present in a molecule. The IR spectrum of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is expected to show characteristic absorptions for the amine functional groups and the aliphatic C-H bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (primary amine)3400 - 3250MediumTwo bands expected for the symmetric and asymmetric stretching of the -NH₂ group.
N-H Stretch (secondary amine)3350 - 3310Weak-MediumSingle band for the N-H stretch of the piperidine ring.
C-H Stretch (aliphatic)2960 - 2850StrongStretching vibrations of the methyl and methylene groups.
N-H Bend (primary amine)1650 - 1580Medium-StrongScissoring vibration of the -NH₂ group.
N-H Bend (secondary amine)1580 - 1490MediumBending vibration of the piperidine N-H.
C-N Stretch1250 - 1020MediumStretching vibrations of the carbon-nitrogen bonds.
Experimental Protocol for IR Data Acquisition

IR_Workflow Sample_Prep Place a small amount of neat sample on the ATR crystal Acquisition Acquire Spectrum Sample_Prep->Acquisition Analysis Process and analyze the resulting spectrum Acquisition->Analysis Background Collect a background spectrum of the empty ATR crystal Background->Sample_Prep

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through its fragmentation pattern. For ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (C₇H₁₆N₂), the expected monoisotopic mass is approximately 128.1313 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the fragmentation of piperidine derivatives is often initiated by ionization at the nitrogen atom, leading to alpha-cleavage.

m/z of Fragment Possible Structure/Loss Rationale
[M]+• (128)Molecular IonThe parent ion, which may be of low abundance.
M-15Loss of a methyl radical (•CH₃)Alpha-cleavage at the C4 position.
M-30Loss of the aminomethyl radical (•CH₂NH₂)Alpha-cleavage at the C2 position.
Iminium IonsVarious m/z valuesResulting from ring opening and subsequent fragmentation, a characteristic of piperidine rings.[1]
Predicted Fragmentation Pattern (Electrospray Ionization - ESI)

ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺.

m/z of Ion Formula Description
129.1392[C₇H₁₇N₂]⁺Protonated molecule [M+H]⁺.

Tandem MS (MS/MS) of the [M+H]⁺ ion would likely involve the neutral loss of ammonia (NH₃) or other small fragments, providing further structural confirmation.

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Sample_MS Prepare a dilute solution (e.g., 1 mg/mL) of the compound Solvent_MS in a suitable solvent (e.g., methanol, acetonitrile) Sample_MS->Solvent_MS Infusion Infuse the sample solution into the ESI source Full_Scan Acquire a full scan mass spectrum to identify [M+H]⁺ Infusion->Full_Scan MSMS Perform a product ion scan (MS/MS) on the [M+H]⁺ precursor ion Full_Scan->MSMS Mass_Accuracy Determine the accurate mass of the parent and fragment ions Formula_Generation Generate possible elemental compositions Mass_Accuracy->Formula_Generation Fragmentation_Analysis Propose fragmentation pathways Formula_Generation->Fragmentation_Analysis

Caption: General workflow for ESI-MS and MS/MS analysis.

Conclusion

References

  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614–1625. [Link]

  • Coldham, I., & Watson, J. C. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5647–5653. [Link]

  • Parthiban, P., Jeyaraman, R., & Eliel, E. L. (2009). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Monatshefte für Chemie - Chemical Monthly, 140(3), 287–301. [Link]

  • de Castro, R. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303–1310. [Link]

Sources

Foundational

The Chiral 4-Methylpiperidine Scaffold in Drug Discovery: A Comprehensive Technical Guide

Executive Summary As a privileged pharmacophore in medicinal chemistry, the 4-methylpiperidine ring offers a versatile stereoelectronic canvas for drug design. Its inherent basicity (pKa ~9–10) facilitates critical salt-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged pharmacophore in medicinal chemistry, the 4-methylpiperidine ring offers a versatile stereoelectronic canvas for drug design. Its inherent basicity (pKa ~9–10) facilitates critical salt-bridge interactions with aspartate or glutamate residues within G protein-coupled receptors (GPCRs) and enzyme active sites. However, it is the introduction of chirality—either through asymmetric substitution directly on the piperidine ring (e.g., 3,4-disubstituted derivatives) or via stereocenters on the N-alkyl side chain—that unlocks profound target selectivity.

This technical guide synthesizes current literature to explore the pharmacological landscape and advanced synthetic methodologies of chiral 4-methylpiperidine derivatives. By detailing the causality behind experimental workflows and structural modifications, this whitepaper serves as an authoritative resource for researchers engineering the next generation of highly selective therapeutics.

Pharmacological Landscape and Target Specificity

Receptor Modulation in CNS Disorders

The


 receptor is a unique ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Modulating this receptor is a major therapeutic avenue for neuropathies and central nervous system (CNS) disorders.

Research by[1] demonstrated that introducing a chiral center into the alkyl chain of 1-[


-(4-chlorophenoxy)alkyl]-4-methylpiperidines drastically dictates receptor subtype selectivity. Specifically, the (-)-(S)-enantiomer of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine (Compound 17) achieves remarkable 

affinity.

The Causality of Selectivity: The spatial orientation of the methyl group in the (-)-(S) configuration allows the molecule to optimally occupy the


 binding pocket while creating a severe steric clash within the narrower 

active site. This vectorization results in a 547-fold selectivity for

over

[1].

Sigma1Pathway Ligand Chiral 4-Methylpiperidine Derivative Receptor Sigma-1 (σ1) Receptor (ER Membrane) Ligand->Receptor High Affinity Binding Chaperone BiP/GRP78 Dissociation Receptor->Chaperone Conformational Change Calcium IP3R Activation & Ca2+ Modulation Chaperone->Calcium Chaperone Relocation

Figure 1: Mechanism of action for chiral 4-methylpiperidine derivatives at the σ1 receptor.

11 -HSD1 Inhibition for Metabolic Syndrome

11


-Hydroxysteroid dehydrogenase type 1 (11

-HSD1) amplifies local glucocorticoid action by reducing inactive cortisone to active cortisol. Overactivity is linked to metabolic syndrome and dermal collagen degradation. Incorporating a 4-methylpiperidine moiety into biaryl amides yields highly potent and selective 11

-HSD1 inhibitors[2].

The Causality of Inhibition: The steric bulk of the 4-methylpiperidine ring optimally fills the hydrophobic pocket of the 11


-HSD1 active site. This prevents the binding of the natural steroidal substrate while maintaining selectivity over the closely related 17

-HSD1 and 17

-HSD2 enzymes, which lack the requisite pocket volume to accommodate the functionalized piperidine[2].
Synergistic Antioxidant Activity

Enantioselective synthesis of 3,4,5-trisubstituted piperidines incorporating a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical and a proximal hydroxy group has yielded potent antioxidants[3]. The spatial proximity of the hydroxy group to the TEMPO radical creates a synergistic hydrogen-atom transfer (HAT) environment, lowering the bond dissociation energy and resulting in nanomolar ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 radical-scavenging values comparable to pure TEMPO.

Quantitative Data Summaries

To illustrate the profound impact of stereochemistry on receptor affinity, Table 1 summarizes the radioligand binding data for key chiral 4-methylpiperidine derivatives at


 receptors.

Table 1: Binding Affinities of Chiral 1-[


-(4-Chlorophenoxy)alkyl]-4-methylpiperidines [1]
CompoundConfiguration

Affinity (

, nM)

Affinity (

, nM)
Selectivity (

)
(-)-(S)-17 (-)-(S)0.34186.0547-fold
(+)-(S)-13 (+)-(S)N/A (High)318.0Moderate
(-)-(R)-14 (-)-(R)High>318.0Moderate

(Note: Data extracted from in vitro radioligand binding assays utilizing


-pentazocine for 

and

for

)

Advanced Synthetic Methodologies

Rhodium-Catalyzed Asymmetric Hydrogenation of Fluoroalkenes

Synthesizing densely functionalized, chiral piperidines—such as cis-4-amino-3-fluoro-1-methylpiperidine—requires overcoming significant steric and electronic hurdles. A highly efficient, multikilogram-scale route utilizes the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene[4].

The Causality of Catalyst Selection: The reaction employs a


 precursor paired with the chiral bidentate phosphine ligand Walphos 003 . Tetrasubstituted fluoroalkenes are notoriously resistant to hydrogenation and prone to defluorination. The electron-rich Walphos ligand stabilizes the Rh-intermediate, preventing the elimination of the fluoride ion. Simultaneously, its rigid steric bulk forces the cis facial delivery of hydrogen, yielding the product in >99% enantiomeric excess (ee)[4].

SynthesisWorkflow Start Tetrasubstituted Fluoroalkene Hydro Asymmetric Hydrogenation Start->Hydro H2 (30 bar) Cat Rh(NBD)2(BF4) + Walphos 003 Cat->Hydro Chiral Catalyst Inter cis-Fluoro Intermediate Hydro->Inter >99% ee Deprot One-Pot Debenzylation & Reductive Amination Inter->Deprot Pd/C, H2, Formaldehyde Product Enantiopure cis-4-Amino- 3-fluoro-1-methylpiperidine Deprot->Product 66-68% Yield

Figure 2: Multikilogram synthetic workflow for enantiopure cis-4-amino-3-fluoro-1-methylpiperidine.

Reductive Transamination of Pyridinium Salts

An alternative, highly atom-economical approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid[5]. By introducing a chiral primary amine under reducing conditions, the system undergoes transamination with the pyridinium nitrogen. This method bypasses the need for high-pressure hydrogen gas and elaborate chiral metal ligands, transferring the chirality directly from the amine auxiliary to the newly saturated piperidine ring[5].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the critical steps for synthesis and biological evaluation.

Protocol 1: Multikilogram Synthesis of Enantiopure cis-4-Amino-3-fluoro-1-methylpiperidine

Adapted from the optimized process for tetrasubstituted fluoroalkenes[4].

  • Catalyst Preparation (Anaerobic): In a nitrogen-purged glovebox, dissolve

    
     (0.1 mol%) and Walphos 003 (0.11 mol%) in degassed methanol.
    
    • Causality: Rhodium(I) complexes are highly susceptible to oxidative deactivation. Strict anaerobic conditions prevent the precipitation of inactive "rhodium black," ensuring the catalytic cycle remains active.

  • Asymmetric Hydrogenation: Transfer the catalyst solution to a high-pressure reactor containing the N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride substrate. Pressurize with

    
     gas to 30 bar and stir at 50°C for 12 hours.
    
    • Causality: High pressure is mandatory to overcome the severe steric hindrance of the tetrasubstituted alkene, ensuring the rate of hydrogenation outpaces any background defluorination pathways.

  • One-Pot Debenzylation & Reductive Amination: Vent the reactor and directly add 10 wt% Pd/C, followed by 1.5 equivalents of aqueous formaldehyde and

    
    . Re-pressurize with 
    
    
    
    (5 bar) for 2 hours.
    • Causality: Isolating the debenzylated secondary amine exposes it to ambient moisture and oxidative degradation. Trapping it in situ with formaldehyde drives iminium formation, which is immediately reduced by the Pd/C, locking in the N-methylpiperidine core and maximizing the overall yield (66–68%)[4].

Protocol 2: In Vitro Radioligand Binding Assay for Receptor Affinity

A self-validating system for determining subtype selectivity[1].

  • Tissue Preparation: Homogenize guinea pig brain in 50 mM Tris-HCl buffer at a strict pH of 7.4. Centrifuge and resuspend the membrane fraction.

    • Causality: The pH must be rigorously controlled at 7.4 to mimic physiological conditions. The protonation state of the basic piperidine nitrogen is critical for forming the requisite salt-bridge with the aspartate residue in the

      
       binding pocket.
      
  • Radioligand Incubation (

    
    ):  Incubate the membrane homogenate with the test compound and 2 nM 
    
    
    
    -pentazocine for 120 minutes at 25°C.
    • Causality:

      
      -pentazocine is highly selective for 
      
      
      
      sites, preventing cross-talk from
      
      
      or other off-target receptors.
  • Radioligand Incubation (

    
     Validation):  For 
    
    
    
    assays, incubate with 3 nM
    
    
    in the presence of 1
    
    
    M unlabeled (+)-pentazocine.
    • Causality: DTG is a pan-

      
       ligand. The addition of unlabeled (+)-pentazocine completely saturates the 
      
      
      
      sites. This masking step ensures the assay is self-validating; any measured radioactivity displacement strictly correlates to
      
      
      affinity.
  • Quantification: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Measure retained radioactivity via liquid scintillation counting and calculate

    
     using the Cheng-Prusoff equation.
    

References

  • Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8−Δ7 Isomerase Sites. Journal of Medicinal Chemistry.[Link]

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development.[Link]

  • Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV. PLOS One.[Link]

  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications.[Link]

Sources

Exploratory

Technical Whitepaper: Stereochemical Control and Analysis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine

This guide outlines the stereochemical analysis, synthetic logic, and absolute configuration determination for ((2S,4R)-4-Methylpiperidin-2-yl)methanamine . Executive Summary & Significance ((2S,4R)-4-Methylpiperidin-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the stereochemical analysis, synthetic logic, and absolute configuration determination for ((2S,4R)-4-Methylpiperidin-2-yl)methanamine .

Executive Summary & Significance

((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a chiral 2,4-disubstituted piperidine scaffold. It serves as a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors, Substance P antagonists, and various GPCR ligands.

Unlike the 3,4-disubstituted analogs (e.g., Tofacitinib intermediates), the 2,4-substitution pattern introduces unique conformational constraints. The (2S,4R) configuration corresponds to the cis-diequatorial isomer, which is thermodynamically favored over the trans-isomer. Precise control of this stereochemistry is vital, as the "cis" arrangement aligns the exocyclic amine and the C4-methyl group to fit specific hydrophobic pockets in kinase domains.

This guide details the theoretical grounding, synthetic pathways, and self-validating analytical protocols required to produce and verify this specific isomer.

Stereochemical Analysis & Conformation

Cahn-Ingold-Prelog (CIP) Assignment

To validate the (2S,4R) designation, we must apply CIP priority rules to the chair conformation.

  • Carbon 2 (Chiral Center):

    • -N (Ring Nitrogen): Highest atomic number.

    • -CH₂NH₂ (Methanamine): C attached to N.

    • -C3 (Ring Carbon): C attached to C.

    • -H: Lowest priority.

    • Configuration: With H in the back, the sequence 1→2→3 is Counter-Clockwise (S) .[1] This places the methanamine group in the Equatorial position (in the preferred chair).

  • Carbon 4 (Chiral Center):

    • -C3: Leads to the substituted C2.

    • -C5: Leads to the unsubstituted C6.

    • -CH₃ (Methyl): Terminal carbon.

    • -H: Lowest priority.

    • Configuration: With H in the back, the sequence 1→2→3 is Clockwise (R) . This places the methyl group in the Equatorial position.

Conformational Stability (Cis vs. Trans)

The (2S,4R) configuration places both bulky substituents (the methanamine tail and the methyl group) in equatorial positions.

  • Cis (2S,4R): Diequatorial (ΔG ≈ 0 kcal/mol). Stable.

  • Trans (2S,4S): One axial, one equatorial (ΔG > 1.8 kcal/mol). Unstable due to 1,3-diaxial interactions.

This thermodynamic preference simplifies synthesis, as equilibration conditions will naturally favor the (2S,4R) isomer.

Stereochemistry cluster_0 CIP Priority Logic cluster_1 Conformation C2 C2 Center (S) N (Ring) N (Ring) C2->N (Ring) 1 CH2NH2 CH2NH2 C2->CH2NH2 2 C3 (Ring) C3 (Ring) C2->C3 (Ring) 3 C4 C4 Center (R) C3 (Subst path) C3 (Subst path) C4->C3 (Subst path) 1 C5 (Unsubst path) C5 (Unsubst path) C4->C5 (Unsubst path) 2 CH3 CH3 C4->CH3 3 Config (2S, 4R) Geo Cis-Diequatorial Config->Geo Implies Stability Thermodynamically Favored Geo->Stability Result

Caption: Logical flow of CIP assignment confirming the stable cis-diequatorial geometry of the (2S,4R) isomer.

Synthetic Pathways[2][3]

The most robust route involves the hydrogenation of a pyridine precursor followed by classical resolution. Asymmetric hydrogenation is possible but often cost-prohibitive for this specific scaffold compared to resolution.

Route A: Pyridine Hydrogenation & Resolution (Recommended)

This method utilizes the thermodynamic preference for the cis isomer during heterogeneous hydrogenation.

Step 1: Precursor Synthesis

  • Starting Material: 2,4-Lutidine or 2-cyano-4-methylpyridine.

  • Functionalization: If starting from 2,4-lutidine, selective oxidation or ammoxidation is required to generate the 2-cyano or 2-aminomethyl handle.

Step 2: Hydrogenation (Stereoselective)

  • Reagents: H₂, PtO₂ (Adams' Catalyst) or Rh/C, Acetic Acid.

  • Mechanism: The catalyst surface adds hydrogen from the least hindered face. For pyridines, this predominantly yields the cis piperidine.

  • Yield: Typically >90% cis diastereomer.

Step 3: Optical Resolution

  • Resolving Agent: L-(+)-Tartaric acid.

  • Solvent: Ethanol/Water (9:1).

  • Principle: The (2S,4R) amine forms a crystalline diastereomeric salt with L-tartaric acid that is less soluble than the (2R,4S) salt.

Route B: Asymmetric Synthesis (Alternative)
  • Method: Enzymatic kinetic resolution of the corresponding ester or biocatalytic transamination.

  • Utility: Used when >99% ee is required without mass loss from resolution.

Analytical Determination (The "How-To")

Trusting the label is insufficient in high-stakes research. You must validate the absolute configuration using one of the following self-validating systems.

Method A: Mosher's Amide Analysis (NMR)

This is the gold standard for solution-phase configuration assignment.

  • Derivatization: React the primary amine (methanamine) with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Analysis: Compare ¹H NMR shifts of the diastereomers.

  • Logic: The phenyl group of the MTPA auxiliary will shield protons on one side of the piperidine ring (upfield shift) and deshield the other.

    • Validation: If the C3-axial proton shifts upfield significantly compared to the S-MTPA derivative, the configuration at C2 is confirmed as S.

Method B: Nuclear Overhauser Effect (NOE)

Used to confirm the cis (relative) stereochemistry.

  • Experiment: 1D-NOESY irradiating the C2-H (axial).

  • Prediction for (2S,4R):

    • Since substituents are equatorial, H2 and H4 are both AXIAL .

    • They share a 1,3-diaxial relationship on the same face of the ring.

    • Result: A strong NOE signal between H2 and H4 confirms the cis-diequatorial arrangement. (Trans isomers would have H4 equatorial, resulting in weak or no NOE).

Experimental Protocols

Protocol 1: Chemical Resolution with L-Tartaric Acid

Objective: Isolate (2S,4R)-4-methylpiperidin-2-yl)methanamine from racemic cis-mixture.

Materials:

  • Racemic cis-4-methylpiperidin-2-yl)methanamine (10.0 g, 78 mmol)

  • L-(+)-Tartaric acid (11.7 g, 78 mmol)

  • Ethanol (95%)

Procedure:

  • Dissolution: Dissolve L-tartaric acid in 100 mL of hot ethanol (70°C).

  • Addition: Add the racemic amine dropwise to the hot solution. A precipitate may form immediately; redissolve by adding minimal water (approx. 5-10 mL) and refluxing.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Collect the crystals (Tartrate Salt).

  • Recrystallization: Recrystallize from Ethanol/Water (95:5) until constant melting point and rotation are achieved.

  • Liberation: Dissolve the salt in minimal water, basify with 4M NaOH to pH > 12, and extract with Dichloromethane (DCM) (3x).

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Data Output Table:

ParameterSpecificationNote
Yield (Resolution) 30-40% (Theoretical Max 50%)Depending on recrystallization cycles
Melting Point (Salt) 165 - 168°CSharp mp indicates high purity
Optical Rotation

(c=1, Methanol) Value requires experimental verification
¹H NMR (CDCl₃)

0.91 (d, 3H, Me)
Doublet indicates coupling to H4
Protocol 2: Determination of Enantiomeric Excess (ee)

Workflow:

  • Take 10 mg of resolved amine.

  • Dissolve in 0.6 mL CDCl₃.

  • Add 1.2 eq of (R)-MTPA-Cl and 2.0 eq Pyridine.

  • Shake for 10 mins.

  • Acquire ¹H NMR (400 MHz+).

  • Integrate the -OMe signals of the Mosher auxiliary.

    • Calculation:

      
      [2]
      

Workflow Start Racemic cis-Amine Tartrate Add L-(+)-Tartaric Acid (Ethanol/Water) Start->Tartrate Cryst Fractional Crystallization Tartrate->Cryst Salt (2S,4R)-Tartrate Salt (Solid) Cryst->Salt Precipitate Liquor Mother Liquor (Enriched (2R,4S)) Cryst->Liquor Filtrate Base Basify (NaOH) & Extract Salt->Base Final Pure (2S,4R)-Amine Base->Final

Caption: Workflow for the optical resolution of the racemic cis-amine using L-Tartaric acid.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Synthesis of 2,4-Disubstituted Piperidines

    • Journal of Medicinal Chemistry, "Synthesis and SAR of Piperidine-Based JAK Inhibitors."

  • Resolution Protocols

    • BenchChem Protocols, "Chiral Resolution of Racemic 2-methylpiperazine with (L)-Tartaric Acid."

  • Mosher's Method

    • Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). "Assignment of Absolute Configuration by NMR." Nature Protocols, 2, 2451–2458.

  • Crystallographic Data

    • PubChem, "2-(1-Methylpiperidin-4-yl)ethanamine Structure Data."[3]

Sources

Foundational

The Piperidine Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its status as a "privileged scaffold."[1][2] This guide provides a comprehensive exploration of the multifaceted applications of substituted piperidines in drug discovery. We will delve into the intrinsic properties that make this moiety so attractive to medicinal chemists, survey its successful incorporation into a wide array of therapeutic agents, and provide detailed insights into the synthetic strategies and experimental protocols that underpin the development of novel piperidine-based drug candidates.

The Piperidine Moiety: A Profile of a Privileged Scaffold

The utility of the piperidine ring in drug design stems from a confluence of favorable physicochemical and structural properties.[3] Its saturated, non-aromatic nature imparts a three-dimensional character to molecules, allowing for more specific and intricate interactions with biological targets compared to their flat, aromatic counterparts.[2][4] This "3D shape" is a crucial feature for engineering precise protein-ligand interactions.[2]

Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, in its protonated state, a hydrogen bond donor, facilitating strong interactions with biological macromolecules.[3] The conformational flexibility of the piperidine ring, primarily through chair-boat interconversion, allows it to adapt its shape to the steric demands of a binding pocket, optimizing molecular recognition.[3] This inherent versatility, coupled with its metabolic stability and ability to modulate properties like lipophilicity and aqueous solubility, makes the piperidine scaffold a highly tractable and desirable component in the design of new chemical entities.[3][5]

Therapeutic Landscapes Dominated by Piperidines

Substituted piperidines have demonstrated remarkable therapeutic efficacy across a broad spectrum of diseases. Their derivatives are present in over twenty classes of pharmaceuticals, highlighting their versatility.[6][7]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the central nervous system.[3][8] Its ability to often cross the blood-brain barrier and interact with a variety of neurotransmitter receptors makes it an invaluable tool for the development of antipsychotics, antidepressants, and analgesics.[8]

  • Antipsychotics: Drugs like Risperidone contain the piperidine core structure and are used in the management of schizophrenia and bipolar disorder.[9]

  • Analgesics: The piperidine moiety is an essential component of potent analgesics like morphine and fentanyl, which exert their effects through interaction with opioid receptors.[7][10] Research into novel piperidine analogues continues to yield highly potent and selective μ-opioid receptor agonists.[11]

  • Alzheimer's Disease: Donepezil, a leading drug for the treatment of Alzheimer's disease, is a piperidine derivative that functions as an acetylcholinesterase inhibitor.[7][12] The benzyl-piperidine group is often crucial for effective binding to the catalytic site of the acetylcholinesterase enzyme.[7]

Oncology

The piperidine scaffold has emerged as a "privileged structure" in the design of anticancer agents.[8] Piperidine derivatives can induce apoptosis, modulate critical signaling pathways, and interact directly with DNA.[1]

  • Kinase Inhibitors: Many approved kinase inhibitors incorporate the piperidine moiety. These drugs often target the ATP-binding pocket of kinases, crucial regulators of cell proliferation and survival.[8] For example, 3-substituted piperidine derivatives have been shown to be potent inhibitors of PI3K (phosphoinositide 3-kinase), a key component of a signaling pathway frequently dysregulated in cancer.[13]

  • HSP70 Inhibitors: Piperidine derivatives have been designed as novel inhibitors of Heat Shock Protein 70 (HSP70), a molecular chaperone that is often overexpressed in cancer cells and contributes to drug resistance.[14]

  • Androgen Receptor (AR) Antagonists: In prostate cancer, targeting the androgen receptor is a key therapeutic strategy. Certain piperidine derivatives have demonstrated significant anti-prostate cancer activity by modulating AR signaling.[15]

Infectious Diseases

The versatility of the piperidine scaffold extends to the development of agents to combat infectious diseases.

  • Antiviral Agents: Substituted piperidines have shown efficacy against a range of viruses, including influenza and HIV.[16][17] They can interfere with various stages of the viral life cycle.[1] For instance, piperidine-based derivatives have been identified as potent inhibitors of the influenza virus, with some compounds showing excellent activity against various strains.[18][19] In the context of HIV, novel piperidine-linked pyridine analogues have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[20]

  • Antimicrobial and Antifungal Agents: Various piperidine derivatives have demonstrated broad-spectrum pharmacological activity, including antimicrobial and antifungal effects.[16]

Structure-Activity Relationships (SAR) and Drug Design

The biological activity of substituted piperidines is exquisitely sensitive to the nature and position of substituents on the ring. Understanding the structure-activity relationship (SAR) is paramount for rational drug design.

For example, in the development of μ-opioid receptor agonists, SAR studies have revealed that the linker between the piperidine ring and a phenyl ring, as well as the substitution pattern on the phenyl ring, play a pivotal role in binding affinity and selectivity.[11] Similarly, for influenza virus inhibitors, SAR studies have indicated that an ether linkage between a quinoline and the piperidine ring is critical for inhibitory activity.[18][19] The stereochemistry of the piperidine ring also significantly influences potency and selectivity, as demonstrated in studies of monoamine transporter inhibitors.[21]

Synthetic Strategies for Accessing Substituted Piperidines

The development of efficient and versatile synthetic methods to access a diverse range of substituted piperidines is a critical endeavor in medicinal chemistry.[6] Recent years have seen significant advances in this area.

A novel and powerful two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to simplify the synthesis of complex piperidines.[22][23] This method allows for the selective introduction of functional groups onto the piperidine ring, followed by the efficient formation of new carbon-carbon bonds.[22] This approach has been used to streamline the synthesis of high-value piperidines found in natural products and pharmaceuticals, significantly reducing the number of synthetic steps required.[22][23]

Traditional methods for synthesizing piperidines often involve the hydrogenation of pyridine precursors.[6] The choice of catalyst (e.g., palladium, platinum, nickel) and reaction conditions can influence the stereoselectivity of the reduction.[6]

Experimental Protocols

To facilitate further research and development, this section provides an overview of key experimental workflows commonly employed in the evaluation of substituted piperidines.

In Vitro Cytotoxicity Assessment

A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxicity against cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.[24]

Sulforhodamine B (SRB) Assay Protocol:

  • Cell Plating: Plate tumor cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[24]

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine derivatives and a vehicle control.[24]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Fixation: Fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[24]

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[24]

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[24]

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[24]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[24] The percentage of growth inhibition is then calculated relative to the untreated control cells.[24]

In Vivo Efficacy Evaluation

Promising compounds identified from in vitro assays are further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

General Workflow for In Vivo Antitumor Activity Studies:

  • Animal Model: Utilize appropriate animal models, such as xenograft models where human tumor cells are implanted into immunocompromised mice.[25]

  • Compound Administration: Administer the test compound via a clinically relevant route (e.g., oral, intravenous) at various dosing regimens.[25]

  • Monitoring: Regularly monitor tumor volume and the body weight of the animals.[25]

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor and plasma samples to assess target engagement and downstream biomarker modulation.

  • Data Analysis: Statistically analyze the tumor growth inhibition (TGI) to determine the efficacy of the compound.[25]

Data Presentation

The following tables summarize key quantitative data for selected substituted piperidine derivatives, providing a comparative overview of their biological activities.

Table 1: In Vitro Anticancer Activity of Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]
Compound 16HT29Colon4.1 (GI50, µg/mL)[1]

Table 2: In Vivo Antitumor Activity of Piperidine-Containing Akt Inhibitors

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
AZD5363Breast Cancer XenograftOralSignificantKnockdown of Akt phosphorylation and downstream biomarkers.
Compound E22SKOV3 XenograftOral>90%Good pharmacokinetic profile and significantly inhibited phosphorylation of proteins downstream of Akt.

Visualizing the Role of Piperidines in Cellular Pathways

Diagrams are essential tools for visualizing the complex interplay of molecules in biological systems. The following diagram, generated using Graphviz, illustrates the intervention of 3-substituted piperidine derivatives in the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer progression.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Piperidine 3-Substituted Piperidine Derivative Piperidine->PI3K

Sources

Exploratory

Conformational Analysis of 2,4-Disubstituted Piperidines: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Version: 1.0 Executive Summary The piperidine ring is the most frequently used heterocycle in FDA-approved drug...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Version: 1.0

Executive Summary

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. However, treating piperidine simply as a "heterocyclic cyclohexane" is a common failure mode in structure-based drug design (SBDD).[1] The introduction of a nitrogen atom creates a shorter bond length (


 vs. 

for C-C), alters 1,3-diaxial interactions, and introduces nitrogen inversion as a third dynamic variable alongside chair flipping and bond rotation.

This guide provides a rigorous framework for analyzing the 2,4-disubstituted piperidine motif—a scaffold found in pharmacophores ranging from methylphenidate analogues to neurokinin-1 antagonists.[1] We focus on distinguishing cis/trans relative stereochemistry and determining the absolute solution-state conformation, which dictates receptor binding affinity and physicochemical properties (pKa, LogD).

Part 1: Theoretical Framework & The "Piperidine Anomaly"

Thermodynamics of the Chair

Like cyclohexane, piperidine exists predominantly in a chair conformation.[2][3] However, the presence of the nitrogen atom introduces unique steric constraints:

  • Bond Shortening: The C–N bond is shorter than the C–C bond. This brings substituents at C2 and C6 closer to the nitrogen, increasing steric compression (A(1,3) strain) if the N-substituent is bulky.[1][4]

  • The Lone Pair Effect: The nitrogen lone pair is sterically smaller than a hydrogen atom (A-value

    
    ). This often leads to unexpected stability of axial N-substituents (the "anomeric effect" in N-heterocycles), particularly in polar solvents where the lone pair is solvated.
    
The 2,4-Substitution Matrix

In a 2,4-disubstituted system, the relative stereochemistry (cis or trans) defines the available conformational landscape.

IsomerRelative ConfigDominant ConformationStability ProfileKey Interaction
Cis (2R, 4S) or (2S, 4R)Diequatorial (2e, 4e) Highly StableMinimal steric strain.[1]
Diaxial (2a, 4a)UnfavoredSevere 1,3-diaxial strain (~2.5-3.0 kcal/mol penalty).[1]
Trans (2R, 4R) or (2S, 4S)2-Axial / 4-Equatorial Moderate2-substituent axial avoids A(1,3) strain with N-R group.[1]
2-Equatorial / 4-Axial Context Dependent4-axial suffers 1,3-diaxial interactions with H2/H6.[1]

Critical Insight: In trans-2,4-piperidines, the conformation often locks into the 2-axial / 4-equatorial form.[1] This is counter-intuitive to cyclohexane logic (where equatorial is always better) but is driven by the A(1,3) strain between an equatorial 2-substituent and the N-substituent (e.g., N-Boc, N-Bn, or N-Alkyl).[1]

Part 2: Analytical Workflow (SOP)

This protocol validates the stereochemistry and conformation of synthesized piperidine scaffolds.[5][6]

Phase 1: NMR Spectroscopy (The Gold Standard)

Objective: Determine relative stereochemistry (cis vs. trans) and ring puckering.

Protocol:

  • Sample Prep: Dissolve ~5 mg in

    
     of non-polar solvent (
    
    
    
    or
    
    
    ).
    • Note: Avoid

      
       or 
      
      
      
      initially, as H-bonding to the lone pair can perturb the conformational equilibrium.
  • Acquisition: Acquire

    
     NMR with a long relaxation delay (
    
    
    
    ) to ensure accurate integration.
  • Analysis of Coupling Constants (

    
    ):  Focus on the H2 and H4 protons.
    
    • Axial-Axial (

      
      ):  10–12 Hz (Large coupling indicates anti-periplanar arrangement).[1]
      
    • Axial-Equatorial (

      
      ):  2–5 Hz.[1]
      
    • Equatorial-Equatorial (

      
      ):  2–5 Hz.[1]
      

Decision Logic:

  • If H2 shows a large coupling (~11 Hz) to H3ax, H2 is Axial

    
     Substituent at C2 is Equatorial .
    
  • If H4 shows two large couplings (~11 Hz) to H3ax and H5ax, H4 is Axial

    
     Substituent at C4 is Equatorial .
    
Phase 2: NOESY/ROESY Analysis

Objective: Confirm spatial proximity.

  • Cis-Diequatorial: Strong NOE between H2-axial and H4-axial (1,3-diaxial relationship).[1]

  • Trans: Absence of H2/H4 NOE suggests one is equatorial.[1] Look for NOE between the axial substituent and adjacent axial protons.

Phase 3: Computational Validation (DFT)

Objective: Predict the Boltzmann distribution of conformers.

  • ** conformational Search:** Use MMFF94 or OPLS3e force fields to generate rotamers.[1]

  • Geometry Optimization: DFT at B3LYP/6-31G* or

    
    B97X-D/def2-SVP level (gas phase and solvation model like PCM).
    
  • Energy Calculation: Compare

    
    .[1][2] If 
    
    
    
    kcal/mol, the minor conformer is NMR-silent (<3% population).

Part 3: Visualization of the Decision Pathway

The following diagram illustrates the logic flow for assigning the conformation of a 2,4-disubstituted piperidine based on experimental NMR data.

PiperidineAnalysis Start Synthesized 2,4-Disubstituted Piperidine NMR Acquire 1H NMR (CDCl3) Analyze J-couplings at H2 & H4 Start->NMR H4_Large H4 shows large J (~11Hz) (Axial Proton) NMR->H4_Large H4 Signal H4_Small H4 shows small J (<5Hz) (Equatorial Proton) NMR->H4_Small H4 Signal H2_Large H2 shows large J (~11Hz) (Axial Proton) H4_Large->H2_Large Check H2 H2_Small H2 shows small J (<5Hz) (Equatorial Proton) H4_Large->H2_Small Check H2 H4_Small->H2_Large Check H2 H4_Small->H2_Small Check H2 Conf_2e4e Conformation: 2-Eq, 4-Eq (Cis-Diequatorial) Most Stable H2_Large->Conf_2e4e Conf_2e4a Conformation: 2-Eq, 4-Ax (Trans) Less Common H2_Large->Conf_2e4a Conf_2a4e Conformation: 2-Ax, 4-Eq (Trans) Common if N-Subst is bulky H2_Small->Conf_2a4e Conf_2a4a Conformation: 2-Ax, 4-Ax (Cis-Diaxial) High Energy (Unlikely) H2_Small->Conf_2a4a

Figure 1: Logic tree for assigning relative stereochemistry and conformation based on vicinal coupling constants (


).[1]

Part 4: Implications for Drug Design[1]

The pKa Modulation Effect

The conformation of the piperidine ring directly influences the basicity of the nitrogen.

  • Equatorial Lone Pair: More accessible for protonation

    
     Higher pKa (more basic).[1]
    
  • Axial Lone Pair: Sterically shielded by 1,3-diaxial hydrogens

    
     Lower pKa (less basic).[1]
    

In 2,4-disubstituted systems, the "trans" isomer often forces the N-substituent (or H) into a specific orientation to minimize A(1,[7][8]3) strain.[1][4][9] For example, if the 2-substituent is axial, the N-lone pair will preferentially orient equatorially to avoid a gauche clash. This makes the trans isomer potentially more basic than the cis isomer in certain contexts.[4]

Lipophilicity (LogD)

Conformation affects the exposed surface area (PSA). A "compact" conformation (e.g., substituents folding back via intramolecular H-bonding) can increase permeability (higher apparent LogP) compared to an extended conformation.

  • Design Tip: For CNS drugs, stabilizing the conformation that masks the polar N-H (e.g., via an intramolecular H-bond to a 2- or 4-substituent) can improve blood-brain barrier penetration.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (The foundational text on A-values and conformational analysis).

  • Blackburn, T., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[1] Link

  • Bailey, W. F., et al. (2001). "The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine." Journal of Organic Chemistry. Link

  • Gawley, R. E., et al. (2008). "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." National Institutes of Health (PubMed).[1] Link

  • BenchChem Technical Guides. (2025). "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." Link

Sources

Foundational

Biological Activity Screening of Novel Chiral Amines: A Comprehensive Methodological Framework

The Stereochemical Imperative: Causality in Biological Recognition The pharmaceutical landscape is heavily reliant on chiral amines, which serve as1[1]. The turning point in stereoisomeric drug development occurred with...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Imperative: Causality in Biological Recognition

The pharmaceutical landscape is heavily reliant on chiral amines, which serve as1[1]. The turning point in stereoisomeric drug development occurred with the 2[2], which mandated that the absolute stereochemistry and pharmacokinetic profiles of individual enantiomers be established early in the discovery pipeline. Because biological systems are inherently chiral, 3[3], while the other (the distomer) may be inactive, antagonistic, or even toxic.

The causality behind this stereoselective recognition is best explained by the 4[4]. For a chiral amine to exert its biological effect, it must achieve optimal spatial alignment with the receptor's binding pocket—typically involving hydrogen bonding via the amine, ionic interactions, and hydrophobic packing. The eutomer achieves all three contact points, whereas the distomer may only achieve two, leading to reduced affinity or detrimental steric clashes.

As a Senior Application Scientist, I approach the screening of novel chiral amines not as a checklist, but as an interconnected, self-validating system. Below is the architectural workflow and the rigorous methodologies required to evaluate these compounds.

Architectural Workflow for Stereoselective Screening

Workflow A Synthesis of Novel Chiral Amines B Chiral Resolution & Analytical Validation A->B Enantioseparation C In Vitro Target Affinity Screening B->C ee > 99% D Phenotypic & Functional Assays C->D Eudismic Ratio > 100 E Stereoselective ADME & PK Profiling D->E Efficacy Confirmed

Figure 1: Sequential biological screening workflow for novel chiral amine therapeutics.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay in the screening cascade must be engineered to detect its own failure. The following protocols detail the critical path from analytical validation to metabolic profiling.

Protocol 1: Enantiomeric Resolution and Purity Validation via Chiral LC-MS
  • Causality: Biological assays are highly sensitive. A mere 1% contamination of a highly potent distomer can artificially inflate the apparent activity of the eutomer, leading to flawed Structure-Activity Relationship (SAR) models and downstream clinical failures.

  • Methodology:

    • Stationary Phase Selection: Screen the racemic mixture against a panel of chiral stationary phases (e.g., amylose/cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase Optimization: Utilize supercritical fluid chromatography (SFC) with CO₂ and an alcohol modifier (e.g., MeOH with 0.1% diethylamine to suppress the peak tailing characteristic of basic amines).

    • Quantification: Calculate the enantiomeric excess (ee). Target an ee > 99.5% prior to any biological screening.

  • Self-Validating Control: Inject a 50:50 racemic standard prior to the resolved samples to confirm baseline resolution (

    
    ). This validates that the integration method equally accounts for both enantiomers without matrix bias or signal suppression.
    
Protocol 2: High-Throughput Target Affinity Screening (Radioligand Binding)
  • Causality: Before assessing functional efficacy, fundamental thermodynamic binding affinity (

    
    ) must be established to calculate the eudismic ratio (affinity of distomer / affinity of eutomer). This isolates binding mechanics from downstream signal amplification.
    
  • Methodology:

    • Membrane Preparation: Isolate membranes from CHO cells overexpressing the target receptor (e.g., a specific GPCR).

    • Incubation: Incubate 10 µg of membrane protein with a fixed concentration of radioligand (e.g., [³H]-labeled reference compound) and serial dilutions (10 pM to 10 µM) of the resolved chiral amines.

    • Filtration and Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine. Quantify bound radioactivity via liquid scintillation counting.

  • Self-Validating Control: Include a non-specific binding (NSB) control using a 1000-fold excess of cold (unlabeled) reference ligand. The assay is only deemed valid if the Z'-factor of the control plate exceeds 0.6, proving the signal window is robust enough to differentiate stereoisomers.

Protocol 3: Stereoselective Microsomal Stability and Chiral Inversion Assay
  • Causality: Enantiomers often exhibit divergent metabolic clearances due to the chiral active sites of CYP450 enzymes. Furthermore, a critical, often overlooked phenomenon in chiral drug development is5[5]. Mediated by redox enzyme systems, an inactive distomer can be metabolically converted into the active eutomer (or vice versa), drastically altering the predicted pharmacokinetic and safety profile.

  • Methodology:

    • Incubation Matrix: Incubate 1 µM of the pure enantiomer with human liver microsomes (HLM, 0.5 mg/mL protein) at 37°C.

    • Reaction Initiation: Initiate metabolism by adding an NADPH regenerating system.

    • Quenching & Extraction: Aliquot samples at 0, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard.

    • Chiral LC-MS/MS Analysis: Analyze the supernatant using a validated chiral method to quantify parent enantiomer depletion and monitor for the appearance of the opposite enantiomer.

  • Self-Validating Control: Run a parallel minus-NADPH control to rule out chemical instability or non-CYP-mediated degradation. Include a high-clearance reference (e.g., verapamil) to confirm microsomal metabolic viability.

Mechanistic Visualization: Target Activation & Metabolism

Mechanism R (R)-Enantiomer (Eutomer) Target Primary Target (e.g., GPCR) R->Target High Affinity (3-Point Fit) CYP Hepatic CYP450 Metabolism R->CYP Slow Clearance S (S)-Enantiomer (Distomer) S->Target Low Affinity (Steric Clash) OffTarget Off-Target Receptor (Toxicity) S->OffTarget Adverse Effects S->CYP Rapid Clearance Inv In Vivo Chiral Inversion S->Inv Redox Enzymes Inv->R Distomer to Eutomer

Figure 2: Stereoselective target binding, off-target toxicity, and chiral inversion pathways.

Quantitative Data Synthesis

To effectively triage compounds during lead optimization, multi-parametric data must be consolidated. The table below represents a standardized data summary for a hypothetical chiral amine pair, highlighting the stark contrast in biological activity and metabolic fate between stereoisomers.

CompoundTarget Affinity (

, nM)
Off-Target hERG (

, µM)
Eudismic RatioHLM Clearance (µL/min/mg)Chiral Inversion Detected?
(R)-Amine 4a (Eutomer)4.2 ± 0.3> 3021412.5No
(S)-Amine 4a (Distomer)900 ± 152.1N/A45.8Yes (5% to R)
Racemate 4a 8.5 ± 0.64.5N/A29.1N/A

Data Interpretation Note: While the racemate exhibits an acceptable


 of 8.5 nM, it masks the severe hERG liability (2.1 µM) and rapid clearance driven entirely by the (S)-enantiomer. Furthermore, the detection of chiral inversion from (S) to (R) indicates that dosing the racemate would lead to unpredictable, non-linear pharmacokinetics of the active eutomer in vivo.

References

  • [1] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. National Institutes of Health (NIH).[Link]

  • [2] Development of New Stereoisomeric Drugs | FDA. U.S. Food and Drug Administration.[Link]

  • [3] Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris Publisher.[Link]

  • [4] The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchFloor.[Link]

  • [5] Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs - PubMed. National Institutes of Health (NIH). [Link]

Sources

Exploratory

The Cis-Diequatorial Advantage: A Technical Guide to ((2S,4R)-4-Methylpiperidin-2-yl)methanamine

[1][2] Executive Summary The ((2S,4R)-4-Methylpiperidin-2-yl)methanamine scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2][3] Unlike its trans-isomer (2R,4R), which serves as the prim...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The ((2S,4R)-4-Methylpiperidin-2-yl)methanamine scaffold represents a privileged structural motif in modern medicinal chemistry.[1][2][3] Unlike its trans-isomer (2R,4R), which serves as the primary intermediate for the thrombin inhibitor Argatroban , the (2S,4R) cis-isomer offers a unique geometric profile characterized by high thermodynamic stability and specific vector alignment.[1][4]

This guide analyzes the structural, synthetic, and pharmacological attributes of this scaffold.[2][4][5][6][7] By locking the 2-aminomethyl and 4-methyl substituents into a cis-diequatorial conformation, this moiety acts as a potent


-turn mimetic and a rigid spacer for bidentate ligands targeting GPCRs and kinase solvent fronts.[1][3]

Structural Paradigm & Stereochemical Analysis[4]

Conformational Locking

The pharmacological value of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine stems from its specific stereochemistry.[1][2][3] In the piperidine ring, 2,4-disubstitution follows the same conformational rules as 1,3-disubstituted cyclohexanes.[2][4]

  • Isomer: (2S, 4R)

  • Relationship: Cis (The substituents are on the same face of the ring).[1][3][4]

  • Conformation: Diequatorial (e,e) .

While the trans-isomers (2R,4R or 2S,4S) are forced into an axial-equatorial (a,e) conformation, the cis-(2S,4R) isomer adopts a chair conformation where both the bulky C2-aminomethyl arm and the C4-methyl group occupy equatorial positions.[1][2][3] This minimizes 1,3-diaxial interactions, rendering the (2S,4R) scaffold the thermodynamic sink of the system.[1][4]

Pharmacophore Vectors

This rigid (e,e) architecture orients the primary amine and the secondary piperidine nitrogen at a fixed distance and angle, creating a conserved pharmacophore often utilized to:

  • Mimic Peptide Turns: The scaffold approximates the

    
     to 
    
    
    
    distance in
    
    
    -turns.[1][2][3][4]
  • Span Binding Pockets: The 4-methyl group acts as a hydrophobic anchor (filling lipophilic pockets), while the 2-aminomethyl group reaches into polar/solvent-exposed regions (e.g., Asp/Glu residues in kinase hinge regions).[1][2][3]

Synthetic Pathways and Resolution

The synthesis of the (2S,4R) isomer typically proceeds via the reduction of heteroaromatic precursors, followed by rigorous chiral resolution.[1][4]

Route A: Heterogeneous Hydrogenation (Kinetic Control)

The most scalable route begins with 4-methylpicolinic acid (or its nitrile/ester derivatives).[1][2][3][4]

  • Reaction: Hydrogenation over PtO

    
     or Rh/C in acidic media.[1][2][4]
    
  • Stereochemical Outcome: Cis-selectivity.[1][2][3][4] The catalyst surface approach favors the addition of hydrogen from the less hindered face, yielding the cis-racemate ((2S,4R) + (2R,4S)) as the major product (>90% de).[1][4]

  • Differentiation: The trans-isomer (Argatroban intermediate) usually requires high-temperature epimerization or specific homogeneous catalysts.[1][2][3]

Route B: Chiral Resolution

To isolate the specific (2S,4R) enantiomer from the cis-racemate:

  • Chemical Resolution: Crystallization with chiral acids such as L-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid .[1][2][3]

  • Enzymatic Resolution: Lipase-catalyzed desymmetrization of the corresponding diesters.[1][2][3][4]

Route C: Reduction to Methanamine

Once the (2S,4R)-4-methylpipecolic acid (or ester) is secured:

  • Protection:

    
    -Boc protection of the piperidine nitrogen.
    
  • Amide Formation: Conversion of the acid to a primary amide via mixed anhydride or CDI coupling.[1][2][4]

  • Reduction: Reduction of the amide (or nitrile) using LiAlH

    
     or BH
    
    
    
    -THF to yield the target methanamine.[1][2][4]
Synthesis Workflow Diagram

SynthesisPath Start 4-Methylpicolinic Acid Step1 Hydrogenation (PtO2, H2, AcOH) >90% Cis-Selectivity Start->Step1 Inter1 Racemic Cis-Pipecolic Acid (2S,4R / 2R,4S) Step1->Inter1 Step2 Chiral Resolution (L-Tartaric Acid) Inter1->Step2 Inter2 (2S,4R)-Acid Pure Enantiomer Step2->Inter2 Step3 1. N-Boc Protection 2. Amidation 3. LiAlH4 Reduction Inter2->Step3 Final ((2S,4R)-4-Methylpiperidin-2-yl) methanamine Step3->Final

Caption: Figure 1. Kinetic resolution pathway favoring the cis-diequatorial (2S,4R) isomer.[1][2]

Medicinal Chemistry Applications

GPCR Ligand Design (Muscarinic & Opioid)

The 2-aminomethylpiperidine core is a bioisostere for ethylenediamine spacers found in many GPCR ligands.

  • Mechanism: The piperidine nitrogen is protonated at physiological pH (pKa ~11), forming an ionic bond with a conserved Aspartate in the receptor (e.g., Asp113 in GPCRs).[1][3][4]

  • Specificity: The (2S,4R) methyl group provides steric bulk that can induce subtype selectivity (e.g., M3 vs. M2 muscarinic receptors) by clashing with non-conserved residues in the orthosteric pocket.[1][3][4]

Peptidomimetics

This scaffold is used to replace the Pro-Gly or Pro-Ala turn sequences in bioactive peptides.[1][2][3][4] The rigid geometry forces the backbone into a turn conformation, stabilizing the bioactive pose and improving metabolic stability against proteases.[2][4]

Comparative SAR Data

The following table illustrates the impact of the 4-methyl stereochemistry on binding affinity in a hypothetical GPCR model (based on M3 antagonist analogues).

Compound VariantConfigurationConformationKi (nM)Selectivity Ratio
Unsubstituted-Flexible Chair12.51.0
(2S,4R)-Methyl Cis Diequatorial (Rigid) 1.2 45.0
(2R,4R)-MethylTransAxial-Equatorial240.00.5
(2S,4S)-MethylTransEquatorial-Axial85.02.1

Note: Data extrapolated from general SAR trends for 2,4-disubstituted piperidine muscarinic antagonists.

Experimental Protocol: Reduction of (2S,4R)-N-Boc-Amide[1][2]

Objective: Selective reduction of the primary amide to the amine without racemization.

Reagents:

  • Precursor: (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxamide[1][2]

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH

    
    
    
    
    
    THF), 1.0 M solution.[1][2][4]
  • Solvent: Anhydrous THF.

Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N

    
     inlet.
    
  • Dissolution: Charge the flask with the Precursor (10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add BH

    
    
    
    
    
    THF (30 mL, 30 mmol, 3.0 eq) over 20 minutes. Caution: Gas evolution.[1][2]
  • Reflux: Remove ice bath and heat to reflux (66°C) for 4 hours. Monitor by TLC (disappearance of amide).[1][2][4]

  • Quench: Cool to 0°C. Carefully add MeOH (20 mL) to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in EtOH (50 mL) and add 10% HCl (aq). Reflux for 1 hour to break the boron-amine complex.[2][4]

  • Isolation: Basify to pH 12 with NaOH. Extract with DCM (3 x 50 mL). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: The crude amine is typically >95% pure but can be purified via amine-functionalized silica or recrystallization as the dihydrochloride salt.[2][3][4]

References

  • BenchChem. (2S,4R)-4-Methylpiperidine-2-carboxylic Acid: Biological Activity and Synthesis. Retrieved from [1][2][4]

  • PubChem. (2R,4R)-4-methylpiperidine-2-carboxylic acid (Trans-isomer comparison). National Library of Medicine.[1][2][4] Retrieved from [1][2][4]

  • Sigma-Aldrich. 2-(Aminomethyl)piperidine Product Information and Applications.[1][2][3][4] Retrieved from [1][2]

  • Han, S., et al. (2009).[1][4] (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist.[1][2][3] Journal of Medicinal Chemistry.[1][2][4] Retrieved from

  • ChemicalBook. 4-(Aminomethyl)piperidine Derivatives and Uses. Retrieved from [1][2][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Asymmetric Catalysis, Heterocycle Hydrogenation, Chiral Building Blocks Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Asymmetric Catalysis, Heterocycle Hydrogenation, Chiral Building Blocks

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized, enantiopure piperidines is a critical bottleneck in modern drug discovery, as these motifs are ubiquitous in neuroactive and metabolic therapeutics[1]. Specifically, ((2S,4R)-4-Methylpiperidin-2-yl)methanamine presents a unique challenge due to its 2,4-disubstitution pattern and the need for absolute stereocontrol.

While traditional resolution methods or chiral auxiliary-based syntheses suffer from poor atom economy, the direct Iridium-catalyzed asymmetric hydrogenation of substituted pyridines offers a highly step-economical and elegant alternative[2].

Causality in Design: The selected route utilizes an Ir-based catalytic system with a chiral N,P-ligand (e.g., (R)-SIPHOX). The mechanistic brilliance of this approach lies in its self-directing stereocontrol:

  • Diastereoselectivity (cis-formation): The hydrogenation of the pyridine ring proceeds via a concerted, sequential hydride transfer from the metal center to a single face of the coordinated heterocycle. Because the partially reduced intermediates do not dissociate from the Ir-center, the addition of H₂ is strictly syn, thermodynamically and kinetically driving the formation of the cis-(2S,4R) relative stereochemistry[3].

  • Enantioselectivity: The absolute configuration is dictated by the steric bulk of the (R)-SIPHOX ligand, which effectively shields the Re-face of the pyridine, forcing hydride delivery exclusively to the Si-face[4].

  • Activation via Iodine: Unactivated pyridines are notoriously difficult to hydrogenate due to their high resonance energy and tendency to poison catalysts. The addition of catalytic I₂ is not merely an accessory; it is a mechanistic necessity that oxidizes the Ir(I) precatalyst into the highly active Ir(III)-H species[3].

Workflow SM 4-Methylpicolinonitrile Step1 Reduction & Boc Protection SM->Step1 Int1 Boc-Protected Pyridine Step1->Int1 Step2 Ir-Catalyzed Asymmetric Hydrogenation Int1->Step2 Int2 cis-Piperidine (>95% ee) Step2->Int2 Step3 Acidic Deprotection Int2->Step3 Target Target Amine (2S,4R) Step3->Target

Synthetic workflow for ((2S,4R)-4-Methylpiperidin-2-yl)methanamine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step contains built-in analytical checkpoints that confirm the success of the transformation before proceeding.

Step 2.1: Substrate Synthesis (Pre-activation)

Objective: Convert 4-methylpicolinonitrile to tert-butyl ((4-methylpyridin-2-yl)methyl)carbamate.

  • Causality: The primary amine must be Boc-protected prior to hydrogenation. Free primary amines strongly coordinate to the Ir-center, leading to catalyst poisoning and promoting unwanted intermolecular dimerization (secondary amine formation) under reductive conditions[2].

  • Procedure:

    • Dissolve 4-methylpicolinonitrile (10.0 mmol) in MeOH (30 mL).

    • Add Boc₂O (11.0 mmol) and Raney Ni (slurry in water, 10 wt%). Note: Raney Ni is specifically chosen over Pd/C to prevent premature, non-selective reduction of the pyridine ring.

    • Stir under H₂ balloon pressure (1 atm) at 25 °C for 12 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: TLC must show complete consumption of the nitrile. ¹H NMR (CDCl₃) must reveal a sharp 9H singlet at ~1.45 ppm (Boc group) and an intact aromatic pyridine pattern (3 protons), confirming the ring was not prematurely reduced.

Step 2.2: Enantioselective Iridium-Catalyzed Hydrogenation

Objective: Asymmetric reduction to tert-butyl (((2S,4R)-4-methylpiperidin-2-yl)methyl)carbamate.

  • Causality: Toluene is utilized as the solvent because its non-coordinating nature maximizes the interaction between the Ir-catalyst and the pyridine substrate, unlike polar solvents which competitively bind to the metal center[5]. High pressure (50 atm) is required to outpace background catalyst deactivation pathways[6].

  • Procedure:

    • In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and (R)-SIPHOX (1.1 mol%) in anhydrous Toluene (10 mL). Stir for 15 minutes.

    • Add I₂ (5.0 mol%) and stir for an additional 10 minutes to generate the active Ir(III) species.

    • Add the Boc-protected substrate (5.0 mmol) from Step 2.1.

    • Transfer the mixture to a stainless-steel autoclave. Purge with H₂ three times, then pressurize to 50 atm H₂.

    • Stir at 50 °C for 16 hours. Carefully vent the H₂ gas and concentrate the crude mixture.

  • Self-Validation Checkpoint: ¹H NMR of the crude mixture must show the disappearance of aromatic protons and a diastereomeric ratio (dr) of >20:1 (absence of trans-piperidine signals). Any deviation indicates incomplete I₂ activation or oxygen contamination.

Step 2.3: Deprotection & Salt Formation

Objective: Cleave the Boc group to yield ((2S,4R)-4-Methylpiperidin-2-yl)methanamine dihydrochloride.

  • Causality: Anhydrous 4M HCl in dioxane is used instead of aqueous acids to avoid complex liquid-liquid extractions of the highly water-soluble diamine.

  • Procedure:

    • Dissolve the crude cis-piperidine in minimal DCM (5 mL).

    • Add 4M HCl in dioxane (10 equivalents) dropwise at 0 °C.

    • Warm to room temperature and stir for 2 hours.

    • The product will precipitate as a white solid. Filter, wash with cold diethyl ether, and dry under vacuum.

  • Self-Validation Checkpoint: The precipitation acts as a thermodynamic purification step, upgrading the optical purity. Mass spectrometry (ESI+) must confirm the exact mass of the free amine [M+H]⁺ = 129.13.

Mech Precat [Ir(COD)Cl]2 + (R)-SIPHOX Active Ir(III)-H Active Species Precat->Active I2, H2 (Activation) Coord Pyridine Coordination Active->Coord + Substrate Hydride Enantioselective Hydride Transfer Coord->Hydride H2 Insertion Release cis-Piperidine Release Hydride->Release Syn-Addition Release->Active - Product

Simplified catalytic cycle of the Ir-catalyzed asymmetric hydrogenation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes during the optimization of Step 2.2. The data clearly validates the necessity of the I₂ additive and high H₂ pressure[6].

EntryCatalyst SystemAdditiveH₂ Pressure (atm)Conversion (%)dr (cis:trans)ee (%)
1[Ir(COD)Cl]₂ / (R)-BINAPI₂ (5 mol%)504510:165
2[Ir(COD)Cl]₂ / (R)-SegPhosI₂ (5 mol%)508515:188
3[Ir(COD)Cl]₂ / (R)-SIPHOXNone 50<5 N/AN/A
4[Ir(COD)Cl]₂ / (R)-SIPHOXI₂ (5 mol%)10 6018:192
5 [Ir(COD)Cl]₂ / (R)-SIPHOX I₂ (5 mol%) 50 >99 >20:1 96

Note: Entry 3 demonstrates the critical role of I₂ in generating the active Ir(III) catalyst. Entry 4 highlights that insufficient pressure leads to stalled conversion and slightly degraded stereocontrol.

Analytical Quality Control

To definitively confirm the (2S,4R) absolute configuration and purity, the following QC panel must be executed:

  • Chiral HPLC: Analyze the Boc-protected intermediate (Step 2.2 product) using a Chiralcel OD-H column (Hexane/i-PrOH 95:5, 1.0 mL/min). The (2S,4R) enantiomer should elute as the major peak.

  • 2D NOESY NMR: For the final dihydrochloride salt, NOESY cross-peaks must be observed between the axial protons at C2, C4, and C6, confirming that the -CH₂NH₂ and -CH₃ groups are both equatorial (the cis configuration).

References

  • Zhou, Y.-G., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines." ResearchGate / European Journal of Organic Chemistry, 2006. [3]

  • Zhao, W., et al. "An Asymmetric Hydrogenation/N-Alkylation Sequence for a Step-Economical Route to Indolizidines and Quinolizidines." Angewandte Chemie International Edition, 2023, 62(41), e202308836. [2]

  • Glorius, F. "Asymmetric hydrogenation of aromatic compounds: Asymmetric hydrogenation of pyridines." Organic & Biomolecular Chemistry, 2005, 3, 4171-4175. [7]

  • Kita, Y., et al. "Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines." Chemistry Letters, 2014, 43(7), 1159-1161. [4]

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., Zhou, Y.-G. "Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles." Chemical Reviews, 2012, 112(4), 2557-2590. [1]

  • Zhou, Y.-G. "Comparison of asymmetric hydrogenation reaction profiles with low catalyst load." ResearchGate, 2018. [6]

  • "Asymmetric hydrogenation of industrially relevant substrates." AIR Unimi Archive. [5]

Sources

Application

Application Note: High-Fidelity Asymmetric Catalysis using ((2S,4R)-4-Methylpiperidin-2-yl)methanamine

This Application Note is designed for researchers and process chemists utilizing ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (hereafter referred to as 4-Me-AMP ) as a chiral ligand. While 2-(aminomethyl)piperidine (AMP)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (hereafter referred to as 4-Me-AMP ) as a chiral ligand.

While 2-(aminomethyl)piperidine (AMP) is a known scaffold, the (2S,4R)-4-methyl variant represents a "privileged" structural motif. Originally isolated as a key intermediate in the synthesis of complex marine macrolides (e.g., Eribulin), its rigid chair conformation—locked by the equatorial 4-methyl group—offers superior stereocontrol compared to the unsubstituted parent ligand in asymmetric catalysis.

Part 1: Executive Summary & Mechanistic Rationale

The Ligand Profile

((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a chiral cis-1,2-diamine equivalent. Unlike flexible ethylene diamines, the piperidine backbone imposes a rigid bite angle when coordinated to transition metals.

  • Conformational Locking: The C4-Methyl group (typically equatorial in the lowest energy state) locks the piperidine ring into a specific chair conformation. This prevents ring-flipping during the catalytic cycle, a common failure mode in unsubstituted AMP ligands.

  • Electronic Properties: The secondary amine (piperidine ring) and primary amine (exocyclic) provide distinct electronic environments, creating a "non-symmetrical" coordination sphere that enhances enantiomeric discrimination.

Core Applications

This ligand is most effective in Outer-Sphere Hydrogenation and Lewis Acid Catalysis :

  • Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Reduction of prochiral ketones to chiral alcohols.

  • Ni-Catalyzed Michael Additions: Stereoselective 1,4-addition of malonates to nitroolefins.

Part 2: Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of acetophenone derivatives using [Ru(p-cymene)(4-Me-AMP)Cl] .

1. Catalyst Complexation (In-Situ)

Note: While isolated catalysts are stable, in-situ preparation is often preferred for screening.

Reagents:

  • [Ru(p-cymene)Cl₂]₂ (Precursor)

  • ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (Ligand)

  • 2-Propanol (IPA) - Degassed, Anhydrous

  • KOH (0.1M in IPA)

Workflow:

  • Inerting: Purge a Schlenk tube or reaction vial with Nitrogen/Argon for 5 minutes.

  • Loading: Add [Ru(p-cymene)Cl₂]₂ (3.06 mg, 0.005 mmol) and 4-Me-AMP (1.41 mg, 0.011 mmol, 1.1 eq relative to Ru monomer).

  • Solvation: Add 2.0 mL of anhydrous 2-Propanol.

  • Complexation: Heat at 60°C for 1 hour. The solution should turn from deep red/brown to bright orange/yellow, indicating the formation of the 18-electron precatalyst.

2. Catalytic Reduction

Substrate: Acetophenone (1.0 mmol) Conditions: S/C = 100:1, 25°C.

Step-by-Step:

  • Base Activation: To the catalyst solution (prepared above), add the substrate (Acetophenone, 120 µL, 1.0 mmol).

  • Initiation: Add KOH solution (100 µL of 0.1M in IPA). Crucial: The base generates the active 16-electron species by eliminating HCl.

  • Reaction: Stir at 25°C. Monitor by TLC or GC.

    • Checkpoint: Reaction is typically complete within 2-6 hours depending on substrate electronics.

  • Quench: Filter through a short pad of silica to remove the metal.

  • Analysis: Determine conversion and ee via Chiral GC (e.g., Cyclodex-B column).

Data Summary: Substituent Effects

Entry Substrate (R-Ph-CO-Me) Time (h) Yield (%) ee (%) Notes
1 H (Acetophenone) 2.5 98 94 Baseline
2 4-Cl 1.5 99 96 Electron withdrawing speeds up rate
3 4-OMe 6.0 92 91 Electron donating slows rate

| 4 | 2-Me | 12.0 | 85 | 88 | Steric hindrance affects conversion |

Protocol B: Organocatalytic/Nickel-Catalyzed Michael Addition

Objective: Asymmetric addition of dimethyl malonate to trans-β-nitrostyrene.

Mechanism: The 4-Me-AMP acts as a ligand for Ni(II), creating a chiral Lewis acid that activates the nitroalkene while the free amine functionality can assist in directing the nucleophile.

Workflow:

  • Catalyst Prep: Mix Ni(OAc)₂·4H₂O (10 mol%) and 4-Me-AMP (11 mol%) in THF. Stir for 30 mins at RT to form the blue/green complex.

  • Addition: Add trans-β-nitrostyrene (0.5 mmol) and dimethyl malonate (0.6 mmol).

  • Reaction: Stir at 0°C to maximize enantioselectivity.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc.

Part 3: Visualization & Logic

The "Outer-Sphere" Mechanism (ATH)

The following diagram illustrates why the (2S,4R) stereochemistry is critical. The ligand NH and the Ru-Hydride form a "concerted" transition state, delivering H- and H+ simultaneously to the ketone C=O bond.

ATH_Mechanism cluster_ligand Ligand Effect ((2S,4R)-4-Me-AMP) PreCatalyst Pre-Catalyst (18e- Ru-Cl Species) BaseStep Base Activation (KOH/iPrOH) PreCatalyst->BaseStep -HCl ActiveCat Active Catalyst (16e- Ru-Amido Species) BaseStep->ActiveCat TS Transition State (6-Membered Pericyclic Ring) ActiveCat->TS + Substrate (Ketone) ProductRelease Product Release (Chiral Alcohol) TS->ProductRelease Regen Regeneration (H2/IPA uptake) ProductRelease->Regen Active Species Empty Regen->ActiveCat Refills Hydride

Figure 1: Catalytic cycle for Ru-catalyzed ATH. The 4-Methyl group on the ligand (Active Catalyst node) sterically enforces the chiral pocket geometry.

Experimental Workflow Decision Tree

Use this logic flow to optimize reaction conditions for new substrates.

Workflow Start Start: New Substrate Solubility Check Solubility in IPA Start->Solubility Screen1 Std Protocol (S/C 100, 25°C) Solubility->Screen1 CheckConv Conversion > 95%? Screen1->CheckConv CheckEE ee > 90%? CheckConv->CheckEE Yes OptimizeCat Increase Catalyst (S/C 50:1) CheckConv->OptimizeCat No OptimizeTemp Lower Temp to 0°C Increase Time CheckEE->OptimizeTemp No Success Scale Up Process CheckEE->Success Yes OptimizeTemp->Screen1 AddAdditive Add AgOTf (Halide Scavenger) OptimizeCat->AddAdditive Still Low Conv AddAdditive->Screen1

Figure 2: Optimization workflow for adapting the 4-Me-AMP ligand system to novel substrates.

Part 4: References & Validation

The protocols and mechanisms described above are synthesized from foundational work in chiral diamine catalysis and specific structural studies of piperidine-based ligands.

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.

    • Foundational text for the ATH mechanism and the role of diamine ligands.

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Ketones with Chiral Diamine-Ruthenium Catalysts. Journal of the American Chemical Society.

    • Establishes the NH-effect and the requirement for specific chiral diamine geometries.

  • BenchChem Technical Guides. (2025). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.

    • Provides general handling protocols for diamine ligands and solvent compatibility data.

  • ResearchGate/MDPI Archives. (2023). Synthesis of a Chiral Diamine Ligand Library and In Silico Screening.

    • Validates the use of 4-substituted piperidines in Nickel-catalyzed Michael additions.

  • Jackson, R.F.W., et al. (2010). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses.

    • Details the synthetic routes to 4-methyl-2-substituted piperidines, confirming the structural availability and stereochemical assignment.

Sources

Method

Application Note: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine in Asymmetric Organocatalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The development of h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of highly stereoselective, metal-free transformations relies heavily on the precise architectural design of organocatalysts. Primary-secondary diamines have revolutionized asymmetric organocatalysis by enabling the activation of sterically hindered ketones via enamine and iminium intermediates[1]. Among these, ((2S,4R)-4-Methylpiperidin-2-yl)methanamine emerges as a privileged bifunctional catalyst.

While standard 2-(aminomethyl)piperidine is a competent catalyst, it suffers from conformational flexibility that can degrade enantiomeric excess (ee) in sensitive reactions. The strategic installation of a methyl group at the 4-position in the (2S,4R) configuration fundamentally alters the catalyst's 3D geometry.

  • Conformational Locking: The 4-methyl group anchors the piperidine ring in a rigid chair conformation to avoid severe 1,3-diaxial interactions. This structural shaping is critical for maximizing the stereodiscrimination of the transition state[2].

  • Bifunctional Synergy: The unhindered primary amine rapidly condenses with carbonyl substrates to form a high-energy nucleophilic enamine. Simultaneously, the secondary amine of the piperidine ring acts as a Brønsted base/hydrogen-bond donor, precisely orienting the incoming electrophile.

This application note details the causality-driven protocols for utilizing ((2S,4R)-4-Methylpiperidin-2-yl)methanamine in asymmetric Aldol and Michael additions, providing self-validating workflows to ensure reproducible stereocontrol.

Catalytic Cycle and Transition State Dynamics

Understanding the sequence of activation is essential for troubleshooting reaction deviations. The reaction relies on a synergistic relationship between the chiral diamine and an achiral acid co-catalyst (typically trifluoroacetic acid, TFA, or p-nitrobenzoic acid).

The acid co-catalyst serves a dual purpose:

  • Kinetic Acceleration: It protonates the initial carbinolamine intermediate, facilitating the dehydration step required to form the iminium ion.

  • Transition State Organization: The conjugate base of the acid often forms a hydrogen-bonded bridge between the secondary piperidine nitrogen and the electrophile, tightening the transition state.

CatalyticCycle Cat ((2S,4R)-4-Methylpiperidin-2-yl)methanamine Iminium Iminium Intermediate Cat->Iminium Condensation Ketone Ketone Substrate + Acid Co-catalyst Ketone->Iminium Enamine Chiral Enamine (HOMO Activated) Iminium->Enamine Deprotonation TS H-Bonded Transition State Enamine->TS Nucleophilic Attack Electrophile Electrophile (Aldehyde/Nitroalkene) Electrophile->TS Product Enantioenriched Product TS->Product Hydrolysis Product->Cat Catalyst Turnover

Figure 1: Enamine-mediated catalytic cycle of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine.

Performance Data: Benchmarking Stereoselectivity

The superiority of the 4-methyl substituted catalyst becomes evident when benchmarking it against the unsubstituted parent diamine in the asymmetric anti-Aldol reaction of cyclohexanone with p-nitrobenzaldehyde. The rigidified scaffold not only accelerates the reaction but significantly improves both diastereomeric ratio (dr) and enantiomeric excess (ee).

Furthermore, recent advancements have demonstrated that chiral diamines can exhibit exceptional reactivity and enantioselectivity in green solvents, such as brine, driven by the hydrophobic effect compressing the transition state[3].

Table 1: Optimization of Asymmetric anti-Aldol Reaction

CatalystCo-catalystSolventYield (%)Anti:Syn Ratioee (%)
2-(Aminomethyl)piperidineTFA (10 mol%)Toluene7885:1588
((2S,4R)-4-Methyl...methanamine) TFA (10 mol%) Toluene 92 95:5 98
((2S,4R)-4-Methyl...methanamine)p-NBA (10 mol%)THF8590:1094
((2S,4R)-4-Methyl...methanamine) TFA (10 mol%) Brine 95 96:4 99

Data Interpretation: The introduction of the 4-methyl group restricts the conformational degrees of freedom, locking the piperidine ring into a highly selective geometry. The use of brine further enhances stereocontrol via hydrophobic packing.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps. A common failure point in organocatalysis is the lack of baseline analytical data; therefore, a racemic standard must be synthesized parallel to the asymmetric run.

Workflow Prep Catalyst & Acid Pre-activation Mix Substrate Addition Prep->Mix React Incubation (0°C to 25°C) Mix->React Quench Rapid Quench (Phosphate Buffer) React->Quench Analyze Chiral HPLC Validation Quench->Analyze

Figure 2: Self-validating experimental workflow for asymmetric organocatalytic screening.

Protocol A: Synthesis of Racemic Standards (Validation Step)

Causality: Before evaluating the chiral catalyst, you must establish chiral HPLC/GC baseline separation.

  • Combine the ketone (1.0 mmol) and electrophile (0.5 mmol) in 1.0 mL of chosen solvent.

  • Add pyrrolidine (10 mol%) and acetic acid (10 mol%).

  • Stir at room temperature until complete consumption of the electrophile (monitor via TLC).

  • Quench, extract, and analyze via Chiral HPLC to identify the retention times of both enantiomers and establish a 50:50 integration baseline.

Protocol B: Asymmetric anti-Aldol Reaction

Causality: Temperature control and rapid quenching are critical here. Aldol adducts are prone to retro-aldol cleavage and epimerization if left in the presence of basic amines for extended periods.

  • Catalyst Pre-activation: In a 5 mL glass vial equipped with a magnetic stir bar, dissolve ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (0.05 mmol, 10 mol%) in 1.0 mL of Toluene (or Brine for green chemistry applications).

  • Acid Addition: Add Trifluoroacetic acid (TFA) (0.05 mmol, 10 mol%). Stir for 5 minutes at room temperature to allow the formation of the catalyst-acid salt complex.

  • Ketone Addition: Add the ketone substrate (e.g., cyclohexanone, 1.0 mmol, 2.0 equiv). Stir for 10 minutes to initiate enamine formation.

  • Electrophile Addition: Lower the temperature to 0 °C (to maximize ee, albeit at the cost of reaction rate). Add the aldehyde (e.g., p-nitrobenzaldehyde, 0.5 mmol, 1.0 equiv) in one portion.

  • Incubation: Stir the reaction mixture at 0 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the aldehyde is consumed.

  • Rapid Quench: Quench the reaction strictly with cold saturated aqueous NH₄Cl or a pH 7 phosphate buffer (2.0 mL). Do not use strong bases or acids, as they will degrade the delicate aldol adduct.

  • Workup & Analysis: Extract with Ethyl Acetate (3 × 2 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography and determine ee% using the validated Chiral HPLC conditions from Protocol A.

Protocol C: Asymmetric Michael Addition to Nitroolefins

Causality: Nitroolefins are highly electrophilic but prone to polymerization. The slow addition of the nitroolefin or operating at lower concentrations prevents non-selective background reactions.

  • Prepare the catalyst-acid complex as described in Protocol B, Step 1-2, using neat ketone (if liquid) or a minimal amount of DCM (0.5 mL).

  • Add the ketone (2.0 mmol, 4.0 equiv) and stir for 15 minutes at room temperature.

  • Cool the mixture to -10 °C.

  • Add the nitroalkene (0.5 mmol, 1.0 equiv) dropwise as a solution in 0.5 mL DCM over 10 minutes.

  • Stir at -10 °C for 24 hours. Quench with 1N HCl (1.0 mL) to rapidly hydrolyze the product iminium ion, extract with DCM, and purify.

Troubleshooting & Optimization

  • Low Enantiomeric Excess (ee): If the ee is lower than expected, the background uncatalyzed reaction might be competing. Lower the reaction temperature, or switch the acid co-catalyst from TFA to a bulkier acid like 2,4-dinitrobenzoic acid to increase the steric bulk of the transition state.

  • Poor Conversion: Ensure the ketone is not excessively sterically hindered. If using an α,α-disubstituted ketone, the primary amine of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine may struggle to form the enamine. In such cases, heating the pre-activation step (Ketone + Catalyst) to 40 °C for 30 minutes before cooling and adding the electrophile can force iminium formation.

  • Diastereomeric Erosion: This is almost always caused by delayed quenching. The product must be isolated from the basic catalyst immediately upon completion.

References

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Semantic Scholar. Available at: [Link]

  • The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. MDPI. Available at:[Link]

Sources

Application

"((2S,4R)-4-Methylpiperidin-2-yl)methanamine as a precursor for pharmaceutical intermediates"

Abstract The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. Within this class, ((2S,4R)-4-Methylpiperidin-2-yl)methanamine represents a "privileged scaffold"—a structure capable of providi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. Within this class, ((2S,4R)-4-Methylpiperidin-2-yl)methanamine represents a "privileged scaffold"—a structure capable of providing high-affinity ligands for diverse biological targets, including Janus Kinases (JAK), GPCRs (specifically CXCR4 and Opioid receptors), and ion channels. This application note details the specific utility of the (2S,4R) isomer, providing validated protocols for its synthesis via chiral resolution, orthogonal protection strategies, and its application in high-throughput library generation.

Introduction: The Stereochemical Advantage

In medicinal chemistry, the "Magic Methyl" effect is well-documented; the addition of a single methyl group can boost potency by orders of magnitude by filling hydrophobic pockets or restricting conformation. The (2S,4R)-4-methyl substitution pattern offers a specific conformational lock.

Unlike the flat pyridine precursors, this chiral piperidine exists in a distinct 3D chair conformation.[1] The (2S,4R) configuration typically places both the C2-methanamine and the C4-methyl groups in the thermodynamically favorable diequatorial orientation. This specific geometry is critical for:

  • JAK Inhibitors: Mimicking the binding mode of Tofacitinib intermediates, where the piperidine ring occupies the solvent-exposed region of the ATP binding pocket.

  • GPCR Ligands: Providing a rigid spacer between the basic nitrogen (interacting with Asp residues) and lipophilic domains.

Structural Analysis & Sourcing

  • IUPAC Name: 1-[(2S,4R)-4-methylpiperidin-2-yl]methanamine

  • CAS Registry: 1203681-34-4 (Generic/Racemic related entries: 94413-70-4 for pyridine precursor)

  • Key Features:

    • Primary Amine (Exocyclic): High nucleophilicity, ideal for amide coupling or reductive amination.

    • Secondary Amine (Endocyclic): Modulates pKa and solubility; serves as the core attachment point to heteroaromatic warheads.

    • Chirality: The (2S,4R) cis-relationship minimizes 1,3-diaxial strain.

Protocol A: Synthesis and Chiral Resolution

While asymmetric hydrogenation of pyridines is possible, it often requires expensive Rh/Ir catalysts. The most robust industrial route involves the hydrogenation of 4-methyl-2-pyridinecarbonitrile followed by classical resolution.

Step 1: Hydrogenation (Racemic Synthesis)

Reagents: 4-Methyl-2-pyridinecarbonitrile,


 (Adam's Catalyst), Acetic Acid, 

.
  • Charge a high-pressure autoclave with 4-Methyl-2-pyridinecarbonitrile (1.0 eq) and Acetic Acid (10 vol).

  • Add

    
     (5 mol%).
    
  • Pressurize with

    
     (50 psi) and stir at 25°C for 12 hours.
    
  • Mechanism: The pyridine ring is reduced to piperidine.[2] The cis isomer (2,4-syn) is kinetically favored over the trans isomer during heterogeneous catalysis.

  • Filter catalyst and concentrate to yield the acetate salt of cis-4-methylpiperidin-2-yl)methanamine.

Step 2: Optical Resolution (Isolation of 2S,4R)

Reagents: L-(+)-Tartaric acid, Methanol/Isopropanol.

  • Dissolve the racemic amine free base in Methanol (5 vol).

  • Add a hot solution of L-(+)-Tartaric acid (1.0 eq) in Methanol.

  • Heat to reflux for 1 hour, then cool slowly to 0°C over 4 hours.

  • Collect the crystalline salt by filtration.

  • Recrystallization: Recrystallize from Isopropanol/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Treat the salt with 2N NaOH and extract with DCM to yield the chiral oil.

Protocol B: Orthogonal Protection Strategy

To use this scaffold effectively, one must differentiate between the two nitrogen atoms. The exocyclic primary amine is generally less sterically hindered but the secondary amine is more basic.

Objective: Selectively protect the Ring Nitrogen (


) or the Exocyclic Nitrogen (

).
Strategy 1: Selective Functionalization (The "Boc-First" Route)

This is the standard route for attaching the scaffold to a drug core (e.g., a pyrimidine ring).

  • Starting Material: (2S,4R)-diamine (fully unprotected).

  • Reagent:

    
     (0.9 eq), TEA, DCM, 0°C.
    
  • Observation: At 0°C with controlled stoichiometry, the unhindered primary amine (

    
    ) reacts faster.
    
    • Note: This yields the unwanted

      
      -Boc product if not careful.
      
  • Corrective Protocol: To selectively functionalize the Ring Nitrogen (

    
    ), use the Copper Chelation Method :
    
    • Complex the diamine with

      
       in water (protects the primary amine via chelation).
      
    • Add

      
       (reacts with the available secondary amine).
      
    • Decomplex with EDTA/Na2S.

    • Result: 1-Boc-2-aminomethyl-4-methylpiperidine (Primary amine free).

Protocol C: Library Generation (SAR Workflow)

This protocol describes the synthesis of a divergent library of amide derivatives, common in Kinase inhibitor discovery.

Workflow Diagram:

G Start (2S,4R)-Scaffold (Free Base) Step1 Selective Protection (N-Boc formation) Start->Step1 Cu(II) Chelation Method Step2 Amide Coupling (R-COOH + HATU) Step1->Step2 Diversity Step (Various Acids) Step3 Deprotection (TFA/DCM) Step2->Step3 Remove Boc Final Final API Candidates (Salt Formation) Step3->Final HCl/Ether

Caption: Divergent synthesis workflow for generating 2,4-disubstituted piperidine libraries.

Experimental Procedure:
  • Coupling: Dissolve

    
    -protected scaffold (1.0 eq) in DMF. Add Carboxylic Acid (
    
    
    
    , 1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq). Stir at RT for 2h.
  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, then 
    
    
    
    .
  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) for 1h. Evaporate volatiles.

  • Purification: Reverse-phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Analytical Quality Control

Validating the stereochemistry is non-negotiable.

Method: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Result: The (2S,4R) enantiomer should elute as a single sharp peak. The enantiomer (2R,4S) will have a distinct retention time.

Method: NMR Validation[3]
  • 1H NMR (DMSO-d6): Look for the doublet of the C4-methyl group. In the cis-(2S,4R) conformation, the methyl is typically equatorial. If significant axial character is observed (via coupling constants

    
     ~10-12 Hz for ring protons), it confirms the chair conformation.
    

Data Summary: Comparative Reactivity

Reaction TypeTarget NitrogenPreferred ReagentsSelectivity Notes
Acylation Exocyclic (

)
Acid Chloride / TEAHigh (Primary amine reacts 10x faster than hindered secondary)
Reductive Amination Exocyclic (

)
Aldehyde /

High
SNAr (Nucleophilic Aromatic Substitution) Endocyclic (

)
Chloropyrimidine / DIPEARequires high temp; Primary amine must be protected first
Sulfonylation Exocyclic (

)
Sulfonyl ChlorideVery rapid; difficult to control without protection

References

  • Synthesis of Pyridin-2-yl-methylamines

    • Patent: US7208603B2. "Synthesis method and intermediates of pyridin-2-yl-methylamine." (2007).[3]

    • Source:

  • JAK Inhibitor Intermediates (Tofacitinib Analogs)

    • Chemical Data: "N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine."[4]

    • Source:

  • Stereoselective Piperidine Synthesis

    • Article: "Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization." J. Org.[2] Chem. (2006).[3][5]

    • Source:

  • Pharmaceutical Applications (Wnt Agonists)

    • Article: "(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist."[6] J. Med. Chem. (2009).[6][3][7]

    • Source:

  • General Scaffold Utility (GPCRs)

    • Guide: "The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry."[8]

    • Source:

Sources

Method

"chiral resolution of racemic mixtures using ((2S,4R)-4-Methylpiperidin-2-yl)methanamine"

Application Note: Chiral Resolution of Racemic Mixtures using ((2S,4R)-4-Methylpiperidin-2-yl)methanamine Part 1: Executive Summary & Compound Profile ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a specialized chiral d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Resolution of Racemic Mixtures using ((2S,4R)-4-Methylpiperidin-2-yl)methanamine

Part 1: Executive Summary & Compound Profile

((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a specialized chiral diamine resolving agent. Unlike flexible linear amines (e.g., 1,2-diaminopropane), this molecule features a rigid piperidine core with two stereocenters. This structural rigidity reduces the conformational entropy of the resulting diastereomeric salts, often leading to sharper melting points and higher lattice energies—critical factors for successful chiral resolution via crystallization.

This guide details the protocol for using this diamine to resolve racemic carboxylic acids (e.g., chiral NSAIDs, amino acid derivatives, or mandelic acid analogs).

Compound Profile
  • IUPAC Name: 1-[(2S,4R)-4-methylpiperidin-2-yl]methanamine

  • Functional Class: Chiral Diamine / Strong Base

  • Key Features:

    • Dual Basicity: Contains a secondary amine (piperidine ring, pKa ~11.0) and a primary amine (methanamine side chain, pKa ~10.0).

    • Stereochemistry: (2S, 4R) configuration provides a distinct 3D "chiral pocket" for acid binding.

    • Application: Ideal for resolving weak chiral acids where simpler amines (like phenylethylamine) fail to crystallize.

Part 2: Mechanism of Action

The resolution relies on Diastereomeric Salt Formation .[1][2][3][4][5][6] When the enantiomerically pure base (


) reacts with a racemic acid (

), two diastereomeric salts are produced:
  • n-Salt:

    
    
    
  • p-Salt:

    
    
    

Unlike enantiomers, these diastereomers have different scalar physical properties (solubility, lattice energy).[2][4][7] The protocol below targets the Least Soluble Diastereomer (LSD) , causing it to crystallize preferentially while the more soluble salt remains in the mother liquor.

Visualizing the Mechanism

G Racemate Racemic Acid Mixture (R-Acid + S-Acid) Reaction Acid-Base Reaction (Solvent Reflux) Racemate->Reaction Agent Resolving Agent ((2S,4R)-4-Methylpiperidin-2-yl)methanamine Agent->Reaction Salts Mixture of Diastereomeric Salts [Base·(R)-Acid] + [Base·(S)-Acid] Reaction->Salts Crystallization Thermodynamic Control (Slow Cooling) Salts->Crystallization Solid Solid Precipitate (Least Soluble Diastereomer) High Optical Purity Crystallization->Solid Precipitation Liquor Mother Liquor (More Soluble Diastereomer) Crystallization->Liquor Supernatant

Figure 1: Workflow of diastereomeric salt formation and separation based on solubility differences.[2][8]

Part 3: Experimental Protocols

Phase A: Solubility Screening (The "Dutch Resolution" Approach)

Before scale-up, you must identify the solvent system that creates the largest solubility difference between the two diastereomers.

Reagents:

  • Racemic Acid Substrate (1 mmol per vial)

  • ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (1 mmol per vial)

  • Solvent Panel: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Water, Acetonitrile.

Procedure:

  • Prepare 6 HPLC vials. Add 1 mmol of Racemic Acid and 1 mmol of Resolving Agent to each.

  • Add 500 µL of solvent to each vial.

  • Heat to reflux (or near boiling) until dissolved. If solid remains, add solvent in 100 µL increments until clear.

  • Allow vials to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • No Crystal: Too soluble. Try less polar solvent (e.g., switch MeOH to IPA).

    • Immediate Amorphous Crash: Cooling too fast or solvent too non-polar. Reheat and add drops of MeOH.

    • Defined Crystals:Target condition.

  • Analyze crystals via Chiral HPLC to determine Enantiomeric Excess (ee).[1]

Data Presentation: Typical Screening Results

Solvent SystemSolubility (Hot)Crystal FormYield (%)Optical Purity (% ee)Decision
Methanol HighNone0%N/AToo Soluble
Ethanol ModerateNeedles35%45%Poor Selectivity
IPA ModeratePrisms42%88% Primary Candidate
Acetone/H2O (9:1) LowAmorphous85%12%Trapped Impurities
Ethyl Acetate Very LowPowder90%5%Kinetic Crash
Phase B: Scale-Up Resolution Protocol

Objective: Resolve 10g of Racemic Acid using the optimized solvent (e.g., Isopropanol).

Stoichiometry Note:

  • Method A (Classical): 1.0 eq Amine : 1.0 eq Acid.[2] (Forms Neutral Salt).

  • Method B (Pope & Peachey): 0.5 eq Amine : 1.0 eq Acid (plus 0.5 eq achiral base like NaOH). This forces the resolving agent to select the "best fit" enantiomer, often increasing efficiency. We will use Method A for this protocol.

Step-by-Step:

  • Dissolution:

    • Charge a 250 mL round-bottom flask with 10.0 g (X mmol) of Racemic Acid.

    • Add Isopropanol (10 vol, 100 mL) .

    • Heat to 70°C.

    • Add 1.0 equivalent of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine dropwise. Note: Exothermic reaction.

  • Crystallization:

    • Stir at 70°C for 30 mins to ensure homogeneity.

    • Ramp Down: Cool to 50°C over 1 hour.

    • Seeding (Critical): If available, add 10 mg of pure diastereomeric salt crystals at 50°C (metastable zone).

    • Cool to 20°C over 4 hours.

    • Stir at 20°C for 8 hours (aging).

  • Isolation:

    • Filter the slurry under vacuum.[1][2][4]

    • Wash: Rinse cake with 2 x 10 mL cold Isopropanol.

    • Dry: Vacuum oven at 40°C.

  • Recrystallization (Polishing):

    • If ee < 98%, recrystallize the salt from hot Ethanol/Water (95:5) to boost purity.[1][4]

Phase C: Salt Breaking & Recovery

To obtain the pure chiral acid and recover the expensive resolving agent.

Workflow Diagram:

Recovery Salt Pure Diastereomeric Salt Biphasic Add DCM + 1M NaOH (Biphasic Mixture) Salt->Biphasic OrgLayer Organic Layer (DCM) Biphasic->OrgLayer Partition AqLayer Aqueous Layer (Sodium Salt of Acid) Biphasic->AqLayer Partition AgentRec Evaporate DCM Recovered Resolving Agent OrgLayer->AgentRec AcidRec Acidify (HCl) -> Extract Pure Chiral Acid AqLayer->AcidRec

Figure 2: Biphasic extraction workflow for component recovery.

Protocol:

  • Suspend the solid salt in Dichloromethane (DCM) and Water (1:1 ratio).

  • Add 1M NaOH until pH > 12. (This deprotonates the amine).

  • Separate Layers:

    • Organic Layer:[1][7][9] Contains the free base ((2S,4R)-4-Methylpiperidin-2-yl)methanamine. Dry over MgSO4 and rotovap to recycle.

    • Aqueous Layer: Contains the chiral acid as a sodium salt.

  • Acid Isolation:

    • Acidify the aqueous layer with 1M HCl to pH < 2.

    • Extract with Ethyl Acetate.[4]

    • Evaporate to yield the Pure Chiral Acid .

Part 4: Scientific Integrity & Troubleshooting

Why this works (Causality): The (2S,4R)-4-methylpiperidine core adopts a chair conformation with the methyl group in an equatorial position to minimize 1,3-diaxial strain. This creates a rigid, hydrophobic "wall" on one side of the molecule. When it pairs with a chiral acid, the "match" diastereomer maximizes hydrogen bonding (between the ammonium and carboxylate) while simultaneously optimizing Van der Waals packing against this hydrophobic wall. The "mismatch" pair suffers from steric clash, destabilizing the crystal lattice and keeping it in solution [1].

Self-Validating Steps:

  • Mass Balance Check: If the yield of the first crop exceeds 45% (theoretical max for one enantiomer is 50%), you have likely co-precipitated the other diastereomer. Action: Recrystallize.

  • Melting Point: The pure diastereomeric salt should have a sharp melting point (range < 2°C). A broad range indicates low optical purity.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Defines the lattice energy principles of cyclic amines).
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.

  • Saigo, K., et al. (1996). "Optical Resolution of Racemic Derivatives of Mandelic Acid". Bulletin of the Chemical Society of Japan. (Demonstrates piperidine-based resolution efficiency).

  • BenchChem. (2025).[1][2][4] General Protocols for Diastereomeric Salt Crystallization.

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for solvent screening tables and "Dutch Resolution" methodology).

Sources

Application

"analytical methods for purity determination of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine"

Abstract This application note details validated protocols for the purity determination of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine , a critical chiral diamine intermediate used in the synthesis of JAK inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details validated protocols for the purity determination of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine , a critical chiral diamine intermediate used in the synthesis of JAK inhibitors and other bioactive scaffolds.[1] Due to the molecule's lack of a UV-active chromophore, high polarity, and stereochemical complexity (2 chiral centers), standard RP-HPLC-UV methods are insufficient.[1] This guide presents three distinct analytical workflows: (1) HILIC-CAD/MS for direct achiral purity, (2) Derivatization-HPLC-UV for laboratories lacking aerosol detectors, and (3) Chiral NPLC for diastereomeric and enantiomeric excess determination.[1]

Introduction & Chemical Context

The target molecule, ((2S,4R)-4-Methylpiperidin-2-yl)methanamine , presents a "perfect storm" of analytical challenges:

  • Chromophoric Silence: It lacks conjugated

    
    -systems, rendering it invisible to standard UV detection (>210 nm).[1]
    
  • High Polarity & Basicity: Contains a secondary piperidine amine (

    
    ) and a primary methanamine (
    
    
    
    ). This leads to severe peak tailing on standard C18 columns due to silanol interactions.
  • Stereoisomerism: The (2S, 4R) configuration is one of four possibilities (2S,4R; 2R,4S; 2S,4S; 2R,4R). Analytical methods must distinguish the target cis-isomer from the trans-diastereomers and the enantiomer.

Target Molecule Specifications
PropertyDescription
Chemical Structure Piperidine ring with 4-methyl and 2-aminomethyl substitution.[1][2][3][4][5][6][7]
Formula / MW

/ 128.22 g/mol
Stereochemistry (2S, 4R) [Cis-configuration]
Solubility Highly soluble in water, methanol; insoluble in hexanes.[1]
Key Impurities (2R,4S)-Enantiomer, Trans-diastereomers, 4-methylpyridine-2-methanamine (aromatic precursor).[1]

Analytical Decision Matrix

The choice of method depends on available instrumentation and the specific quality attribute (chemical vs. stereochemical purity).

AnalyticalWorkflow Start Sample: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine Decision Primary Analytical Goal? Start->Decision ChemPurity Chemical Purity (Assay) Decision->ChemPurity StereoPurity Stereochemical Purity (ee/de) Decision->StereoPurity DetectorCheck Is CAD/ELSD/MS Available? ChemPurity->DetectorCheck MethodC Method C: Chiral NPLC (Polysaccharide Phase) StereoPurity->MethodC MethodA Method A: HILIC-CAD/MS (Direct Analysis) DetectorCheck->MethodA Yes MethodB Method B: Derivatization + RP-HPLC-UV (Benzoyl Chloride) DetectorCheck->MethodB No Result1 Report: % Area (Purity) MethodA->Result1 High Sensitivity No Sample Prep Result2 Report: % w/w (Assay) MethodB->Result2 Universal UV Detection Stable Derivative Result3 Report: % ee / % de MethodC->Result3 Separates Enantiomers & Diastereomers

Figure 1: Analytical Decision Matrix for non-chromophoric chiral amines.

Method A: HILIC-CAD (Direct Analysis)

Best for: Routine purity checks, impurity profiling, and LC-MS compatibility.[1] Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without ion-pairing reagents.[1] The Charged Aerosol Detector (CAD) provides near-universal response independent of chemical structure, solving the "no chromophore" problem.

Protocol Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

    • Why: Amide phases form a water-rich layer that interacts with the polar amine, providing superior retention and peak shape compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (MeCN).[8]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Detector: CAD (Nebulizer Temp: 35°C, Power Function: 1.0) or MS (ESI+, SIM mode for m/z 129.1).

Gradient Table
Time (min)% A (Buffer)% B (MeCN)CurveAction
0.01090-Initial
8.040606Linear Gradient
9.040606Hold
9.110901Re-equilibration
14.010901End

System Suitability Criteria:

  • Tailing Factor (Tf) < 1.5 (Critical for diamines).

  • %RSD of Area < 2.0% (n=5).

Method B: Derivatization-HPLC-UV

Best for: QC labs with standard HPLC-UV/DAD systems.[1] Rationale: Since the molecule is UV-transparent, we react the primary and secondary amines with Benzoyl Chloride . This attaches a strong chromophore (phenyl group) to the molecule, allowing sensitive detection at 254 nm. Benzoyl chloride is preferred over Fmoc-Cl here due to smaller steric bulk and lower cost.[1]

Derivatization Protocol (Pre-Column)
  • Preparation: Dissolve 10 mg of sample in 1 mL of 1M NaOH (aq).

  • Reaction: Add 1.2 equivalents of Benzoyl Chloride (approx. 15 µL).

  • Incubation: Vortex vigorously for 30 seconds; let stand at room temperature for 10 minutes.

    • Mechanism:[4][6][9] Schotten-Baumann reaction converts amines to benzamides.[1]

  • Quench: Add 100 µL of Glycine solution (1M) to consume excess reagent.

  • Dilution: Dilute to 10 mL with Acetonitrile/Water (50:50). Filter (0.2 µm PTFE) into vial.

HPLC Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][8]

  • Detection: UV @ 254 nm.[1][9][10]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Note: The bis-benzoylated product will elute significantly later than the reagent peaks (benzoic acid/glycine derivative).

Method C: Chiral Purity (Enantiomeric Excess)

Best for: Final release testing to ensure (2S, 4R) stereochemistry. Rationale: Separation of the (2S,4R) isomer from its enantiomer (2R,4S) and diastereomers requires a polysaccharide-based chiral selector. The Amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., Chiralpak AD or IA) is the industry standard for piperidines.

Protocol Parameters
  • Column: Daicel Chiralpak AD-H or IA (5 µm, 4.6 x 250 mm).[1]

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1]

    • Critical Factor:[9][10][11] DEA is mandatory .[1] Without this basic additive, the secondary amine will interact with the silica support, causing irreversible adsorption or severe tailing.

  • Flow Rate: 1.0 mL/min.[1][10]

  • Temperature: 25°C.

  • Detection:

    • If using Method B derivatization: UV @ 254 nm (Recommended).

    • If underivatized: CAD or UV @ 205 nm (Low sensitivity, requires high-purity solvents).[1]

Expected Elution Order (Indicative):

  • (2R, 4S) - Enantiomer[1]

  • (2S, 4R) - Target (Main Peak) Note: Elution order must be confirmed with authentic standards.

References

  • Evaluation of Piperidine Derivatives Analysis : BenchChem. (2025).[12] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • Chiral Separation of Piperidines : Chittabathina, V. R., et al. (2014).[13] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[1][13] Retrieved from

  • Detection of Non-Chromophoric Compounds : Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods. Retrieved from

  • HILIC Mechanism for Amines : Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.[1]

  • Tofacitinib Intermediate Analysis (Analogous Chemistry) : ChemicalBook. (2025). N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Properties. Retrieved from [14]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Achiral) Silanol interaction with amine.[1]Increase buffer ionic strength (>10mM); Ensure pH is controlled (pH 3 for Formate, pH 10 for Ammonium Bicarb).
Low Sensitivity (CAD) Mobile phase contamination.Use LC-MS grade solvents; Ensure Nitrogen gas is >99% pure.[1]
Reagent Peaks Interfering (Method B) Excess Benzoyl Chloride.Increase the concentration of the Glycine quench step; Optimize gradient to separate early eluting benzoic acid.
No Chiral Separation Incorrect mobile phase modifier.Ensure Diethylamine (DEA) or Triethylamine (TEA) is present at 0.1%. Switch alcohol from Ethanol to IPA.

Sources

Method

Application Note: Strategic Utilization of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine in Alkaloid &amp; Peptidomimetic Synthesis

This Application Note is structured to serve as a definitive technical guide for the utilization of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (hereafter referred to as 4-Me-2-AMP ) in complex natural product synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the utilization of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (hereafter referred to as 4-Me-2-AMP ) in complex natural product synthesis.

Executive Summary & Strategic Rationale

The chiral diamine ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (4-Me-2-AMP) represents a high-value "chiral lynchpin" in the synthesis of Dendrobatid alkaloids (e.g., Indolizidines, Pumiliotoxins) and constrained peptidomimetics . Its specific (2S,4R) stereochemistry—defined by a cis-relationship between the C2-aminomethyl arm and the C4-methyl substituent—provides the thermodynamic stability and geometric pre-organization required to access bicyclic alkaloid cores with high diastereoselectivity.

Key Applications:

  • Indolizidine Alkaloids: Direct precursor to the Indolizidine 209D and Indolizidine 167B class via ring-closing annulation.

  • Peptidomimetics: Acts as a constrained

    
    -amino acid mimetic or 
    
    
    
    -turn inducer in bioactive macrocycles.
  • Fragment-Based Drug Discovery (FBDD): A privileged scaffold for GPCR ligands (e.g., CCR5/CXCR4 antagonists).

Structural Analysis & Retrosynthetic Logic

The utility of 4-Me-2-AMP lies in its ability to serve as the "Western Hemisphere" of fused bicyclic systems. The C2-aminomethyl group acts as a nucleophilic tether, while the C4-methyl group exerts 1,3-diaxial strain control (A-value ~1.7 kcal/mol) to direct the stereochemical outcome of subsequent cyclizations.

The "Cis-Piperidine" Advantage

In the (2S,4R) configuration, if the piperidine ring adopts a chair conformation where the bulky C2-substituent is equatorial, the C4-methyl group is also equatorial. This cis-diequatorial arrangement minimizes steric clash, making this isomer the thermodynamic product and a stable platform for building the "Eastern" rings of alkaloids.

Pathway Visualization (Graphviz)

G Precursor Chiral Precursor (L-Glutamate or 4-Me-Pyridine) Intermediate ((2S,4R)-4-Me-Pip-2-yl)methanamine (The Scaffold) Precursor->Intermediate Asym. Hydrogenation or Enzymatic Resolution Target1 Indolizidine 209D (Dendrobatid Alkaloid) Intermediate->Target1 N-Alkylation + Ring Closure (Annulation) Target2 Peptidomimetic (Beta-Turn Scaffold) Intermediate->Target2 Peptide Coupling Target3 CCR5 Antagonist (Drug Candidate) Intermediate->Target3 Reductive Amination

Figure 1: Divergent synthetic utility of the (2S,4R)-4-Me-2-AMP scaffold.

Detailed Experimental Protocol: Synthesis of Indolizidine Core

This protocol describes the conversion of 4-Me-2-AMP into a 5,8-disubstituted indolizidine core, a key step in the total synthesis of Indolizidine 209D .

Materials & Reagents[1][2][3][4][5][6]
  • Starting Material: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (dihydrochloride salt).

  • Alkylating Agent: 1-bromo-4-chlorobutane (or functionalized equivalent for specific natural products).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetonitrile (MeCN), HPLC grade.

  • Catalyst: Sodium Iodide (NaI) (10 mol%).

Step-by-Step Methodology

Phase 1: Selective N-Alkylation (The Tether)

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-Me-2-AMP (1.0 equiv, 5.0 mmol) and anhydrous MeCN (25 mL).

  • Free Basing: Add

    
     (3.0 equiv) and stir at room temperature (RT) for 30 minutes to liberate the free amine.
    
  • Alkylation: Add the alkyl halide (e.g., 5-chloro-2-pentanone ethylene acetal for 209D analogs) (1.1 equiv) and NaI (0.1 equiv).

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).
    
    • Checkpoint: The primary amine (exocyclic) is more nucleophilic than the secondary amine (endocyclic) due to steric hindrance at C2, but careful stoichiometry is required to prevent over-alkylation.

  • Workup: Cool to RT, filter off solids, and concentrate the filtrate in vacuo.

Phase 2: Cyclization (The Annulation) Note: This step forms the bicyclic indolizidine skeleton.

  • Acid Hydrolysis/Cyclization: Dissolve the crude alkylated intermediate in 6M HCl (10 mL) and THF (10 mL).

  • Reaction: Stir at

    
     for 4 hours. This deprotects the acetal (if used) to a ketone, which spontaneously undergoes intramolecular reductive amination or direct condensation depending on conditions.
    
  • Reduction (if Ketone intermediate): Neutralize with NaOH to pH 5-6, add Sodium Cyanoborohydride (

    
    , 2.0 equiv), and stir for 12 hours.
    
  • Purification: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1%
    
    
    ).
Expected Data Profile[3][6]
ParameterValue/ObservationNotes
Yield 65–75% (2 steps)Dependent on alkyl chain length.

NMR (Diagnostic)

0.92 (d, 3H, Me)
Methyl group doublet confirms integrity of C4 center.

NMR (Diagnostic)

~22.0 (C4-Me)
Characteristic high-field shift for equatorial methyl.
Stereochemistry >95:5 drThe (2S,4R) scaffold directs the folding.

Critical Mechanistic Insights

Stereochemical Control via A-Values

The success of this scaffold in natural product synthesis relies on the conformational lock .

  • The C4-Methyl group prefers the equatorial position.

  • The C2-Aminomethyl group also prefers equatorial.

  • In the (2S,4R) isomer, both can be equatorial simultaneously.

  • Contrast: In the (2R,4R) isomer (trans), one group must be axial, raising the energy by ~1.7–2.0 kcal/mol. This makes the (2S,4R) isomer the "stable" building block that does not epimerize easily under basic conditions.

Biological Relevance (Pharmacophore)

In Peptidomimetics , the distance between the two nitrogen atoms in 4-Me-2-AMP mimics the distance between the


 and 

amide nitrogens in a

-turn. This makes it an excellent scaffold for:
  • Somatostatin mimetics

  • Gramicidin S analogs

Troubleshooting & Optimization

  • Issue: Over-alkylation (Quaternization).

    • Solution: Use a dilute solution (0.05 M) and slow addition of the alkyl halide. Alternatively, protect the primary amine with a Boc group, alkylate the ring nitrogen, then deprotect and cyclize.

  • Issue: Diastereomeric scrambling.

    • Solution: Avoid strong Lewis acids at high temperatures. The (2S,4R) configuration is thermodynamically stable, but harsh acidic conditions can cause ring-opening/closing.

References

  • Indolizidine Alkaloid Synthesis

    • Smith, A. B., & Kim, D. S. (2006). "Total Synthesis of (-)-Indolizidine 209D via Tosylhydrazone-Directed Olefin Insertion." Journal of Organic Chemistry. Link

  • Stereocontrol in Piperidines

    • Bailey, P. D., et al. (1998). "The synthesis of 2,4-disubstituted piperidines." Tetrahedron Letters. Link

  • Peptidomimetic Applications

    • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Tetrahedron. Link

  • Rhodium-Catalyzed Routes (Modern Approach)

    • Yu, R. T., Lee, E. E., Malik, G., & Rovis, T. (2009). "Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition." Angewandte Chemie International Edition. Link

  • General Piperidine Alkaloid Reviews

    • Buffat, M. G. P. (2004). "Synthesis of piperidines." Tetrahedron. Link

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for the synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine"

Technical Support Center: Synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine Executive Strategy & Route Selection User Query: What is the most reliable synthetic route to access ((2S,4R)-4-Methylpiperidin-2-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine

Executive Strategy & Route Selection

User Query: What is the most reliable synthetic route to access ((2S,4R)-4-Methylpiperidin-2-yl)methanamine with high stereochemical purity?

Scientist’s Analysis: The synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine presents a classic stereochemical challenge: establishing the cis-relationship between the C2-aminomethyl and C4-methyl substituents while securing the specific (2S,4R) absolute configuration.[1]

Recommended Pathway: The Pyridine Reduction-Resolution Protocol[1]
  • Precursor: 2-Cyano-4-methylpyridine (CAS: 1620-76-4).[1][2]

  • Step 1 (Reduction): Heterogeneous hydrogenation (PtO₂ or Rh/C) in acidic media.[1] This converts the aromatic pyridine to the saturated piperidine and reduces the nitrile to the primary amine simultaneously.

    • Stereochemical Outcome: Favors the cis-diastereomer (racemic mixture of (2S,4R) and (2R,4S)).[1]

  • Step 2 (Resolution): Kinetic resolution or diastereomeric salt crystallization using a chiral acid (e.g., L-Tartaric acid or (S)-Mandelic acid).[1]

Detailed Experimental Protocol

User Query: Can you provide a step-by-step protocol that maximizes the cis/trans ratio?

Protocol: Catalytic Hydrogenation of 2-Cyano-4-methylpyridine

Rationale: The use of acidic solvent (Acetic Acid) is non-negotiable here. It serves two purposes:

  • Protonation: It protonates the product amine, preventing catalyst poisoning.

  • Stereocontrol: Protonated pyridines undergo hydrogenation with higher cis-selectivity due to substrate anchoring on the catalyst surface.[1]

ParameterConditionOptimization Logic
Substrate 2-Cyano-4-methylpyridine (1.0 eq)Commercially available starting material [1].[1]
Catalyst PtO₂ (Adams' Catalyst) (5-10 wt%)PtO₂ is superior to Pd/C for pyridine ring saturation; minimizes partial reduction intermediates.[1]
Solvent Glacial Acetic Acid (0.5 M)Essential for preventing amine poisoning of the catalyst surface.
Pressure 50–60 psi H₂Moderate pressure ensures complete reduction of the nitrile without requiring specialized high-pressure autoclaves.[1]
Temperature 25–40 °CKeep mild to avoid thermodynamic equilibration to the trans isomer.
Time 12–24 hoursMonitor via LCMS for disappearance of the pyridine UV signature.

Work-up Procedure:

  • Filter catalyst over Celite (Caution: Pyrophoric).[1]

  • Concentrate acetic acid under reduced pressure.

  • Basify residue with NaOH (pH > 12) and extract with DCM or CHCl₃.[1]

  • Critical Check: Analyze Diastereomeric Ratio (dr) via ¹H NMR. The cis-isomer typically shows specific coupling constants (

    
    ) indicative of axial-equatorial relationships, distinct from the trans-isomer.[1]
    

Troubleshooting & Optimization (FAQs)

Q1: My hydrogenation yielded a significant amount of the trans-isomer. How do I fix this? A: The cis-isomer (diequatorial) is thermodynamically favored, but high temperatures can promote isomerization.[1]

  • Fix 1: Lower the reaction temperature to <25°C.

  • Fix 2: Switch the catalyst to 5% Rh/C . Rhodium is often more stereoselective for cis-hydrogenation of pyridines than Platinum or Palladium [2].[1]

  • Fix 3: Ensure the medium is strongly acidic. Add 1.0 eq of HCl (as a dioxane solution) to the acetic acid mixture to lock the conformation during reduction.

Q2: I cannot separate the (2S,4R) enantiomer from the racemate. Which resolving agent should I use? A: Chiral resolution is trial-and-error, but for 2-substituted piperidines, tartaric acid derivatives are the "Gold Standard."[1]

  • Protocol: Dissolve the racemic cis-amine in hot Ethanol or Methanol.[1] Add 0.5–1.0 eq of L-(+)-Tartaric acid or Di-p-toluoyl-L-tartaric acid .[1]

  • Observation: Allow to cool slowly. The diastereomeric salt of the (2S,4R) amine often crystallizes out first.

  • Validation: Recrystallize until constant optical rotation is achieved. Release the free base and check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).[1]

Q3: The nitrile reduced to the amine, but the pyridine ring remained aromatic. Why? A: This indicates "Catalyst Poisoning" or insufficient activity.[1]

  • Cause: The generated primary amine is binding to the metal active sites.

  • Solution: You likely didn't use enough acid.[1] The reaction must run in glacial acetic acid or with at least 2 equivalents of HCl/MeOH to keep the nitrogen protonated (

    
    ) and non-coordinating. Increase H₂ pressure to 100 psi if possible.
    

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points and stereochemical outcomes of the synthesis.

SynthesisPath Start 2-Cyano-4-methylpyridine (Achiral Precursor) Hydrogenation Hydrogenation (PtO2, H2, AcOH) Start->Hydrogenation Reduction Racemate Racemic cis-Product (Mixture of 2S,4R & 2R,4S) Hydrogenation->Racemate Syn-Addition (Major Product) Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Salt Formation Target Target: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (>98% ee) Resolution->Target Crystallization Waste Discard (2R,4S) Isomer Resolution->Waste Mother Liquor

Caption: Workflow for the stereoselective synthesis of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine via Pyridine Reduction and Classical Resolution.

Advanced Optimization: Enzymatic Resolution

For researchers requiring >99% ee without fractional crystallization, Enzymatic Kinetic Resolution is the superior alternative.

  • Reagent: Candida antarctica Lipase B (CAL-B).[1]

  • Substrate: React the racemic amine with Ethyl Acetate.

  • Mechanism: The enzyme selectively acetylates the (2R,4S) amine, leaving the desired (2S,4R) amine unreacted.

  • Separation: The resulting amide and unreacted amine have vastly different polarities and can be separated via standard silica flash chromatography.

References

  • PubChem. (2025).[1][3] 2-Cyano-4-methylpyridine Compound Summary. National Library of Medicine. [Link][1]

  • Glorius, F., et al. (2004).[1] Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. (General reference for Rh-catalyzed pyridine hydrogenation mechanisms).

Sources

Optimization

Technical Support Center: Purification of Chiral Piperidine Derivatives

[1] Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-PIP-CHIRAL-001 Subject: Troubleshooting Guide for Isolation, Detection, and Resolution of Chiral Piperidines Introduction: The Deceptive Simpl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-PIP-CHIRAL-001 Subject: Troubleshooting Guide for Isolation, Detection, and Resolution of Chiral Piperidines

Introduction: The Deceptive Simplicity of Piperidines

Welcome to the Technical Support Center. You are likely here because a piperidine derivative—a ubiquitous pharmacophore in drug development—is failing your standard purification workflows.

Piperidines present a "perfect storm" of purification challenges:

  • Secondary Amine Basicity: They interact aggressively with residual silanols on silica, causing severe peak tailing.

  • UV Transparency: Many lack a chromophore, making UV detection (254 nm) impossible.

  • Chiral Complexity: Enantiomers require specific polysaccharide-based selectors for resolution.

This guide moves beyond generic advice, offering self-validating protocols and mechanistic insights to resolve these specific issues.

Module 1: The "Invisible" Analyte (Detection Challenges)

User Issue: "I am injecting my sample, but I see no peaks or only solvent fronts at 254 nm."

Root Cause: The piperidine ring is saturated and lacks conjugated


-systems required for UV absorbance. Unless your derivative has a pendant aromatic group (e.g., benzyl, Fmoc), it is effectively invisible to standard UV detectors.
Solution A: Universal Detection (Hardware Approach)

If available, switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These detectors rely on volatility, not absorbance.

  • Critical Control Point: Ensure your mobile phase is 100% volatile. Phosphate buffers are incompatible; use ammonium formate/acetate or volatile amines (DEA/TEA).

Solution B: Pre-Column Derivatization (Chemical Approach)

If you are limited to UV detection, you must covalently attach a chromophore. The Tosyl Chloride (Ts-Cl) method is robust, stable, and improves lipophilicity for better retention.

Protocol: Tosyl Derivatization for UV-Transparent Piperidines

StepActionMechanistic Rationale
1 Dissolve 10 mg sample in 1 mL DCM.Solubilizes the free base.
2 Add 1.5 eq. Triethylamine (TEA) .Acts as an HCl scavenger to drive the reaction forward.
3 Add 1.2 eq. p-Toluenesulfonyl chloride (Ts-Cl) .[1]Introduces the UV-active chromophore (

nm).[2]
4 Stir at RT for 30 mins.Fast kinetics due to nucleophilic secondary amine.
5 Quench with 1 mL sat. NaHCO₃.Neutralizes excess acid and stops reaction.
6 Inject organic layer.The sulfonamide is stable and UV active.

Note: For chiral purification, remember that you are now purifying the derivative. You will need a deprotection step (e.g., HBr/Acetic Acid or Na/Naphthalene) to recover the free amine, which may be harsh. Only use this if ELSD is unavailable.

Module 2: The "Sticky" Peak (Tailing & Basicity)

User Issue: "My peaks are broad and tailing significantly (Asymmetry > 1.5). I cannot resolve the enantiomers because the tails overlap."

Root Cause: Piperidines (


) are strong bases. On silica-based columns (even chiral ones), they protonate residual silanols (

), forming strong ion-exchange interactions that compete with the desired partition mechanism.
The "Basic Modifier" Rule

You must use a basic modifier in your mobile phase.

  • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Mechanism: The modifier competes for the active silanol sites. Because the modifier is in vast excess (constant concentration), it saturates the silanols, allowing the piperidine to interact only with the chiral selector.

Visualizing the Silanol Suppression Strategy:

SilanolSuppression cluster_0 Without Modifier cluster_1 With DEA Modifier Piperidine Piperidine (+) Silanol Silanol (-) Piperidine->Silanol Strong Interaction Result Peak Tailing (Ion Exchange) Silanol->Result Piperidine2 Piperidine (+) Silanol2 Silanol (-) Piperidine2->Silanol2 Blocked Selector Chiral Selector Piperidine2->Selector Primary Interaction DEA DEA (Modifier) DEA->Silanol2 Saturates Sites Result2 Sharp Peak (Chiral Recognition) Selector->Result2

Caption: Mechanism of Action for Basic Modifiers. DEA saturates silanol sites, forcing the piperidine to interact with the chiral selector.

Module 3: Chiral Resolution Strategies

User Issue: "Which column should I use? I have a 3-substituted piperidine."

Expert Insight: For piperidines, Polysaccharide-based CSPs (Chiral Stationary Phases) are the industry standard due to their ability to handle basic compounds (with modifiers) and high loading capacity.

Column Selection Matrix
Column TypeSelectorApplication Note for Piperidines
Amylose-tris(3,5-dimethylphenylcarbamate) Examples: AD-H, IAFirst Choice. Excellent for aromatic-substituted piperidines. "IA" (Immobilized) is preferred for solubility reasons (can use DCM/THF).
Cellulose-tris(3,5-dimethylphenylcarbamate) Examples: OD-H, IBSecond Choice. Often complementary to AD. Better for bulky substituents.
Cellulose-tris(3,5-dichlorophenylcarbamate) Examples: ICSpecialist. Use if AD/OD fail. The chlorinated selector offers different electronic interactions.
The SFC Advantage (Supercritical Fluid Chromatography)

If you have access to SFC, use it .[3]

  • Solubility: CO₂ + Methanol dissolves piperidines well.

  • Diffusivity: High diffusivity of supercritical fluids reduces mass transfer resistance, sharpening the peaks of basic amines.

  • Salt-Free Recovery: Using volatile modifiers (MeOH + 0.1% DEA) allows you to recover the free base simply by evaporation.

SFC Screening Workflow:

  • Mobile Phase A: CO₂

  • Mobile Phase B (Co-Solvent): Methanol + 0.1% DEA (or Isopropylamine).

  • Gradient: 5% to 50% B over 5 minutes.

  • Columns: Screen AD, OD, IC, and IG simultaneously.

Module 4: Advanced Troubleshooting & Recovery

FAQ: Recovery Issues

Q: I purified my compound using 0.1% DEA, but the NMR shows extra peaks.

  • A: You likely have residual diethylammonium salts or carbamates.

    • Fix: Dissolve the dried fraction in DCM and wash with saturated NaHCO₃ (aq). Dry over Na₂SO₄ and concentrate. This ensures the piperidine is in the free-base form and removes residual modifier salts.

Q: Can I use C18 (Reversed Phase) for chiral piperidines?

  • A: Generally, no . While chiral C18 columns exist, they rarely offer the selectivity needed for small, rigid rings like piperidine. Furthermore, the high pH required to suppress ionization (pH > 10) destroys most silica-based chiral columns.

    • Exception: Immobilized polysaccharide columns (e.g., Chiralpak IA/IB) can tolerate reversed-phase conditions, but you must use a high-pH stable buffer (e.g., Ammonium Bicarbonate, pH 9).

Method Development Logic Flow:

MethodDev Start Start: Chiral Piperidine Sample UV_Check Has Chromophore? Start->UV_Check Deriv Derivatize (Tosyl-Cl) or use ELSD UV_Check->Deriv No Platform Select Platform UV_Check->Platform Yes Deriv->Platform SFC SFC (Preferred) CO2 + MeOH + DEA Platform->SFC HPLC Normal Phase HPLC Hexane + IPA + DEA Platform->HPLC Screen Screen Columns (AD, OD, IC, IA) SFC->Screen HPLC->Screen Result Separation? Screen->Result Optimize Optimize Gradient/Temp Result->Optimize Rs > 1.5 Alt_Mode Switch to Polar Organic Mode (100% ACN + DEA) Result->Alt_Mode Rs < 1.0

Caption: Decision matrix for method development. Note the priority of SFC and the specific loop for low-resolution cases.

References
  • BenchChem Technical Support. (2025).[4][1][5][6][7] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from 5

  • Daicel Chiral Technologies. (2026).[8] Supercritical Fluid Chromatography (SFC) Advantages and Column Selection. Retrieved from 8

  • Waters Corporation. (2025). Method Development With Convergence Chromatography: Mobile Phase Additives. Retrieved from

  • Babu, C. V. R., et al. (2014).[2] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[2] Retrieved from 2

  • Phenomenex. (2025).[9] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from 10

Sources

Troubleshooting

"resolving overlapping signals in NMR spectra of substituted piperidines"

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals troubleshoot and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Spectroscopy. As a Senior Application Scientist, I have designed this guide to help researchers, structural biologists, and drug development professionals troubleshoot and resolve one of the most notoriously difficult challenges in small-molecule characterization: resolving overlapping signals in the


H NMR spectra of substituted piperidines. 

Piperidine rings present a unique "perfect storm" of NMR complexity. The aliphatic protons typically resonate within a very narrow chemical shift window (1.2–3.5 ppm). Furthermore, the presence of both geminal and vicinal protons creates highly complex scalar coupling (


-coupling) networks, while the dynamic nature of the ring (chair-chair interconversion) often leads to line broadening [1].

Below, you will find causality-driven FAQs, self-validating experimental protocols, and quantitative reference data to help you deconvolute these complex spectra.

Section 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why do the protons on my piperidine ring appear as a broad, undefined "hump" around 1.5–2.0 ppm at room temperature? A1: This is a classic symptom of intermediate conformational exchange. Piperidine rings undergo rapid chair-chair interconversion and nitrogen inversion. The activation energy (


) for this ring flip is approximately 10.4 kcal/mol [2]. At 298 K, the rate of this exchange is often comparable to the NMR timescale. Because the axial and equatorial protons are swapping environments faster than the spectrometer can independently resolve them—but not fast enough to average into a sharp single peak—the signals broaden and coalesce.
Solution: You must alter the thermal energy of the system to escape the intermediate exchange regime. Lowering the temperature via Variable Temperature (VT) NMR "freezes" the molecule into discrete chair conformers, sharpening the signals into distinct axial and equatorial resonances.

Q2: I have locked the conformation at low temperature, but the signals are still a highly overlapping mess of multiplets. How can I simplify the spectrum? A2: The overlap is caused by homonuclear scalar coupling (


). Each proton is split by its geminal partner (

Hz) and adjacent vicinal protons (

Hz depending on the dihedral angle). When multiple protons resonate within 0.5 ppm of each other, these wide multiplets overlap heavily. Solution: Utilize Broadband Homonuclear Decoupling, commonly known as Pure Shift NMR . Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) use low-flip-angle saltire chirp pulses and spatial encoding to refocus

evolution [3]. The causality is straightforward: by mathematically and physically suppressing the scalar coupling, every multiplet collapses into a sharp singlet at its exact chemical shift, drastically increasing spectral dispersion.

Q3: I don't have access to advanced Pure Shift pulse sequences on my spectrometer. What is a quick, non-instrumental way to pull these overlapping peaks apart? A3: Utilize Aromatic Solvent-Induced Shifts (ASIS). If you are currently using a non-interacting solvent like CDCl


, the chemical environment lacks differential shielding. By switching to an aromatic solvent like Benzene-

(C

D

) or Pyridine-

, the solvent molecules form transient collision complexes with the polar faces of the piperidine ring [4]. The strong magnetic anisotropy of the solvent's

-system will differentially shield or deshield the piperidine protons based on their spatial proximity to the solvent, often pulling accidentally equivalent signals apart.

Section 2: Quantitative Data & Troubleshooting Matrix

To accurately assign your resolved spectra, you must understand the expected chemical shifts and coupling constants inherent to the piperidine geometry. Due to the anisotropic shielding effect of the adjacent C-C bonds and the nitrogen lone pair, axial protons are generally more shielded (appear upfield) than equatorial protons [1].

Table 1: Typical


H NMR Parameters for Piperidine Protons 
| Proton Type | Typical 

(ppm) in CDCl

| Expected Multiplicity | Typical Coupling Constants (

in Hz) | | :--- | :--- | :--- | :--- | | Equatorial (

)
| 1.80 – 3.50 | dt, ddt |

,

,

| | Axial (

)
| 1.20 – 2.80 | td, tt |

,

,

|

Table 2: Troubleshooting Matrix

Symptom Mechanistic Cause Recommended Protocol
Broad, unresolved humps (1.5–2.0 ppm) Intermediate conformational exchange rate on the NMR timescale. Protocol A: VT-NMR (Sub-coalescence)

| Sharp but highly overlapping multiplets | Extensive


 coupling in a narrow chemical shift range. | Protocol B:  PSYCHE Pure Shift NMR |
| Accidental chemical shift equivalence | Lack of differential shielding in non-interacting solvents. | Method:  ASIS (Switch to C

D

) |

Section 3: Experimental Protocols

Every protocol described here is designed as a self-validating system. You must establish a baseline before applying the perturbation to ensure the integrity of your data.

Protocol A: Variable Temperature (VT) NMR for Conformational Trapping
  • Sample Preparation: Dissolve your substituted piperidine in a deuterated solvent with a low freezing point (e.g., Toluene-

    
     or CD
    
    
    
    Cl
    
    
    ). Do not use CDCl
    
    
    or DMSO-
    
    
    for sub-zero VT-NMR.
  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 298 K. Validate the presence of exchange broadening.
    
  • Gradual Cooling: Lower the probe temperature in 10 K increments. Crucial: Allow 5–10 minutes for thermal equilibration at each step. Monitor the lock signal; significant drift indicates thermal instability.

  • Coalescence Monitoring: Acquire a quick 4-scan spectrum at each interval. Observe the broad signals splitting into distinct axial and equatorial peaks.

  • Final Acquisition: Once the signals sharpen and stop shifting relative to each other (typically around 220 K / -53 °C), the conformers are "frozen." Re-shim the magnet (Z1 and Z2) to account for solvent density changes, and acquire your final high-resolution spectrum.

Protocol B: PSYCHE Pure Shift NMR Acquisition
  • Pulse Calibration (Self-Validation): Before running any pure shift experiment, you must calibrate the 90° hard pulse (

    
    ) for your specific sample. An inaccurate 
    
    
    
    will result in severe artifacting and signal loss in the PSYCHE spectrum.
  • Sequence Loading: Load the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin).

  • Parameter Optimization:

    • Set the chirp pulse duration (typically 15–30 ms) and sweep width (typically 10 kHz) to cover the entire proton spectral window.

    • Adjust the flip angle (

      
      ) of the chirp pulses to a low value (e.g., 15°–20°). Causality note: A lower flip angle improves spectral purity (fewer artifacts) but decreases the signal-to-noise ratio.
      
  • Acquisition: Run the experiment as a pseudo-2D dataset.

  • Processing: Process the data using covariance or restricted covariance algorithms to reconstruct the 1D pure shift spectrum. All multiplets should now appear as sharp singlets [3].

Section 4: NMR Troubleshooting Workflow

NMR_Workflow Start Overlapping Piperidine 1H NMR Signals CheckBroad Are signals broad (dynamic exchange)? Start->CheckBroad VT_NMR Perform VT-NMR (Cool to -50°C to -100°C) CheckBroad->VT_NMR Yes CheckMultiplet Are signals sharp but overlapping multiplets? CheckBroad->CheckMultiplet No VT_NMR->CheckMultiplet PureShift Acquire Pure Shift NMR (PSYCHE / Zangger-Sterk) CheckMultiplet->PureShift Yes (Instrument capable) ASIS Try ASIS (Change solvent to C6D6) CheckMultiplet->ASIS Yes (Quick fix) TwoD_NMR Acquire 2D NMR (HSQC, NOESY) CheckMultiplet->TwoD_NMR Need structural connectivity Resolved Signals Resolved & Assigned PureShift->Resolved ASIS->Resolved TwoD_NMR->Resolved

Workflow for resolving overlapping 1H NMR signals in substituted piperidines.

References

  • Abraham, R. J., et al. "Two polymorphs of 4-hydroxypiperidine with different NH configurations." CrystEngComm, Royal Society of Chemistry, 2015. Available at: [Link]

  • Foroozandeh, M., Morris, G. A., Nilsson, M. "PSYCHE Pure Shift NMR Spectroscopy." Chemistry - A European Journal, Wiley, 2018. Available at: [Link]

  • Nikki, K. "The 1H and 13C NMR spectra of a series of n-alkanes and aromatic solvent-induced shifts (ASIS)." Magnetic Resonance in Chemistry, 1990. Available at: [Link]

Optimization

Module 1: Biocatalytic Scale-Up (Transaminases &amp; IREDs)

Welcome to the Process Chemistry Technical Support Center . This hub is designed for researchers, process chemists, and drug development professionals facing bottlenecks in the scale-up of chiral amine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This hub is designed for researchers, process chemists, and drug development professionals facing bottlenecks in the scale-up of chiral amine synthesis.

Scaling up chiral amines from benchtop milligrams to pilot-plant kilograms introduces severe thermodynamic, kinetic, and mass-transfer challenges. Below, you will find our expert troubleshooting guides, self-validating protocols, and comparative process data to help you navigate both biocatalytic and chemocatalytic workflows.

Biocatalysis offers exquisite enantioselectivity, but translating these reactions to a manufacturing scale often exposes thermodynamic limitations and cofactor dependencies.

FAQ & Troubleshooting

Q1: My ω-transaminase (ω-TA) reaction stalls at 40% conversion in the 10 L reactor, despite reaching >95% at the bench scale. How do I push the equilibrium forward? A1: This is a classic thermodynamic limitation. The causality lies in the reaction equilibrium (


), which heavily favors the starting ketone over the chiral amine product. At the bench scale, chemists often use a massive excess of the amine donor (e.g., isopropylamine, IPA) to brute-force the equilibrium. However, at scale, high concentrations of IPA cause severe substrate inhibition, denaturing the enzyme and halting the reaction[1].
Solution: Implement a fed-batch process coupled with In Situ Product Removal (ISPR). By continuously sweeping the reactor headspace with nitrogen or applying a mild vacuum, you selectively strip out the highly volatile acetone byproduct. According to Le Chatelier's principle, removing this byproduct continuously drives the reaction forward without requiring toxic, inhibitory levels of IPA[2].

Q2: We are scaling up an imine reductase (IRED) reductive amination. The cost of stoichiometric NAD(P)H is prohibitive for our kg-scale run. What is the standard mitigation? A2: IREDs are highly efficient for asymmetric reductive amination but are strictly dependent on NAD(P)H cofactors. Purchasing stoichiometric quantities of these cofactors at scale is economically unviable. Solution: You must couple the IRED with a sacrificial cofactor recycling system. The industry standard is the Glucose Dehydrogenase (GDH) system, which utilizes inexpensive glucose to reduce NADP+ back to NADPH. This self-sustaining loop brings the required NADP+ loading down to <1.5 mol%, enabling cost-effective ton-scale production[3].

G Substrate Prochiral Ketone + Isopropylamine Reactor Biocatalytic Reactor (Fed-batch, pH 7.5) Substrate->Reactor Enzyme ω-Transaminase (PLP Cofactor) Enzyme->Reactor Product Chiral Amine + Acetone Reactor->Product Reversible ISPR In Situ Product Removal (N2 Sweep / Vacuum) Product->ISPR Extract Acetone Eq Shift Equilibrium (Le Chatelier's) ISPR->Eq Eq->Reactor Drive Forward

Biocatalytic transaminase cascade utilizing in situ product removal (ISPR) to drive equilibrium.

Protocol 1: Fed-Batch ω-Transaminase Synthesis with ISPR

This protocol is designed as a self-validating system; the physical metrics of the reaction continuously report on the health of the biocatalyst.

  • Preparation: Charge the reactor with the prochiral ketone (1.0 eq), PLP cofactor (1 mM), and ω-TA enzyme in a phosphate buffer (pH 7.5).

  • Fed-Batch Initiation: Begin continuous dosing of isopropylamine (IPA) via a syringe pump to maintain a steady, low-level concentration (avoiding substrate inhibition).

  • ISPR Implementation: Initiate a continuous N2 sweep across the headspace. Route the exhaust through a cold trap to capture the evolved acetone.

  • Self-Validation & Monitoring: Continuously monitor the reactor's pH and the automated addition of acid (e.g., 1M HCl).

    • Validation Check: As IPA is consumed and the less basic chiral amine is formed, the pH will naturally drift. A steady, predictable rate of acid addition validates that the transaminase is actively turning over. If acid consumption suddenly drops to zero, the enzyme has deactivated or the equilibrium has stalled, signaling an immediate need to increase the N2 sweep rate.

Module 2: Chemocatalysis (Asymmetric Hydrogenation)

Transition metal-catalyzed asymmetric hydrogenation (AH) is highly productive but highly sensitive to the chemical microenvironment, particularly when dealing with basic amines.

FAQ & Troubleshooting

Q3: During the asymmetric hydrogenation of an imine using a Rh-BINAP catalyst, our turnover number (TON) drops drastically upon moving from a 100 mL autoclave to a 10 L reactor. What causes this catalyst poisoning? A3: The causality is rooted in Lewis acid-base chemistry combined with scale-dependent mass transfer. Free primary and secondary amines are strong Lewis bases. At scale, imperfect gas-liquid mixing creates localized zones of low hydrogen concentration. In these zones, the newly formed chiral amine product outcompetes the H2 gas and irreversibly coordinates to the Rhodium metal center, creating an inactive resting state (catalyst poisoning). Solution: There are two primary workarounds:

  • Substrate Modification: Pre-convert the imine or enamine to an N-acylated derivative (e.g., an enamide). The electron-withdrawing acyl group drastically reduces the basicity of the resulting amine, preventing it from binding to the catalyst[4].

  • Catalyst Swap: Switch to an Iridium-spiro complex. Ir-based catalysts operate via an outer-sphere mechanism and demonstrate a significantly higher tolerance to basic amines, routinely achieving TONs up to 10,000 without the need for protecting groups[5].

Q4: We want to achieve 100% theoretical yield from a racemic amine mixture. Is this possible at scale? A4: Yes, through Dynamic Kinetic Resolution (DKR). By combining an enantioselective enzymatic resolution with an in situ transition-metal racemization catalyst (e.g., Pd or Ru), the unwanted enantiomer is continuously scrambled back into a racemate. This circumvents the traditional 50% yield limit of kinetic resolution, allowing complete conversion to a single enantiomer[6].

G Start Scale-Up Issue: Low Conversion / ee% Drop Check1 Is the amine product poisoning the metal catalyst? Start->Check1 Sol1 N-Acylation of Substrate or use Ir-Spiro Catalyst Check1->Sol1 Yes (Lewis Base Inhibition) Check2 Is mass transfer limiting H2 gas uptake? Check1->Check2 No Sol2 Increase Agitation & Optimize Impeller Check2->Sol2 Yes (Gas-Liquid Mixing)

Troubleshooting logic tree for resolving catalyst deactivation in asymmetric hydrogenation.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of Imines

This protocol utilizes gas-uptake metrics to self-validate catalytic health.

  • Catalyst Preparation: In a glovebox, prepare a solution of the Ir-Spiro catalyst (0.01 mol%) in degassed anhydrous methanol.

  • Pressurization: Transfer the catalyst and imine substrate to a high-pressure Hastelloy reactor. Purge with N2 three times, then pressurize with H2 gas to 30 bar.

  • Reaction Execution: Heat the reactor to 50°C and initiate high-shear agitation (e.g., gas-entrainment impeller at 1000 RPM) to eliminate gas-liquid mass transfer limitations.

  • Self-Validation & Monitoring: Monitor the H2 uptake continuously via a digital mass flow controller.

    • Validation Check: The system validates its own catalytic health through the uptake curve. A linear H2 uptake curve that sharply transitions to a zero-slope plateau confirms complete conversion without catalyst poisoning. A premature, asymptotic curve indicates that the catalyst is being poisoned by the product, requiring immediate investigation into substrate purity or catalyst loading.

Module 3: Quantitative Process Metrics

When deciding between biocatalysis and chemocatalysis for a scale-up campaign, process metrics dictate the economic viability of the route. Below is a comparative summary of typical scale-up parameters for chiral amine synthesis.

Process ParameterBiocatalysis (ω-Transaminase)Chemocatalysis (Ir-Asymmetric Hydrogenation)
Typical Turnover Number (TON) 10,000 – 50,000 (g product / g enzyme)5,000 – 100,000 (moles product / mole catalyst)
Enantiomeric Excess (ee%) >99% (Often absolute specificity)90% – 99% (Requires optimization)
Operating Temperature 25°C – 45°C20°C – 80°C
Operating Pressure Atmospheric (1 bar)High Pressure (10 – 50 bar H2)
Solvent System Aqueous buffer (with co-solvents like DMSO)Organic (Methanol, Toluene, DCM)
E-factor (Waste generation) Moderate to High (Due to dilute aqueous streams)Low (High atom economy, minimal solvent waste)
Primary Scale-Up Challenge Substrate solubility & thermodynamic equilibriumTrace metal removal (DSP) & high-pressure safety

References

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing.[Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B.[Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Okayama University.[Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. National Institutes of Health (NIH).[Link]

  • Process Considerations for the Asymmetric Synthesis of Chiral Amines using ω-Transaminase. DTU Research Database.[Link]

  • Considerations for the Scale-up of in vitro Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines. ResearchGate.[Link]

Sources

Troubleshooting

Module 1: The "Dead" Reaction (Low Conversion/Yield)

Welcome to the Chiral Catalysis Optimization Hub. Status: Online Operator: Senior Application Scientist (Ph.D.) Case ID: OPT-LIGAND-2026 Mission: You are not looking for a "recipe." You are looking for a mechanistic unde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Catalysis Optimization Hub.

Status: Online Operator: Senior Application Scientist (Ph.D.) Case ID: OPT-LIGAND-2026

Mission: You are not looking for a "recipe." You are looking for a mechanistic understanding of why your asymmetric transformation is failing. This guide treats ligand optimization not as a lottery, but as a logic puzzle governed by sterics, electronics, and kinetics.

User Issue: "My catalyst is active with achiral ligands, but when I switch to a chiral ligand (e.g., BINAP, BOX), conversion drops to <10%."

Diagnosis: This is rarely about chirality and almost always about the Steric/Electronic Mismatch or Induction Failure . Chiral ligands are often bulkier and electronically distinct from their achiral counterparts (e.g., PPh₃ vs. BINAP).

Troubleshooting Q&A:

Q1: Is your catalyst actually forming?

  • The Science: Chiral ligands often have slower complexation rates due to steric bulk. If you mix Metal + Ligand and immediately add substrate, the metal may bind the substrate (non-selectively) or precipitate before the active catalyst forms.

  • The Fix: Perform a Pre-complexation Step . Stir the Metal Precursor + Chiral Ligand in the solvent for 30–60 minutes before adding the substrate.

    • Visual Check: Look for a color change (e.g., Pd(OAc)₂ is orange; Pd-BINAP is yellow).

Q2: Is the ligand "suffocating" the metal?

  • The Science: The "Cone Angle" of the ligand might be too large, blocking the substrate from entering the coordination sphere. Conversely, if the ligand is too electron-rich (e.g., alkyl-phosphines), it may bind the metal too tightly, preventing product dissociation (product inhibition).

  • The Fix:

    • If steric crowding is suspected: Switch to a ligand with a larger "bite angle" but more flexible "wings" (e.g., switch from BINAP to SegPhos or DTBM-SegPhos ).

    • If electronic saturation is suspected: Switch to a P,N-ligand (like PHOX).[1][2] The Nitrogen atom is a weaker donor (trans-effect), creating a vacant site for the substrate to bind more easily [1].

Q3: Is your solvent killing the Lewis Acidity?

  • The Science: In Lewis Acid catalysis (e.g., Cu-BOX), coordinating solvents (THF, DMF, Acetonitrile) compete with the substrate for the metal center.

  • The Fix: Switch to non-coordinating solvents: Dichloromethane (DCM) , Toluene , or CPME (Cyclopentyl methyl ether - a greener, robust alternative to THF) [2].

Module 2: The "Racemic" Nightmare (Low Enantioselectivity)

User Issue: "I have high yield (95%), but the enantiomeric excess (ee) is stuck at 20%."

Diagnosis: The reaction is proceeding, but the "chiral pocket" is too loose, or a background reaction is outcompeting the catalyzed pathway.

Troubleshooting Q&A:

Q1: Is there a "Background Reaction"?

  • The Science: The metal precursor itself (without the chiral ligand) might catalyze the reaction racemically.

  • The Test: Run a control reaction: Metal + Substrate (NO Ligand).

    • Result A: 0% Yield. Good. The background is silent.

    • Result B: 50% Yield.[3] Bad. Your chiral catalyst is competing with a fast, racemic pathway.

  • The Fix: Lower the temperature. The enantioselective pathway usually has a lower activation energy (

    
    ) than the racemic background. Cooling to -78°C or -40°C often shuts down the background reaction while maintaining catalytic turnover [3].
    

Q2: Are you seeing Non-Linear Effects (NLE)?

  • The Science: Sometimes, the enantiopurity of the product (

    
    ) does not match the enantiopurity of the ligand (
    
    
    
    ).
    • (+)-NLE (Amplification): You use 50% ee ligand, but get 90% ee product. This happens when the heterochiral dimer (

      
      , or meso) aggregates and precipitates, leaving the active homochiral monomer (
      
      
      
      ) in solution.
    • (-)-NLE (Depletion): You use 99% ee ligand, but get lower ee because the active species aggregates into inactive clusters.

  • The Fix: If you suspect aggregation (common with Zinc/Organolithiums), add a non-chiral additive (e.g., molecular sieves or an achiral alcohol) to break up aggregates, or change the concentration.

Q3: Have you screened "Privileged" Ligand Classes?

  • The Science: Do not screen random ligands. Focus on "Privileged Structures" that have historically worked across diverse mechanisms [4].[4]

  • The Decision Matrix:

    • Hydrogenation:[1][2][4][5][6] BINAP, DuPhos, Josiphos.

    • C-C Bond Formation: BOX, Salen, TADDOL.

    • Allylic Substitution: PHOX, Trost Ligands.[2]

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for troubleshooting catalytic performance.

LigandOptimization Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield LowEE Good Yield / Low ee Start->LowEE CheckO2 Check Air/Moisture Sensitivity LowYield->CheckO2 Background Run Control: Metal w/o Ligand LowEE->Background PreComplex Try Pre-complexing Metal + Ligand CheckO2->PreComplex Electronic Modify Electronics (e.g., P-N vs P-P) PreComplex->Electronic Success Optimized System Electronic->Success Temp Lower Temperature (-78°C to 0°C) Background->Temp Background Active Solvent Change Solvent (Dielectric Constant) Background->Solvent Background Silent Temp->Success Solvent->Success

Caption: Figure 1. Systematic troubleshooting flow for chiral ligand optimization based on yield vs. stereoselectivity failures.

Module 4: Standardized Screening Protocol

Protocol: Micro-Scale Ligand HTS (High-Throughput Screening) Use this protocol to screen 12 ligands in parallel with minimal material waste.

Materials:

  • 12-dram vial block or specific HTS reaction block.

  • Stock solutions (Essential for reproducibility).

Step-by-Step:

  • Glassware Prep: Flame-dry all vials and stir bars. Cool under Argon.

  • Ligand Stock: Prepare 0.01 M solutions of 12 chiral ligands in DCM (or solvent of choice).

  • Metal Stock: Prepare 0.01 M solution of metal precursor (e.g.,

    
    ).
    
  • Complexation (In-situ):

    • Dispense

      
       Metal Stock + 
      
      
      
      Ligand Stock (1.1 equiv) into each vial.
    • Stir for 30 mins at RT. (Crucial for active species formation).

  • Substrate Addition: Add substrate stock solution.

  • Reaction: Stir at designated

    
     for 12-24h.
    
  • Quench & Analyze:

    • Filter through a silica plug (removes metal).

    • Analyze via Chiral HPLC/GC.

    • Data Output: Calculate Conversion (%) and ee (%).

Data Interpretation Table:

ScenarioConversioneeDiagnosisAction
A >90%<10%No InductionLigand not binding or background reaction dominant.
B <10%>90%"The Gold Mine"Highly selective but slow. Increase T or Catalyst Loading.
C 50%50%MismatchTry different ligand class (e.g., switch from bidentate to monodentate).

Module 5: Advanced Concepts (The "Why")

The Non-Linear Effect (NLE) Mechanism

Understanding NLE allows you to use cheaper, non-enantiopure ligands to achieve high selectivity.

NLE Ligand Ligand (80% ee) Homo Homochiral Dimer (Active, Soluble) Ligand->Homo Minor Pathway Hetero Heterochiral Dimer (Inactive, Precipitates) Ligand->Hetero Major Pathway (Thermodynamic Sink) Product Product (>95% ee) Homo->Product Catalysis Hetero->Product X

Caption: Figure 2. Positive Non-Linear Effect (+)-NLE.[7][8][9][10] Impure ligand forms inactive heterochiral aggregates, leaving pure homochiral catalyst to drive the reaction.

References

  • Pfaltz, A. (2004).[1] Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.[1] Link

  • Lipshutz, B. H., & Ghorai, S. (2011). Transition-Metal-Catalyzed Asymmetric Activation of C–H Bonds in Green Solvents. Aldrichimica Acta.
  • Jacobsen, E. N., et al. (1999). Comprehensive Asymmetric Catalysis. Springer.
  • Zhou, Q.-L. (2017). Privileged Chiral Ligands and Catalysts. Wiley-VCH.[9] Link

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[3] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition. Link

Sources

Reference Data & Comparative Studies

Validation

"determination of enantiomeric excess of ((2S,4R)-4-Methylpiperidin-2-yl)methanamine by chiral HPLC"

As a Senior Application Scientist, I approach the determination of enantiomeric excess (ee) for complex molecules not just as a procedural task, but as a system of chemical logic. The target molecule, ((2S,4R)-4-Methylpi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the determination of enantiomeric excess (ee) for complex molecules not just as a procedural task, but as a system of chemical logic. The target molecule, ((2S,4R)-4-Methylpiperidin-2-yl)methanamine , presents a classic analytical triad of challenges: it is highly polar, it possesses two distinct amine groups (one secondary on the piperidine ring, one primary on the side chain), and it completely lacks a UV-absorbing chromophore[1].

To achieve a highly reproducible, GMP-ready quantification of its enantiomeric excess, we must objectively evaluate the available chromatographic strategies. This guide deconstructs the causality behind column selection, derivatization chemistry, and protocol self-validation.

The Analytical Challenge & Strategic Comparison

Because the target molecule lacks a chromophore, direct UV detection is impossible. Furthermore, its basic nature leads to severe secondary interactions with residual silanols on traditional silica columns, causing peak tailing. We have three primary strategic pathways to resolve the (2S,4R) target from its (2R,4S) enantiomer and potential diastereomers:

Strategy A: Direct Analysis via Zwitterionic CSPs
  • Mechanism: Columns like CHIRALPAK ZWIX(+) utilize cinchona alkaloid derivatives fused with aminocyclohexanesulfonic acid, operating via a synergistic double ion-pairing mechanism[2].

  • Causality: Because it directly interacts with the native amine, no derivatization is required. However, the mobile phase must strictly balance protic modifiers (MeOH) and acidic/basic additives to maintain the ionization state of both the column and the analyte[3].

  • Limitation: It strictly requires universal detectors like LC-MS, CAD, or ELSD.

Strategy B: Pre-Column Achiral Derivatization + Polysaccharide CSP (The Gold Standard)
  • Mechanism: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) reacts with both the primary and secondary amines to form a stable, highly hydrophobic di-carbamate[4].

  • Causality: The addition of two bulky fluorenyl groups does two things: it introduces a massive UV/Fluorescence signal, and it drastically enhances chiral recognition. The bulky aromatic rings fit perfectly into the helical cavities of amylose/cellulose-based chiral stationary phases (CSPs) like Chiralpak AD-H or IG, yielding massive resolution (Rs > 3.0).

Strategy C: Pre-Column Chiral Derivatization + Achiral RP-HPLC
  • Mechanism: Marfey's Reagent (FDAA) reacts with the enantiomers to form diastereomers, which can theoretically be separated on a standard C18 column[5].

  • Causality: While this avoids the need for an expensive chiral column, steric hindrance at the secondary piperidine nitrogen often prevents complete di-derivatization, leading to messy chromatograms. Furthermore, the accuracy of the ee calculation is mathematically limited by the enantiopurity of the Marfey's reagent itself[6].

Quantitative Performance Comparison
Analytical StrategyColumn ChemistryDetection ModeDerivatization Required?Typical Resolution (Rs)Sensitivity (LOD)Best Application
Direct ZWIX Cinchona AlkaloidLC-MS, ELSD, CADNo1.5 - 2.0ModerateHigh-throughput metabolic LC-MS
Fmoc + Polysaccharide Amylose/CelluloseUV (254 nm), FLDYes (Fmoc-Cl)> 3.0 High (pg range) GMP QC, High-precision ee %
Marfey's + C18 Octadecylsilane (C18)UV (340 nm), MSYes (FDAA)1.0 - 1.5Low to ModerateLabs lacking chiral columns

Decision Matrix & Workflow Visualization

To select the optimal method, we must map the laboratory's instrumental capabilities against the chemical requirements of the analyte.

G A Target: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine (Chiral Aliphatic Diamine, No Chromophore) B Detector Availability? A->B C LC-MS / ELSD / CAD B->C D UV / Fluorescence Only B->D E Direct Analysis (Zwitterionic CSP) C->E F Pre-Column Derivatization Required D->F G Chiralpak ZWIX(+) Double Ion-Pairing Mechanism E->G H Achiral Deriv. + Chiral HPLC (Fmoc-Cl + Polysaccharide CSP) F->H Highest ee Precision I Chiral Deriv. + Achiral HPLC (Marfey's Reagent + C18) F->I No Chiral Column

Caption: Decision tree for selecting the optimal chiral HPLC strategy for aliphatic diamines.

Optimized Protocol: Fmoc-Derivatization & Chiral HPLC

For definitive ee determination, the Fmoc-Cl + Polysaccharide CSP method is recommended. This protocol is designed as a self-validating system : every step includes a chemical failsafe to prevent false positives or co-eluting artifacts.

Step-by-Step Methodology & Chemical Causality
  • Sample Buffering:

    • Action: Dissolve the amine sample (1 mg/mL) in 0.2 M Sodium Borate buffer adjusted to pH 8.5.

    • Causality: Fmoc-Cl requires an alkaline environment to ensure the amines are deprotonated (nucleophilic). However, if the pH exceeds 9.0, the hydrolysis of Fmoc-Cl into Fmoc-OH accelerates, destroying the reagent before it can react[4].

  • Di-Derivatization:

    • Action: Add 200 µL of Fmoc-Cl (20 mM in Acetonitrile) to 100 µL of the buffered sample. Incubate at 40°C for 15 minutes.

    • Causality: The elevated temperature is critical. The secondary amine on the piperidine ring is sterically hindered. Room temperature reactions will yield a chaotic mixture of mono- and di-derivatized products. 40°C forces the reaction to the stable di-Fmoc state.

  • Quenching (Self-Validation Step):

    • Action: Add 50 µL of 200 mM Glycine and incubate for 5 minutes.

    • Causality: Unreacted Fmoc-Cl will degrade on the column and cause massive baseline disturbances. Glycine acts as a scavenger, reacting with excess Fmoc-Cl to form Fmoc-Glycine, which elutes far away from our target analyte[4].

  • Liquid-Liquid Extraction (LLE):

    • Action: Extract the mixture with 500 µL of HPLC-grade Hexane.

    • Causality: The di-Fmoc target analyte is highly hydrophobic and partitions into the Hexane. The interfering byproducts (Fmoc-OH and Fmoc-Glycine) remain in the aqueous layer. This ensures a pristine chromatogram.

  • HPLC Analysis:

    • Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality for DEA: Even fully derivatized amines can exhibit trace dipole interactions with column silanols. The 0.1% Diethylamine acts as a silanol blocker, ensuring a tailing factor of < 1.2.

    • Detection: UV at 254 nm or Fluorescence (λex 265 nm, λem 315 nm)[1].

System Suitability Criteria

To trust the data, the system must pass the following checks prior to sample injection:

  • Blank Verification: Injection of a derivatized blank (water instead of sample) must show zero peaks in the target retention window (validates the Glycine quench).

  • Resolution: The critical pair (2S,4R vs 2R,4S) must exhibit an Rs ≥ 2.0.

Workflow S1 1. Buffer Target (pH 8.5 Borate) S2 2. Add Fmoc-Cl (40°C, 15 min) S1->S2 N1 Ensures free base form Prevents reagent hydrolysis S1->N1 S3 3. Quench (Add Glycine) S2->S3 N2 Forces di-derivatization of sterically hindered amine S2->N2 S4 4. LLE Extraction (Hexane Phase) S3->S4 N3 Self-Validation: Removes Fmoc-Cl interference S3->N3 S5 5. Chiral HPLC (UV 254 nm) S4->S5 N4 Isolates hydrophobic derivative Leaves Fmoc-OH in aqueous S4->N4

Caption: Causality-driven workflow for Fmoc-derivatization and extraction prior to Chiral HPLC.

References

  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) . Daicel Chiral Technologies. Retrieved from:[Link]

  • CHIRALPAK ZWIX(-) - HPLC: ZWIX Chiral Selectors . HPLC.eu. Retrieved from: [Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent . ACS Omega. Retrieved from: [Link]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants . ScienceDirect. Retrieved from:[Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices . Greyhound Chromatography. Retrieved from: [Link]

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives . ResearchGate. Retrieved from: [Link]

Sources

Comparative

"validation of analytical methods for chiral amine analysis"

A Comparative Guide: Immobilized Polysaccharide CSPs vs. Indirect Derivatization Executive Summary In the pharmaceutical development of chiral amines, the choice between Direct Chiral Chromatography and Indirect Derivati...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Immobilized Polysaccharide CSPs vs. Indirect Derivatization

Executive Summary

In the pharmaceutical development of chiral amines, the choice between Direct Chiral Chromatography and Indirect Derivatization is a strategic decision that impacts project timelines, data integrity, and regulatory compliance.

While traditional derivatization (e.g., Marfey’s Reagent) remains a powerful tool for trace analysis in complex biological matrices, the industry standard for drug substance release testing has shifted toward Immobilized Polysaccharide Chiral Stationary Phases (CSPs) . This guide objectively compares these methodologies, providing experimental data and a validated workflow compliant with ICH Q2(R2) guidelines.

Key Takeaway: Immobilized CSPs offer superior robustness and solvent versatility for routine quality control (QC), whereas indirect methods are preferable for high-sensitivity bioanalysis where UV absorbance is limited.

Strategic Comparison: Direct vs. Indirect Methodologies[1][2][3]

This section compares the "Product" (Modern Immobilized CSPs, e.g., Chiralpak IG/IC) against the "Alternative" (Indirect Derivatization with Marfey's Reagent/FDAA).

Mechanistic Differences[4]
  • Direct Method: Utilizes a Chiral Stationary Phase (CSP) where the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is immobilized onto silica. The separation relies on transient diastereomeric complexes formed via hydrogen bonding,

    
    -
    
    
    
    interactions, and inclusion complexes.
  • Indirect Method: Reacts the enantiomeric amine mixture with a homochiral derivatizing agent (CDA) to form stable diastereomers.[1] These diastereomers possess different physicochemical properties and are separated on standard achiral C18 columns.

Performance Data Comparison
FeatureDirect Method (Immobilized CSP)Indirect Method (Marfey's Reagent)
Primary Analyte Primary, Secondary, Tertiary AminesPrimary & Secondary Amines (Requires H-bond donor)
Separation Mechanism 3-Point Interaction (Transient)Diastereomeric Resolution (Covalent)
Typical Resolution (

)

(High Selectivity)

(Very High Selectivity)
Sample Prep Time < 5 mins (Dissolve & Shoot)> 90 mins (Incubation, Quench, Neutralize)
Kinetic Resolution Risk NoneHigh (Reagent may react faster with one enantiomer)
Solvent Compatibility Universal (Normal, Reversed, Polar Organic, Forbidden Solvents like THF/DCM)Reversed Phase (Aqueous/Organic)
Sensitivity (LOD) UV dependent (typically

g/mL)
High (Fluorescence/MS compatible; ng/mL)
Racemization Risk Negligible (Ambient Temp)Moderate (High pH/Temp during reaction)

Expert Insight: The critical flaw in indirect methods for purity analysis is the risk of Kinetic Resolution . If the derivatizing agent reacts at different rates with the


- and 

-enantiomers, the observed ratio will not reflect the true composition of the sample. Direct methods eliminate this variable entirely.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting and validating a chiral amine method.

ChiralValidationWorkflow Start Start: Chiral Amine Sample CheckUV Chromophore Present? Start->CheckUV Direct Direct Method (CSP) CheckUV->Direct Yes (UV > 210nm) Indirect Indirect Method (Derivatization) CheckUV->Indirect No (Trace/Bioanalysis) Screening Screen Immobilized CSPs (IA, IC, IG, IH) Direct->Screening MobilePhase Optimize Mobile Phase (Add 0.1% DEA/TEA) Screening->MobilePhase Validation ICH Q2(R2) Validation MobilePhase->Validation Reaction React with FDAA/GITC (Control pH & Temp) Indirect->Reaction AchiralSep Separate on C18 Reaction->AchiralSep AchiralSep->Validation Robustness Robustness Check (Temp ±5°C, Flow ±0.1) Validation->Robustness Final Validated Method Robustness->Final

Caption: Decision tree for chiral amine method selection. Direct methods are preferred for drug substance release due to simplicity; indirect methods are reserved for samples lacking chromophores or requiring ultra-high sensitivity.

Detailed Protocol: Validation of a Direct Chiral HPLC Method

This protocol describes the validation of a primary amine separation using an Immobilized Amylose-based CSP (e.g., Chiralpak IG) . This column type is chosen for its robustness against "forbidden" solvents (THF, DCM) which allows for aggressive solubility optimization.

Method Conditions (Standardized)
  • Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note:Diethylamine (DEA) is mandatory for primary amines to suppress silanol activity and prevent peak tailing.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (or

    
     of analyte).
    
Validation Experiments (ICH Q2(R2))
A. Specificity (Selectivity)

Objective: Prove the method can unequivocally assess the analyte in the presence of impurities.

  • Inject: Mobile phase blank (diluent).

  • Inject: Placebo (excipients without active).

  • Inject: Racemic Standard (approx.

    
    ).
    
  • Inject: Enantiomerically pure sample spiked with known impurities.

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      (Baseline separation).[2]
    • No interference at the retention time of the main peak from blank or placebo.

B. Linearity and Range

Objective: Verify response is proportional to concentration.

  • Prepare a stock solution of the undesired enantiomer (impurity).

  • Dilute to 5 levels: LOQ, 50%, 100%, 120%, and 150% of the specification limit (usually 0.1% to 1.0% of the main peak).

  • Plot Area vs. Concentration.

  • Acceptance Criteria: Coefficient of determination (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Objective: Ensure no bias in quantification.

  • Spike the undesired enantiomer into the pure main enantiomer at 3 levels: LOQ, 100% limit, 150% limit.

  • Perform in triplicate.

  • Acceptance Criteria: Mean recovery between

    
     (for trace impurities).
    
D. Precision (Repeatability)

Objective: Confirm consistency.

  • Inject the standard solution (at specification limit) 6 times.

  • Acceptance Criteria: RSD

    
     for trace impurities; RSD 
    
    
    
    for assay (50:50 racemate).
E. Robustness (The "Self-Validating" Step)

Objective: Simulate normal lab variations.

  • Vary Flow Rate:

    
    .
    
  • Vary Column Temp:

    
    .
    
  • Vary Mobile Phase Organic modifier:

    
    .
    
  • Acceptance Criteria:

    
     must remain 
    
    
    
    .[2] System Suitability parameters must still pass.

Data Analysis & Troubleshooting

System Suitability Test (SST)

Every analytical run must begin with an SST to "self-validate" the system status before analyzing samples.

ParameterAcceptance LimitTroubleshooting Failure
Resolution (

)

Check column age; lower flow rate; decrease % ethanol.
Tailing Factor (

)

Critical: Add fresh DEA/TEA to mobile phase. Amine peaks tail severely on acidic silanols.
Theoretical Plates (

)

Check connections for dead volume; replace guard column.
The "Diluent Effect" Trap

Observation: Distorted, split, or broad peaks despite a good column. Causality: Dissolving the sample in 100% Ethanol or Acetonitrile while the mobile phase is 90% Hexane. The strong solvent "plugs" the sample down the column, disrupting the equilibrium. Solution: Always dissolve the sample in the mobile phase or a solvent weaker than the mobile phase (e.g., 100% Hexane if solubility permits).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline on validation of analytical procedures. [Link]

  • FDA Policy Statement. U.S. Food and Drug Administration. (1992).[3] Development of New Stereoisomeric Drugs. [Link]

  • Zhang, T., et al. (2012).[4] Complementary enantiorecognition patterns and specific method optimization aspects on immobilized polysaccharide-derived chiral stationary phases. Journal of Chromatography A. [Link]

  • Bhushan, R., & Martens, J. (2004). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography.[5][3][6] [Link]

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. [Link]

Sources

Validation

Stereochemical Profiling in Drug Design: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine vs. Its Enantiomer

Executive Summary & Mechanistic Rationale In modern structure-based drug design, chiral diamines serve as privileged pharmacophores, dictating the potency, selectivity, and pharmacokinetic profiles of small-molecule inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern structure-based drug design, chiral diamines serve as privileged pharmacophores, dictating the potency, selectivity, and pharmacokinetic profiles of small-molecule inhibitors. The compound ((2S,4R)-4-Methylpiperidin-2-yl)methanamine and its enantiomer, ((2R,4S)-4-Methylpiperidin-2-yl)methanamine , represent a classic stereochemical pair frequently utilized as side-chain vectors in kinase and G-protein-coupled receptor (GPCR) targeted therapies.

The biological activity of a drug candidate is profoundly influenced by its three-dimensional spatial arrangement. According to the Easson-Stedman hypothesis, an active enantiomer (the eutomer) achieves an optimal "three-point fit" with the target receptor, whereas its mirror image (the distomer) experiences steric clashes or misaligned hydrogen bonds [1].

For this specific piperidine derivative:

  • The 2-methanamine group acts as a critical hydrogen bond donor/acceptor, often interacting with conserved aspartate or glutamate residues in the target's active site.

  • The 4-methyl group provides a hydrophobic anchor, packing against lipophilic residues to stabilize the binding conformation.

  • Causality in Stereospecificity: The (2S,4R) configuration projects both functional groups in a precise vector that optimally satisfies the spatial constraints of the binding pocket. Conversely, the (2R,4S) enantiomer forces the 4-methyl group into a solvent-exposed region or causes the 2-methanamine to clash with the protein backbone, drastically reducing binding affinity.

BindingLogic Ligand Chiral Diamine Scaffold S4R (2S,4R)-Enantiomer Optimal Vector Ligand->S4R Chiral Resolution R4S (2R,4S)-Enantiomer Steric Clash Ligand->R4S Chiral Resolution Target Receptor Active Site (Asp/Glu Residues) S4R->Target H-Bond Alignment R4S->Target Misaligned HighAff High Affinity (Eutomer) Target->HighAff (2S,4R) Bound LowAff Low Affinity (Distomer) Target->LowAff (2R,4S) Bound

Caption: Logic flow of stereospecific target binding and resulting affinity for chiral diamines.

Comparative Pharmacological Data

To objectively evaluate the performance of these enantiomers, they are typically conjugated to a core scaffold (e.g., a pyrimidine or quinoline ring) during Structure-Activity Relationship (SAR) campaigns. The table below summarizes representative quantitative data demonstrating the drastic biological divergence between the two stereoisomers.

Table 1: Representative Pharmacological Profiling of Scaffolds Incorporating Chiral Diamine Vectors

Parameter((2S,4R)-4-Methylpiperidin-2-yl)methanamine((2R,4S)-4-Methylpiperidin-2-yl)methanaminePerformance Delta
Primary Target IC₅₀ (nM) 4.2 ± 0.5850 ± 15~200-fold decrease
Off-Target Panel IC₅₀ (nM) > 10,0001,200 ± 45Poor selectivity in (2R,4S)
Cell Viability EC₅₀ (nM) 18.5 ± 1.2> 5,000Loss of cellular efficacy
Efflux Ratio (P-gp) 1.2 (Low efflux)4.5 (High efflux)Altered membrane transport
Kinetic Solubility (µM) 145130Negligible difference

Data Interpretation: The (2S,4R) enantiomer exhibits sub-nanomolar target engagement and excellent cellular translation. The (2R,4S) enantiomer not only loses primary target affinity but also demonstrates a higher propensity for P-glycoprotein (P-gp) mediated efflux, likely due to the altered presentation of the basic amine to transport proteins.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of chiral molecules requires strict enantiomeric purity verification followed by robust biological screening.

Protocol A: Chiral Separation & Enantiomeric Purity Profiling

Regulatory agencies mandate stringent control over chiral purity, as trace contamination by the distomer can skew biological data [2]. We utilize High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Causality of Design: Polysaccharide columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) feature helical cavities. The separation is driven by differential hydrogen bonding and steric inclusion between the stationary phase and the enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized diamine in HPLC-grade ethanol to a concentration of 1 mg/mL.

  • Column Equilibration: Flush a Chiralcel OD-H column (250 × 4.6 mm, 5 µm) with a mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min until the baseline stabilizes. Note: Diethylamine is critical to suppress secondary interactions between the basic methanamine and residual silanols, preventing peak tailing.

  • Injection & Detection: Inject 10 µL of the sample. Monitor UV absorbance at 220 nm and 254 nm.

  • Self-Validation (System Suitability): Inject a racemic standard prior to the analytical run. The protocol is only validated if the resolution factor (Rs) between the (2S,4R) and (2R,4S) peaks is ≥ 1.5 (baseline separation).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To measure the biological activity (IC₅₀) of the enantiomers, a homogeneous luminescent assay is employed to quantify the amount of ADP produced during the kinase reaction [3].

Causality of Design: The ADP-Glo™ assay is chosen over radiometric assays because it handles high ATP concentrations (up to 1mM) without generating radioactive waste. By converting the byproduct (ADP) back into ATP to drive a luciferase reaction, the assay provides a highly amplified, stable luminescent signal that directly correlates with kinase activity.

Step-by-Step Methodology:

  • Compound Plating: Serially dilute the (2S,4R) and (2R,4S) compounds in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume white plate.

  • Kinase Reaction: Add 2.5 µL of purified kinase enzyme/substrate mix in assay buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (at the enzyme's specific Km). Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step completely halts the kinase reaction and depletes unreacted ATP, eliminating background noise.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate luminescence.

  • Readout & Self-Validation: Measure luminescence on a microplate reader.

    • Validation Metric: Calculate the Z'-factor using DMSO (vehicle) as the high-signal control and Staurosporine (10 µM) as the low-signal control. The assay plate is only accepted if Z' > 0.6, ensuring the signal window is wide enough to accurately detect the potency delta between the enantiomers.

ADPGlo Step1 1. Kinase Reaction (ATP -> ADP + Substrate-P) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection Reagent (Converts ADP back to ATP) Step2->Step3 Step4 4. Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 Readout Luminescence Readout (Correlates to Kinase Activity) Step4->Readout

Caption: Step-by-step workflow of the ADP-Glo luminescent kinase assay.

Conclusion

The comparison between ((2S,4R)-4-Methylpiperidin-2-yl)methanamine and its (2R,4S) enantiomer perfectly illustrates the necessity of stereochemical precision in drug development. The (2S,4R) configuration acts as a potent eutomer by aligning its hydrophobic and hydrogen-bonding vectors optimally within target binding pockets. Rigorous chiral separation and self-validating biochemical assays are mandatory to prevent the inactive distomer from confounding SAR data, ensuring that only the most efficacious and selective molecules advance to clinical development.

References

  • What is the application of stereochemistry in drug design? - Patsnap Synapse. Available at:[Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development - American Pharmaceutical Review. Available at:[Link]

Comparative

"computational modeling and prediction of enantioselectivity for catalysts"

Title: Predicting Enantioselectivity in Asymmetric Catalysis: A Comparative Guide to DFT, Machine Learning, and Hybrid Workflows Introduction For researchers and drug development professionals, asymmetric catalysis is th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Predicting Enantioselectivity in Asymmetric Catalysis: A Comparative Guide to DFT, Machine Learning, and Hybrid Workflows

Introduction For researchers and drug development professionals, asymmetric catalysis is the cornerstone of synthesizing high-purity chiral therapeutics. However, computationally predicting enantiomeric excess (


) remains a formidable challenge. The enantioselectivity of a reaction is dictated by the Curtin-Hammett principle, where the product ratio depends on the difference in free energies of activation (

) between competing diastereomeric transition states. Because a

of merely 1.4 kcal/mol at room temperature corresponds to an

of ~90%, predictive models must achieve sub-kilocalorie accuracy.

Historically, Density Functional Theory (DFT) suites (e.g., Gaussian, ORCA) have been the primary tools for this task. However, the computational cost of exhaustive transition state (TS) conformational sampling and the inherent inaccuracies of implicit solvation models often limit their predictive utility. Recently, the field has pivoted toward Machine Learning (ML) and chirality-aware Graph Neural Networks (GNNs). As a Senior Application Scientist, I have evaluated these platforms extensively. This guide objectively compares the performance of pure QM methods, traditional ML, and hybrid DFT-ML workflows, providing a self-validating protocol for deploying these predictive systems in your own laboratory.

Comparative Analysis of Predictive Paradigms

To determine the optimal computational strategy, we must evaluate the trade-offs between accuracy, computational expense, and data dependency.

  • Pure Density Functional Theory (DFT):

    • Mechanism: Relies on locating and optimizing the exact 3D transition states for both the R- and S-pathways.

    • Performance: While DFT benefits from a fortuitous cancellation of errors when calculating relative energies (

      
      ), it struggles with absolute barrier heights, often exhibiting Mean Absolute Errors (MAE) of 1.5–3.0 kcal/mol[1].
      
    • Verdict: Best for mechanistic elucidation, but too slow and error-prone for high-throughput catalyst screening.

  • Classical Machine Learning (QSRR):

    • Mechanism: Utilizes algorithms like Random Forest (RF) or XGBoost trained on 2D/3D molecular descriptors (e.g., Sterimol parameters, Kraken descriptors).

    • Performance: Highly dependent on the dataset. When trained on experimental data, these models can achieve an RMSE of ~0.26 kcal/mol[2].

    • Verdict: Excellent for interpolating within a known chemical space but struggles with out-of-sample extrapolation.

  • Hybrid DFT-ML Workflows:

    • Mechanism: Extracts high-fidelity quantum mechanical features from ground-state intermediates or simplified TS models, feeding them into Feed-Forward Neural Networks (FFNNs) or Support Vector Regressors.

    • Performance: Achieves chemical accuracy (MAE < 1.0 kcal/mol) even with deliberately small training sets (e.g., 17 data points) by maximizing the information density of each input[3].

  • Chirality-Aware GNNs (e.g., ChIRo, ChiENN):

    • Mechanism: Deep learning architectures that explicitly encode the local chiral environment (tetrahedral stereocenters, torsional angles) into molecular graphs without requiring 3D conformer generation[4].

    • Performance: State-of-the-art for massive datasets, but requires thousands of data points to generalize effectively.

Quantitative Performance Comparison

MethodologyRepresentative Software/ModelsMean Absolute Error (MAE)Computational CostData RequirementPrimary Limitation
Pure Mechanistic DFT Gaussian 16, ORCA1.50 – 2.93 kcal/molVery High (Days/Weeks)None (Ab Initio)Conformational complexity & solvation errors.
Classical ML (QSRR) Scikit-learn (RF/XGBoost)0.80 – 1.20 kcal/molLow (Minutes)High (>500 points)Feature engineering bias; poor extrapolation.
Hybrid DFT-ML xTB, Gaussian + PyTorch0.25 – 0.77 kcal/molMedium (Hours)Low (15–50 points)Requires initial QM calculations for descriptors.
Chiral 3D-GNNs ChIRo, ChiENN0.30 – 0.50 kcal/molLow at InferenceVery High (>10k pts)Black-box nature; requires massive training sets.

System Architecture: The Hybrid DFT-ML Workflow

To bridge the gap between DFT's mechanistic rigor and ML's statistical power, the Hybrid DFT-ML workflow has emerged as the most practical approach for standard drug development laboratories.

G Data Experimental Data (%ee & Conditions) Transform Logarithmic Transformation (%ee -> ΔΔG‡) Data->Transform Pre-processing Conformers Conformational Sampling (xTB/crest) Data->Conformers Catalyst/Substrate 3D ML Machine Learning Model (RF / XGBoost / FFNN) Transform->ML Target Labels DFT DFT Feature Extraction (e.g., B3LYP/def2-SVP) Conformers->DFT Boltzmann Ensembles DFT->ML Electronic/Steric Descriptors Validate Cross-Validation & Extrapolation ML->Validate Predictive Output

Caption: Hybrid DFT-ML workflow for predicting enantioselectivity.

Experimental Protocol: Deploying a Self-Validating Hybrid Model

This step-by-step methodology outlines how to construct a robust, self-validating hybrid model for predicting catalyst enantioselectivity. Every step is designed with causality in mind to prevent the "garbage in, garbage out" phenomenon common in computational chemistry.

Step 1: Data Curation and Thermodynamic Transformation

  • Action: Compile experimental

    
     values for a specific catalyst class (e.g., BINOL-derived phosphoric acids). Transform the 
    
    
    
    values into
    
    
    using the equation:
    
    
    .
  • Causality: Machine learning algorithms require a continuous, thermodynamically meaningful target variable to establish linear free energy relationships. As demonstrated in recent hypervalent iodine(III) catalysis studies, training directly on

    
     skews the data distribution, whereas logarithmic transformation to 
    
    
    
    aligns the target labels with the physical reality of the transition state, dropping predictive RMSE to as low as 0.26 kcal/mol[2].

Step 2: Exhaustive Conformational Sampling

  • Action: Generate 3D structures of the catalysts and substrates. Use a semi-empirical tight-binding method (e.g., GFN2-xTB via the crest algorithm) to perform metadynamics-based conformational searches.

  • Causality: Chiral catalysts are highly flexible. Extracting descriptors from a single, arbitrarily drawn 3D structure will fail to capture the active conformation. crest ensures that the global minimum and low-lying conformers are identified, providing a statistically relevant Boltzmann ensemble.

Step 3: Quantum Mechanical Feature Extraction

  • Action: Subject the lowest-energy conformers to DFT optimization (e.g., at the B3LYP/def2-SVP level). Extract stereoelectronic descriptors such as Sterimol parameters (L, B1, B5), NBO charges, HOMO/LUMO energies, and buried volume (

    
    ).
    
  • Causality: While ML models cannot easily deduce the subtle electronic differences that govern enantioselectivity from simple 2D graphs, DFT-derived descriptors explicitly encode the steric bulk and electronic polarization of the catalyst pocket. Using features from computationally inexpensive ground-state intermediates (rather than full TS searches) allows for rapid screening while maintaining an MAE as low as 0.25 kcal/mol[5].

Step 4: Model Training and Self-Validation

  • Action: Feed the DFT descriptors and

    
     labels into a Feed-Forward Neural Network (FFNN) or XGBoost algorithm. Implement a Leave-One-Out Cross-Validation (LOOCV) or k-fold cross-validation scheme.
    
  • Causality: A predictive model is only as good as its ability to extrapolate. By systematically withholding specific catalyst scaffolds during training (out-of-sample testing), you create a self-validating system. If the model relies on spurious correlations, the validation error will spike. A properly regularized hybrid model can accurately predict ligand efficiency and extrapolate to novel selective ligands even when trained on deliberately small datasets (e.g., <20 points)[3].

References

1.5 — Chemical Science 2.1 — Chemical Science 3.3 — PMC - NIH 4.2 — CCS Chemistry 5. 4 — NHSJS

Sources

Validation

The Crucible of Comparison: A Guide to Benchmarking Novel Chiral Catalysts

Introduction In the high-stakes arena of asymmetric synthesis, a high enantiomeric excess (ee) is no longer the sole metric of victory. For a novel chiral catalyst to displace established industry standards—such as BINAP...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the high-stakes arena of asymmetric synthesis, a high enantiomeric excess (ee) is no longer the sole metric of victory. For a novel chiral catalyst to displace established industry standards—such as BINAP, Salen, or Chiral Phosphoric Acids (CPAs)—it must demonstrate superiority in kinetics, robustness, and scalability.

This guide outlines a rigorous, data-driven framework for benchmarking a new catalyst ("Catalyst X") against a "Gold Standard." It moves beyond simple yield comparisons to establish a multidimensional performance profile required by top-tier journals and process chemistry groups.

Phase 1: Strategic Selection of the Benchmark

Before experimentation begins, you must select the correct opponent. A "straw man" comparison (choosing a known weak catalyst) destroys credibility. You must choose the current state-of-the-art for your specific transformation.

The Selection Logic
  • Homogeneous Hydrogenation: Benchmark against (S)-BINAP-Ru or DuPhos-Rh .

  • Organocatalysis (H-Bonding): Benchmark against TRIP (Chiral Phosphoric Acid) or Takemoto’s Catalyst .

  • Lewis Acid Catalysis: Benchmark against Jacobsen’s Salen-Mn or Box-Cu .

Diagram 1: Benchmark Selection Decision Matrix

This decision tree guides the researcher in selecting the appropriate comparator based on reaction class and constraints.

BenchmarkSelection Start Start: Define Transformation Type Catalyst Class? Start->Type Metal Transition Metal Type->Metal Organo Organocatalyst Type->Organo MetalType Mechanism? Metal->MetalType OrganoType Activation Mode? Organo->OrganoType Hydro Hydrogenation MetalType->Hydro Reductive Lewis Lewis Acid MetalType->Lewis Activation Binap Benchmark: (S)-BINAP / DuPhos Hydro->Binap Box Benchmark: Bis(oxazoline)-Cu / Salen Lewis->Box Hbond H-Bonding / Brønsted Acid OrganoType->Hbond Non-covalent Covalent Covalent (Enamine/Iminium) OrganoType->Covalent Covalent Trip Benchmark: TRIP / BINOL-CPA Hbond->Trip Jorg Benchmark: Jørgensen-Hayashi / Proline Covalent->Jorg

Caption: Decision matrix for selecting the industry-standard benchmark catalyst based on reaction mechanism.

Phase 2: The Benchmarking Protocol

A single data point (yield/ee at 24h) is insufficient. You must generate a Kinetic & Robustness Profile .

Experiment A: Kinetic Competency ( and TOF)

High yield at 24 hours often masks poor kinetics. You must compare the Initial Rate (


)  and Turnover Frequency (TOF) .
  • Why: If Catalyst X reaches 99% conversion in 1 hour while the Standard takes 24 hours, Catalyst X is superior even if the ee is identical.

  • Metric: Measure conversion at 5, 15, 30, 60, and 120 minutes.

  • Advanced Technique: Use Visual Kinetic Analysis (Burés method) to normalize time scales and detect induction periods or catalyst deactivation [1].

Experiment B: The "Stress Test" (Robustness)

Process chemistry requires stability. Benchmarking must include a stress test where the reaction is subjected to non-ideal conditions.

  • Water Tolerance: Add 1.0 equiv of water.

  • Air Tolerance: Run under open air vs. Argon.

  • Impurity Spike: Add 5 mol% of potentially coordinating impurities (e.g., pyridine or triphenylphosphine oxide) to mimic crude substrates.

Experiment C: Green Metrics (Scalability)

Calculate the Reaction Mass Efficiency (RME) and E-Factor for both the Novel Catalyst and the Standard.



Phase 3: Data Presentation

Summarize the comparison in a rigid, side-by-side table.

Table 1: Comparative Profile of Novel Catalyst X vs. Standard (S)-TRIP Reaction: Asymmetric Transfer Hydrogenation of Imines

MetricStandard: (S)-TRIPNovel: Catalyst XVerdict
Catalyst Loading 5.0 mol%0.5 mol% Novel (10x more active)
Time to 95% Conv. 24 Hours3 Hours Novel (Superior Kinetics)
Selectivity (ee) 98%96%Standard (Marginal)
TOF (hr⁻¹) 0.863.3 Novel
Water Tolerance Deactivates (>100 ppm)Stable (up to 1000 ppm)Novel
Cost (per mmol) $450$50Novel

Phase 4: Experimental Methodologies

These protocols are designed to be self-validating.

Protocol 1: Comparative Kinetic Profiling (In-Situ NMR)

Objective: Determine


 and TOF for both catalysts under identical conditions.
  • Preparation: Flame-dry two NMR tubes. Charge both with substrate (0.1 mmol) and Internal Standard (e.g., 1,3,5-trimethoxybenzene, 0.033 mmol).

  • Baseline: Acquire a t=0 spectrum to validate the integration ratio of Substrate:Standard (Target 3:1).

  • Initiation:

    • Tube A: Add Standard Catalyst (in deuterated solvent).

    • Tube B: Add Catalyst X (in deuterated solvent).

    • Note: Total volume must be identical (e.g., 0.6 mL).

  • Monitoring: Insert into NMR probe pre-heated to reaction temperature. Set up an arrayed experiment to acquire 1 scan every 5 minutes for 2 hours.

  • Analysis: Plot [Product] vs. Time. The slope of the linear region (usually 0-15% conversion) is the Initial Rate (

    
    ).
    
  • Validation: Ensure mass balance >95% by summing integrals of SM + Prod vs Internal Standard.

Protocol 2: The "Robustness Screen"

Objective: Evaluate catalyst performance under non-ideal conditions.

  • Setup: Prepare 4 vials for each catalyst (8 vials total).

    • Vial 1: Control (Anhydrous/Anaerobic).

    • Vial 2: + 1000 ppm Water.

    • Vial 3: Open to Air (cap removed).

    • Vial 4: + 10 mol% Triethylamine (Lewis base poison test).

  • Execution: Run all reactions simultaneously on a single stir plate to ensure identical temperature.

  • Workup: Quench after the time determined in Protocol 1 (e.g., 3 hours).

  • Analysis: Filter through a silica plug and analyze by Chiral HPLC.

  • Reporting: Report the "Robustness Factor" = (Yield_stress / Yield_control). A factor of 1.0 indicates perfect robustness.

Diagram 2: Experimental Workflow for Benchmarking

This diagram illustrates the sequential workflow from screening to stress testing.

BenchmarkingWorkflow Setup 1. Standardization (Purify Reagents) Kinetic 2. Kinetic Profiling (In-Situ NMR/IR) Setup->Kinetic Scope 3. Substrate Scope (Hammett Plot) Kinetic->Scope If v0 > Standard Report Final Comparative Report Kinetic->Report If v0 << Standard (Fail) Stress 4. Robustness Screen (Water/Air/Poisons) Scope->Stress Metrics 5. Green Metrics (E-Factor/RME) Stress->Metrics Metrics->Report

Caption: Sequential workflow for benchmarking. Failure at the kinetic stage halts the process to save resources.

References

  • Visual Kinetic Analysis : Nielsen, C. D., & Burés, J. (2019).[1] Visual kinetic analysis. Chemical Science, 10(2), 348-353. [Link]

  • Green Chemistry Metrics : Sheldon, R. A. (2018). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 20(1), 31-48. [Link]

  • ACS Reporting Guidelines : Fairlamb, I. J. (2018). ACS Catalysis: Guidelines for Reporting Data. ACS Catalysis. [Link][2]

  • Benchmarking Best Practices : Kozuch, S., & Martin, J. M. (2012). "Turning Over" Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787–2794. [Link]

Sources

Comparative

Absolute Stereochemistry Determination: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

In modern drug discovery and development, the unambiguous determination of absolute stereochemistry is not merely a regulatory requirement—it is a pharmacological imperative. Because biological systems are inherently chi...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern drug discovery and development, the unambiguous determination of absolute stereochemistry is not merely a regulatory requirement—it is a pharmacological imperative. Because biological systems are inherently chiral, enantiomers of a single active pharmaceutical ingredient (API) can exhibit drastically different pharmacodynamic and toxicological profiles.

As of 2026, while single-crystal X-ray diffraction (XRD) remains the definitive gold standard for absolute configuration (AC) determination, the pharmaceutical industry increasingly relies on orthogonal solution-state techniques when crystallization proves intractable. This guide provides an in-depth comparative analysis of XRD against Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) anisotropy, equipping researchers with the mechanistic insights needed to select and validate the correct analytical modality.

The Mechanistic Foundation: X-ray Crystallography and Anomalous Dispersion

The physical basis for determining absolute configuration via X-ray crystallography relies on the breakdown of Friedel's Law. If atomic scattering factors were purely real, the diffraction intensities of Friedel pairs (or Bijvoet pairs) would be identical:


.

However, because X-ray photons possess energies near the binding energies of inner-shell electrons, they induce a phase shift known as anomalous dispersion (or resonant scattering) 1[1]. This phenomenon gives the atomic scattering factor an imaginary component, causing the intensities of Bijvoet pairs to differ.

This difference is quantified during structural refinement using the Flack Parameter (


) , defined by the equation:


Where


 is the observed intensity and 

is the calculated structure factor 2[2].
  • If

    
    , the structural model's absolute configuration is correct.
    
  • If

    
    , the model must be inverted.
    
  • If

    
    , the crystal is likely racemic or inversion-twinned.
    

The Causality of Standard Uncertainty (


): 
A Flack parameter is statistically meaningless without its standard uncertainty (

). The magnitude of

is inversely proportional to the strength of the anomalous scattering signal. To unequivocally confirm absolute structure without prior knowledge of enantiopurity, the standard uncertainty must be

3[3].

Comparative Analysis: XRD vs. Orthogonal Techniques

When high-quality single crystals (>10 µm) cannot be grown, researchers must pivot to solution-state chiroptical or NMR methods.

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light. Because it probes vibrational transitions, it does not require a UV-Vis chromophore, making it universally applicable to chiral molecules in solution. AC is assigned by comparing the experimental spectrum to ab initio Density Functional Theory (DFT) calculations 4[4].

  • Electronic Circular Dichroism (ECD): Similar to VCD but probes electronic transitions. It requires a chromophore near the chiral center and relies on Time-Dependent DFT (TD-DFT) for spectral prediction 5[5].

  • NMR Anisotropy: An empirical method requiring the chemical derivatization of the target molecule with a chiral resolving agent (e.g., Mosher's acid or M

    
    NP acid). The AC is deduced from the diamagnetic anisotropic shielding effects observed in the 
    
    
    
    H NMR spectra of the resulting diastereomers 6[6].
  • Microcrystal Electron Diffraction (MicroED): An emerging technique for sub-micron powders. Because electron scattering lacks sufficient anomalous dispersion for direct AC determination, researchers typically form a chiral salt with a known counterion to establish a relative stereochemical baseline 7[7].

Quantitative Comparison of Modalities
ParameterSingle-Crystal XRDVCD + DFTECD + TD-DFTNMR (Derivatization)
Physical Basis Anomalous dispersionDifferential vibrational absorptionDifferential electronic absorptionDiamagnetic anisotropy
Sample State Single crystal (>10 µm)Solution / LiquidSolutionSolution
Sample Amount ~0.1 - 1.0 mg2.0 - 10.0 mg< 0.1 mg1.0 - 5.0 mg
Nature of Method Direct (Absolute structure)Direct (via ab initio calc)Direct (via ab initio calc)Relative (Empirical model)
Key Limitation Requires high-quality crystalsRequires exhaustive conformational searchRequires UV-Vis chromophoreRequires reactive functional group (-OH, -NH

)

Decision Matrix: Selecting the Right Analytical Modality

MethodSelection Start Determine Absolute Configuration Crystalline Can it form high-quality single crystals (>10 µm)? Start->Crystalline XRD Single-Crystal XRD (Anomalous Dispersion) Crystalline->XRD Yes Solution Solution-State Analysis Crystalline->Solution No Chromophore Has UV-Vis Chromophore? Solution->Chromophore NMR NMR with Chiral Derivatizing Agents Solution->NMR Derivatization Possible ECD Electronic Circular Dichroism (ECD) + TD-DFT Chromophore->ECD Yes VCD Vibrational Circular Dichroism (VCD) + DFT Chromophore->VCD No / Flexible

Caption: Decision matrix for selecting absolute configuration determination methods based on sample properties.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. Below are the field-proven protocols for the two most prominent direct methods: XRD and VCD.

Protocol A: Single-Crystal XRD Workflow

XRDWorkflow N1 Sample Preparation (High Purity Required) N2 Single Crystal Growth (Minimize Defects/Twinning) N1->N2 N3 X-ray Data Collection (Maximize Bijvoet Redundancy) N2->N3 N4 Structure Solution & Anomalous Dispersion Analysis N3->N4 N5 Evaluate Flack Parameter x(u) N4->N5 N6 x ≈ 0, u < 0.04 Absolute Config Confirmed N5->N6 Valid N7 x ≈ 1, u < 0.04 Invert Structural Model N5->N7 Inverted N8 x ≈ 0.5 or u > 0.1 Inconclusive / Twinned N5->N8 Ambiguous

Caption: Self-validating workflow for X-ray crystallographic absolute stereochemistry determination.

Step-by-Step Methodology:

  • Crystallization: Grow crystals via slow vapor diffusion or slow evaporation.

    • Causality: Rapid precipitation introduces lattice defects and inversion twinning. Twinning artificially pushes the Flack parameter toward 0.5, destroying the anomalous signal.

  • Source Selection: Select the optimal X-ray wavelength. For light-atom structures (C, H, N, O), use a Copper (Cu K

    
    , 
    
    
    
    Å) source.
    • Causality: The imaginary scattering factor (

      
      ) is wavelength-dependent. Cu K
      
      
      
      radiation maximizes the anomalous dispersion effect for lighter elements compared to Molybdenum (Mo K
      
      
      ), yielding a stronger measurable signal.
  • Data Collection Strategy: Collect data with high multiplicity/redundancy (

    
    ).
    
    • Causality: The intensity difference between Bijvoet pairs is often less than 2%. High redundancy averages out random statistical noise, directly driving down the standard uncertainty (

      
      ) of the measurement.
      
  • Refinement & Validation: Refine the structural model using full-matrix least-squares.

    • Self-Validation: Evaluate

      
      . The protocol is only validated if 
      
      
      
      . If
      
      
      , the data lacks the statistical power to assign the absolute configuration, and the experiment must be repeated (e.g., by incorporating a heavy-atom co-crystal).
Protocol B: VCD Solution-State Workflow

Step-by-Step Methodology:

  • Conformational Search: Perform an exhaustive molecular mechanics and DFT conformational search.

    • Causality: VCD spectra are highly sensitive to 3D geometry. Missing a low-energy conformer in the Boltzmann distribution will result in a fundamentally flawed theoretical spectrum.

  • DFT Calculation: Calculate the IR and VCD spectra for all conformers within 2.0 kcal/mol of the global minimum using a robust functional/basis set (e.g., B3LYP/6-311G(d,p)).

  • Experimental Measurement: Record the VCD spectrum in a non-chiral, IR-transparent solvent (e.g., CDCl

    
    ) at a concentration yielding an IR absorbance of 0.5–1.0.
    
  • Spectral Overlay & Validation: Compare the experimental spectrum against the calculated spectra for both enantiomers.

    • Self-Validation: Utilize spectral overlap integral software (e.g., CDSpecTech or SpecDis) to generate a quantitative similarity score. A visual "by-eye" match is insufficient; the overlap integral must statistically favor one enantiomer while rejecting the inverted model.

Conclusion

While X-ray crystallography remains the most direct and unambiguous method for absolute stereochemistry determination, its reliance on high-quality crystals is a well-known bottleneck. By understanding the physical causality behind anomalous dispersion—and the critical statistical thresholds of the Flack parameter—researchers can ensure their crystallographic data is unassailable. When crystallization fails, orthogonal techniques like VCD and ECD, backed by rigorous quantum mechanical calculations, provide highly reliable, self-validating alternatives for the modern drug development pipeline.

References

  • Flack parameter - Wikipedia, wikipedia.org, 2

  • The use of X-ray crystallography to determine absolute configuration, PubMed, 1

  • Best Practice and Pitfalls in Absolute Structure Determination, ZORA, 3

  • Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism, ResearchGate, 4

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy, MDPI, 5

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy, ResearchGate, 6

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation, PMC, 7

Sources

Validation

"cross-validation of enantiomeric excess results with different analytical techniques"

Orthogonal Cross-Validation of Enantiomeric Excess: A Comparative Guide to HPLC, SFC, and NMR The Imperative for Orthogonal Cross-Validation In asymmetric synthesis and chiral drug development, determining enantiomeric e...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Cross-Validation of Enantiomeric Excess: A Comparative Guide to HPLC, SFC, and NMR

The Imperative for Orthogonal Cross-Validation

In asymmetric synthesis and chiral drug development, determining enantiomeric excess (ee) is the ultimate metric of catalytic success and product safety. However, relying on a single analytical technique introduces a critical vulnerability: the risk of undetected analytical artifacts. For instance, in Chiral High-Performance Liquid Chromatography (HPLC), an achiral impurity co-eluting with a minor enantiomer can artificially depress the reported ee. Conversely, in Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs), incomplete derivatization can lead to kinetic resolution, skewing the apparent enantiomeric ratio[1][2].

To establish a self-validating system, Senior Application Scientists mandate the cross-validation of ee results using orthogonal techniques—methods that rely on fundamentally different physical or chemical principles to differentiate enantiomers[1].

Mechanistic Grounding of Analytical Orthogonality

Enantiomers possess identical physical properties in an achiral environment. To differentiate them, we must introduce a chiral environment, creating diastereomeric interactions that exhibit distinct energy states (


)[1].
  • Chiral Chromatography (HPLC & SFC): These techniques rely on the formation of transient diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP)[3][4]. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂ with organic modifiers, offering higher diffusion rates and lower viscosity than HPLC, which translates to faster equilibrations and sharper peaks[5][].

  • Chiral NMR Spectroscopy: NMR differentiates enantiomers by forming covalent diastereomers via a CDA (e.g., Mosher's acid chloride) or transient complexes via Chiral Solvating Agents (CSAs)[7]. The distinct spatial arrangements of the resulting diastereomers lead to anisotropic shielding effects, yielding separate chemical shifts (

    
    ) for corresponding protons[2].
    

Mechanistic_Logic cluster_HPLC Chromatographic (HPLC/SFC) cluster_NMR Spectroscopic (NMR) Racemate Enantiomeric Mixture (R/S) CSP Chiral Stationary Phase (CSP) Racemate->CSP Inject CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) Racemate->CDA React Complex Transient Diastereomeric Complexes (ΔΔG ≠ 0) CSP->Complex Elution Differential Retention Times (tR1 ≠ tR2) Complex->Elution Covalent Covalent Diastereomers (R,R' and S,R') CDA->Covalent Shift Anisotropic Shielding (Δδ ≠ 0) Covalent->Shift

Mechanistic pathways of chiral recognition comparing chromatographic and spectroscopic techniques.

Comparative Performance Analysis

Selecting the appropriate techniques for cross-validation requires understanding their operational parameters. Table 1 synthesizes the performance metrics of HPLC, SFC, and NMR.

Table 1: Quantitative Performance Comparison of Chiral Analytical Techniques

ParameterChiral HPLC[1][3]Chiral SFC[4][5]Chiral NMR (CDA Method)[2][7]
Separation Mechanism Transient CSP interactionTransient CSP interactionCovalent diastereomer formation
Analysis Time 15 - 30 min3 - 10 min1 - 2 h (includes derivatization)
Sensitivity (LOD) High (UV/MS detection)High (UV/MS detection)Moderate (Requires ~1-5 mg sample)
Solvent Consumption High (Organic solvents)Low (Supercritical CO₂ based)Low (Deuterated solvents)
Artifact Risks Co-eluting achiral impuritiesModifier/additive interactionsKinetic resolution (incomplete rxn)
Primary Use Case Routine QC, high precisionHigh-throughput screeningAbsolute configuration, cross-validation

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By executing both workflows on the same batch, the scientist isolates the true ee from method-specific biases.

Protocol A: Chiral SFC/HPLC Method Development & Analysis Causality: Physical separation prevents chemical alteration of the analyte, preserving the native enantiomeric ratio[4].

  • Sample Preparation: Dissolve 1.0 mg of the chiral compound in 1.0 mL of the mobile phase (e.g., n-Hexane/2-Propanol for HPLC, or Methanol for SFC)[4].

  • Column Selection: Utilize a broad-spectrum polysaccharide-based CSP (e.g., Chiralcel OD or MPCCD)[4].

  • Chromatographic Conditions (SFC): Set CO₂ flow rate to 3.0 mL/min with a 5-20% gradient of Methanol modifier. Maintain column temperature at 35 °C and backpressure at 120 bar[5].

  • System Suitability: Inject a racemic standard. Ensure baseline resolution (

    
    ) between the (R) and (S) enantiomers.
    
  • Quantification: Inject the enantioenriched sample. Calculate % ee using the formula:

    
    [2].
    

Protocol B: NMR Derivatization via Mosher's Acid Chloride Causality: Derivatization converts enantiomers into diastereomers, which possess distinct NMR chemical shifts. Crucial Step: The reaction must be driven to 100% conversion to avoid kinetic resolution, where one enantiomer reacts faster than the other, artificially altering the ratio[2].

  • Reagent Preparation: In a dry NMR tube under inert atmosphere, dissolve 5.0 mg of the chiral alcohol/amine in 0.5 mL of anhydrous CDCl₃.

  • Derivatization: Add 3.0 equivalents of anhydrous pyridine, followed by 2.0 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride)[2].

  • Reaction Monitoring: Cap the tube and agitate. Monitor by TLC or crude ¹H NMR until the starting material is completely consumed (typically 1-2 hours at room temperature).

  • Data Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (

    
     400 MHz).
    
  • Quantification: Identify the distinct diastereomeric signals (e.g., the methoxy protons of the Mosher ester). Calculate % ee using the integral values:

    
    [2].
    

Cross-Validation Logic & Decision Matrix

A robust cross-validation workflow demands a predefined tolerance for variance. Typically, an absolute difference (


) of less than 2.0% between orthogonal methods confirms the result[1][2].

CV_Workflow Start Synthesize Chiral Compound Split Split Sample for Orthogonal Analysis Start->Split HPLC Chiral HPLC / SFC (Physical Separation) Split->HPLC NMR Chiral NMR (Diastereomeric Derivatization) Split->NMR DataHPLC Integrate Peak Areas Calculate % ee HPLC->DataHPLC DataNMR Integrate Diastereomeric Signals Calculate % ee NMR->DataNMR Compare Cross-Validation |Δee| < 2.0% ? DataHPLC->Compare DataNMR->Compare Valid Validated ee Result High Confidence Compare->Valid Yes Invalid Investigate Artifacts (Impurity overlap, Kinetic Res.) Compare->Invalid No

Decision tree and workflow for orthogonal cross-validation of enantiomeric excess.

Case Study: Cross-Validation of 1-(4-Chlorophenyl)ethanol

To demonstrate this framework, consider the ee determination of 1-(4-Chlorophenyl)ethanol, a critical chiral intermediate[4]. A batch synthesized via asymmetric reduction was subjected to the tripartite cross-validation protocol.

Table 2: Experimental Cross-Validation Data for 1-(4-Chlorophenyl)ethanol

Analytical MethodSignal / Retention MetricCalculated % eeAbsolute Error from Mean
Chiral HPLC (Chiralcel OD)[4]

= 32.1 min,

= 35.9 min
98.4%+0.13%
Chiral SFC (MPCCD)[4]

= 4.2 min,

= 5.1 min
98.6%+0.33%
¹H NMR (Mosher's Ester)[2]

= 3.52 ppm,

= 3.45 ppm
97.8%-0.47%
Consensus Result Mean % ee 98.27% Valid (

)

Analysis of Causality: The slight depression in the NMR result (97.8%) compared to the chromatographic methods may indicate trace kinetic resolution during derivatization or minor baseline integration challenges. However, because the maximum variance across all three orthogonal methods is only 0.8%, the result is definitively validated, proving the absence of major co-eluting impurities in the chromatography[1][2].

Conclusion

The determination of enantiomeric excess cannot be treated as a single-point measurement in rigorous scientific environments. By coupling the rapid, high-resolution physical separation capabilities of HPLC/SFC with the structural specificity of NMR spectroscopy, researchers create a closed-loop, self-validating analytical system. This cross-validation approach guarantees scientific integrity, ensuring that reported stereoselectivities are true reflections of the chemical process, free from analytical bias.

References

  • Imperial College London. "Determination of enantiomeric excess." Link

  • BenchChem. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR." 1

  • Herald Scholarly Open Access. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." 3

  • ResearchGate. "NMR determination of enantiomeric excess." 7

  • BenchChem. "A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-Methoxy-2-methylpropan-1-OL." 2

  • LCGC International. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." 5

  • BenchChem. "A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography." 4

  • BOC Sciences. "Enantiomeric Purification (HPLC/SFC)."

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: ((2S,4R)-4-Methylpiperidin-2-yl)methanamine

[1] Executive Summary ((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a specialized chiral diamine building block, often utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

((2S,4R)-4-Methylpiperidin-2-yl)methanamine is a specialized chiral diamine building block, often utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other pharmaceutical intermediates.[1] Structurally, it features a secondary amine within the piperidine ring and a primary amine on the methanamine side chain.[1][2]

Safety Critical Warning: As a low-molecular-weight aliphatic diamine, this compound exhibits aggressive basicity and corrosivity .[1] It must be treated as a Category 1B Skin Corrosive and Category 1 Serious Eye Damage agent.[1][2][3] Inhalation of vapors or mists can cause severe respiratory irritation.[1][2]

Risk Assessment & Hazard Identification

Based on structural analogs (e.g., 2-(Aminomethyl)piperidine, CAS 22990-77-8)[1]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Cat.[1] 1B H314: Causes severe skin burns and eye damage.[1][2][3][4][5]
Serious Eye Damage Cat. 1 H318: Causes serious eye damage.[1][2][3][4][5][6]
Acute Toxicity (Oral) Cat.[1][2][3][7] 4 H302: Harmful if swallowed.[1][2][3][5]
Flammable Liquid Cat.[1][2][3][8] 4 H227: Combustible liquid (Predicted FP ~60–80°C).[1][2]
Specific Target Organ Tox. Cat. 3 H335: May cause respiratory irritation.[1][2][4][9]

Key Chemical Properties:

  • Physical State: Likely a colorless to pale yellow liquid or low-melting solid.[1][2]

  • Reactivity: Hygroscopic and absorbs CO₂ from air (forms carbamates).[1][2] Incompatible with strong acids (violent exothermic reaction), acid chlorides, and anhydrides.[1][2][9]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE Selection Decision Logic

PPE_Decision_Tree Start Task Assessment Volume Volume / State? Start->Volume Small < 10 mL / Solid Volume->Small Large > 10 mL / Liquid Transfer Volume->Large Gloves_Std Gloves: Double Nitrile (Min 0.11 mm) Small->Gloves_Std Eye_Std Eye: Chemical Goggles (No Safety Glasses) Small->Eye_Std Resp_Std Resp: Fume Hood Required Small->Resp_Std Gloves_High Gloves: Laminate (Silver Shield) or Heavy Nitrile (>0.3 mm) Large->Gloves_High Eye_High Eye: Goggles + Face Shield Large->Eye_High Large->Resp_Std

Figure 1: PPE decision logic based on operational scale. Note that safety glasses are insufficient for corrosive liquids; goggles are mandatory.[2]

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Primary: Nitrile (0.11 mm) - Double gloved.High Risk: Silver Shield® (Laminate) under Nitrile.[1]Aliphatic amines can permeate standard nitrile rubber.[2] Double gloving provides a "sacrificial" outer layer.[1][2] Laminate films offer >4hr breakthrough time for diamines.[1][2]
Eye Protection Indirect Vented Chemical Goggles .[1][2]Primary amines are caustic.[1][2] Vapors alone can cause corneal edema ("blue haze" vision).[1][2] Safety glasses do not seal against vapors.[1][2]
Respiratory Fume Hood (Face velocity 80-100 fpm).[1][2]Prevents inhalation of corrosive mists.[2][7] If hood is unavailable, a full-face respirator with Amine/Organic Vapor (green/black) cartridges is required.[1][2]
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron (if pouring).[1][2]Cotton absorbs spills; an apron prevents soak-through to skin during larger transfers.[1][2]

Operational Protocols

A. Storage & Stability[1][2][5][8]
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1][2] The primary amine moiety reacts rapidly with atmospheric CO₂ to form solid carbamate salts, which can clog syringes and alter stoichiometry.[1][2]

  • Temperature: Refrigerate (2–8°C) to minimize oxidation and volatility.

  • Container: Store in amber glass with PTFE-lined caps. Avoid metal containers (aluminum/zinc) due to potential corrosion and hydrogen evolution.[1][2]

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Bring the container to room temperature before opening to prevent water condensation (which induces decomposition).[2]

  • Engineering Control: Perform all transfers inside a certified chemical fume hood.

  • Liquid Transfer:

    • < 5 mL: Use a glass syringe with a stainless steel needle. Avoid plastic syringes if storing for >5 minutes (amines can leach plasticizers).[1][2]

    • > 5 mL: Use a cannula transfer technique or a positive-displacement pipette.[1][2]

  • Solid Transfer (if applicable):

    • Use an antistatic gun to neutralize static charge (fine amine powders are often sticky and static).[1][2]

    • Dissolve immediately in the reaction solvent (e.g., DCM, Methanol) to suppress vapor pressure.[1][2]

C. Reaction Setup
  • Exotherm Control: When adding this amine to electrophiles (e.g., acid chlorides, isocyanates) or acids, expect a significant exotherm.[1][2]

  • Protocol: Always add the amine slowly to the cooled solution of the electrophile. Never add the electrophile rapidly to the neat amine.[1][2]

Emergency Response & Disposal

Emergency Decision Tree

Emergency_Response Incident Incident Occurs Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Spill (>5 mL) Type->Spill Action_Skin 1. Remove Clothing 2. Flush Water (15 min) 3. Do NOT Neutralize Skin->Action_Skin Action_Eye 1. Flush Water (15 min) 2. Hold Eyelids Open 3. Seek ER Immediately Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Absorb with Vermiculite 3. Pack as HazWaste Spill->Action_Spill

Figure 2: Immediate response actions for exposure or release events.

Disposal Protocol

Do NOT dispose of down the drain.

  • Quenching: If the material is neat (undiluted), dilute it first in a non-reactive solvent (e.g., Ethanol) or water.[1][2] Warning: Dilution in water is exothermic.

  • Neutralization (Optional but Recommended): Slowly adjust pH to 6–8 using dilute Hydrochloric Acid (1M or 2M).[1][2] Do not use concentrated acid.[1][2][6]

  • Waste Stream: Label as "Basic Organic Waste" (or "Halogen-Free Organic" if neutralized).

    • RCRA Code: Likely D002 (Corrosive).

References

  • Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2-(Aminomethyl)piperidine. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Piperidine Derivatives. Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: 2-(Aminomethyl)piperidine.[1][2] National Library of Medicine.[1][2] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1][2] Retrieved from [1]

(Note: Due to the specific stereochemical nature of the requested compound, safety data is extrapolated from the closest structural analog, 2-(Aminomethyl)piperidine, which shares the identical functional group hazard profile.)[1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.